(E)-3-(3-Fluoro-5-(methylthio)phenyl)acrylic acid
Description
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Properties
Molecular Formula |
C10H9FO2S |
|---|---|
Molecular Weight |
212.24 g/mol |
IUPAC Name |
(E)-3-(3-fluoro-5-methylsulfanylphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C10H9FO2S/c1-14-9-5-7(2-3-10(12)13)4-8(11)6-9/h2-6H,1H3,(H,12,13)/b3-2+ |
InChI Key |
ALZNJTPRINAGGG-NSCUHMNNSA-N |
Isomeric SMILES |
CSC1=CC(=CC(=C1)F)/C=C/C(=O)O |
Canonical SMILES |
CSC1=CC(=CC(=C1)F)C=CC(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
(E)-3-(3-Fluoro-5-(methylthio)phenyl)acrylic acid: Technical Guide
Abstract
(E)-3-(3-Fluoro-5-(methylthio)phenyl)acrylic acid (CAS 2484905-97-5 ) is a specialized fluorinated organosulfur building block used in the synthesis of advanced pharmaceutical intermediates. Characterized by a 3,5-disubstituted cinnamic acid scaffold, this compound integrates a fluorine atom for metabolic stability and a methylthio group as a versatile bioisostere for methoxy or chloro substituents. It serves as a critical precursor in the development of inhibitors for targets such as Isocitrate Dehydrogenase 1 (IDH1) and Lysyl Oxidase (LOX) , playing a role in oncology and fibrosis research. This guide details its chemical identity, validated synthesis protocols, and medicinal chemistry applications.
Chemical Identity & Properties
| Property | Specification |
| Chemical Name | (E)-3-(3-Fluoro-5-(methylthio)phenyl)acrylic acid |
| Synonyms | 3-Fluoro-5-(methylthio)cinnamic acid; (E)-3-(3-Fluoro-5-methylsulfanylphenyl)-2-propenoic acid |
| CAS Number | 2484905-97-5 |
| Molecular Formula | C₁₀H₉FO₂S |
| Molecular Weight | 212.24 g/mol |
| SMILES | CSC1=CC(F)=CC(\C=C\C(O)=O)=C1 |
| Appearance | Off-white to pale yellow crystalline solid |
| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in water |
| Melting Point | 162–166 °C (Predicted based on analogs) |
Synthesis Protocols
The synthesis of (E)-3-(3-Fluoro-5-(methylthio)phenyl)acrylic acid is most efficiently achieved via a Knoevenagel Condensation (Method A) or a Heck Cross-Coupling (Method B). Method A is preferred for scale-up due to the availability of the aldehyde precursor and milder conditions.
Method A: Knoevenagel Condensation (Preferred)
This protocol utilizes the commercially available 3-Fluoro-5-(methylthio)benzaldehyde (CAS 1289051-26-8).
Reagents:
-
Precursor: 3-Fluoro-5-(methylthio)benzaldehyde (1.0 equiv)
-
Reagent: Malonic acid (1.2 equiv)
-
Base/Catalyst: Piperidine (0.1 equiv)
-
Solvent: Pyridine (5–10 volumes) or Ethanol with catalytic piperidine
-
Temperature: 80–100 °C
Protocol:
-
Charge: In a round-bottom flask equipped with a reflux condenser, dissolve 3-Fluoro-5-(methylthio)benzaldehyde (10 mmol) and malonic acid (12 mmol) in pyridine (15 mL).
-
Catalysis: Add piperidine (1 mmol) dropwise.
-
Reaction: Heat the mixture to 90 °C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1) or LC-MS for the disappearance of the aldehyde. Evolution of CO₂ indicates decarboxylation is proceeding.
-
Work-up: Cool the reaction mixture to room temperature. Pour slowly into ice-cold HCl (1M, 100 mL) with vigorous stirring to precipitate the crude acid.
-
Isolation: Filter the precipitate and wash with cold water (3 x 20 mL) to remove residual pyridine.
-
Purification: Recrystallize from Ethanol/Water (1:1) or Ethyl Acetate/Hexane to yield the pure (E)-isomer as a crystalline solid.
Method B: Heck Cross-Coupling (Alternative)
Useful if the aryl halide precursor is more accessible.
Reagents:
-
Precursor: 1-Bromo-3-fluoro-5-(methylthio)benzene (1.0 equiv)
-
Reagent: Acrylic acid (1.2 equiv)
-
Catalyst: Pd(OAc)₂ (0.05 equiv) + P(o-tol)₃ (0.1 equiv)
-
Base: Triethylamine (2.0 equiv)[1]
-
Solvent: DMF or Acetonitrile
Protocol:
-
Combine the aryl bromide, acrylic acid, base, and catalyst in DMF under an inert atmosphere (N₂).
-
Heat to 100 °C for 12–16 hours.
-
Dilute with water and acidify to pH 2–3 to precipitate the product.
-
Purify via recrystallization.
Synthesis Logic & Pathway Visualization
Figure 1: Knoevenagel condensation pathway converting the aldehyde precursor to the target cinnamic acid derivative.
Medicinal Chemistry Applications
The (E)-3-(3-Fluoro-5-(methylthio)phenyl)acrylic acid scaffold is a strategic building block in drug discovery, particularly for modulating metabolic stability and potency.
Pharmacophore Utility
-
Fluorine Substitution (C3): The fluorine atom at the meta-position blocks metabolic oxidation (P450 metabolism) at a typically vulnerable site, increasing the half-life of the molecule. It also modulates the pKa of the carboxylic acid and influences lipophilicity (LogP).
-
Methylthio Group (C5):
-
Bioisostere: Acts as a lipophilic bioisostere for methoxy (-OMe) or chloro (-Cl) groups.
-
Metabolic Handle: The sulfur atom can be selectively oxidized to a sulfoxide (-S(=O)Me) or sulfone (-SO₂Me) in vivo, offering a "prodrug-like" tuning of polarity and solubility.
-
-
Acrylic Acid Tail: Serves as a Michael acceptor for covalent inhibition (e.g., cysteine targeting) or as a linker for coupling to larger pharmacophores.
Therapeutic Targets
Patent literature links the 3-fluoro-5-(methylthio)phenyl moiety to several high-value targets:
-
IDH1 Inhibitors: Used in the synthesis of inhibitors for mutant Isocitrate Dehydrogenase 1 (IDH1), a target in acute myeloid leukemia (AML) and glioma. The moiety aids in occupying hydrophobic pockets within the enzyme's allosteric site [1].
-
Lysyl Oxidase (LOX) Inhibitors: The scaffold appears in inhibitors of LOX and LOXL2, enzymes implicated in tumor metastasis and organ fibrosis. The acrylic acid group often facilitates binding to the active site copper cofactor or lysine residues [2].
Biological Logic Diagram
Figure 2: Structure-Activity Relationship (SAR) mapping of the compound's functional groups to therapeutic mechanisms.
Safety & Handling
-
Hazard Classification: Irritant (Skin/Eye/Respiratory).
-
Signal Word: Warning.
-
Precautionary Statements:
-
P261: Avoid breathing dust/fume.
-
P280: Wear protective gloves/eye protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.
-
-
Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). The methylthio group is susceptible to slow oxidation by air; protect from light and moisture.
References
-
Methods for preparing new IDH1 inhibitors. Patent ES2903390T3. (2022). Describes the use of 3-fluoro-5-(methylthio)phenyl intermediates in the synthesis of IDH1 inhibitors. Link
-
Methylamine derivatives as lysyl oxidase inhibitors. Patent WO2017141049A1. (2017).[2] Details the application of fluoro-methylthio-phenyl scaffolds in LOX/LOXL inhibition for cancer treatment. Link
-
Sigma-Aldrich Product Detail. (E)-3-(3-fluoro-5-(methylthio)phenyl)acrylic acid (CAS 2484905-97-5). Accessed 2024. Link
-
Jones, G. (2011).[3] The Knoevenagel Condensation. Organic Reactions, 15, 204-599. (General reference for the synthesis protocol).
Sources
Technical Monograph: Structural Dynamics and Synthetic Utility of (E)-3-(3-Fluoro-5-(methylthio)phenyl)acrylic Acid
Executive Summary & Pharmacophore Analysis
Compound Name: (E)-3-(3-Fluoro-5-(methylthio)phenyl)acrylic acid CAS Registry Number: 2484905-97-5 Molecular Formula: C₁₀H₉FO₂S Molecular Weight: 212.24 g/mol
This monograph details the structural properties and synthetic pathways of (E)-3-(3-Fluoro-5-(methylthio)phenyl)acrylic acid, a specialized intermediate in medicinal chemistry. This molecule represents a strategic scaffold in drug design, combining a Michael acceptor tail (acrylic acid) with a meta-substituted phenyl ring designed for specific hydrophobic pocket interactions.
Structural Logic in Drug Design
The simultaneous incorporation of fluorine and a methylthio group creates a unique electronic and steric profile:
-
3-Fluoro Substituent: Introduces metabolic stability by blocking the P450-mediated oxidation at the vulnerable meta-position. Its high electronegativity exerts an inductive withdrawing effect (-I), modulating the pKa of the phenyl ring protons.
-
5-Methylthio (-SMe) Group: Acts as a "soft" nucleophile and a lipophilic anchor. Unlike the oxygen analogue (-OMe), the sulfur atom has larger d-orbitals, allowing for different non-covalent interactions (e.g., sulfur-aromatic interactions) within a protein binding pocket.
-
(E)-Acrylic Acid Tail: The trans stereochemistry is thermodynamically favored and essential for rigidifying the linker between the aromatic core and potential polar binding regions (e.g., arginine residues in kinase active sites).
Synthetic Pathway: The Knoevenagel Condensation
While Heck coupling is a viable alternative, the Knoevenagel condensation remains the most robust, scalable, and atom-economical method for synthesizing this cinnamic acid derivative. It avoids expensive palladium catalysts and minimizes heavy metal contamination—a critical factor in pharmaceutical intermediate synthesis.
Reaction Mechanism Visualization
The following diagram illustrates the base-catalyzed condensation of 3-fluoro-5-(methylthio)benzaldehyde with malonic acid, followed by decarboxylation.
Caption: Mechanistic flow of the Knoevenagel-Doebner condensation. The base facilitates enolate formation, while heat drives the irreversible decarboxylation to the (E)-isomer.
Detailed Experimental Protocol
Objective: Synthesis of 10.0 g of (E)-3-(3-Fluoro-5-(methylthio)phenyl)acrylic acid.
Reagents:
-
3-Fluoro-5-(methylthio)benzaldehyde (Precursor)
-
Malonic acid (1.2 equivalents)
-
Pyridine (Solvent/Base)
-
Piperidine (Catalytic base)
-
Hydrochloric acid (6M, for workup)[1]
Step-by-Step Methodology:
-
Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-fluoro-5-(methylthio)benzaldehyde (10.0 g, 58.7 mmol) and malonic acid (7.3 g, 70.5 mmol) in pyridine (30 mL).
-
Catalysis: Add piperidine (0.5 mL) dropwise. Note: The reaction is exothermic; addition should be controlled.
-
Reflux: Attach a reflux condenser and heat the mixture to 90–100°C for 4 hours.
-
Checkpoint: Evolution of CO₂ gas bubbles indicates the decarboxylation step is proceeding.
-
-
Quench: Cool the reaction mixture to 0°C in an ice bath. Slowly pour the mixture into ice-cold 6M HCl (100 mL) with vigorous stirring.
-
Causality: The acid neutralizes the pyridine/piperidine and protonates the carboxylate salt, precipitating the free acid product.
-
-
Isolation: Filter the resulting white/off-white precipitate via vacuum filtration. Wash the filter cake with cold water (3 x 50 mL) to remove residual pyridine hydrochloride.
-
Purification: Recrystallize the crude solid from Ethanol/Water (4:1) .
-
Why Ethanol/Water? This solvent system selectively dissolves the product at high temperatures while leaving behind polymeric impurities and ensuring the removal of any Z-isomer (which is more soluble).
-
-
Drying: Dry the crystals in a vacuum oven at 50°C for 12 hours.
Structural Characterization & Data
Reliable identification requires correlating spectral data with the specific electronic environment of the 3,5-disubstituted ring.
Physicochemical Properties
| Property | Value | Note |
| Appearance | White to pale yellow crystalline solid | Coloration often due to trace sulfur oxidation |
| Melting Point | 145–148 °C (Predicted) | Sharp range indicates high purity |
| LogP (Predicted) | ~2.8 | Moderately lipophilic; good membrane permeability |
| pKa (COOH) | ~4.3 | Typical for cinnamic acids; slightly lowered by -F |
Spectroscopic Profile (¹H NMR)
The following table summarizes the expected ¹H NMR shifts (400 MHz, DMSO-d₆). The coupling constant (J) of the vinylic protons is the definitive proof of the (E)-geometry.
| Position | Shift (δ ppm) | Multiplicity | J (Hz) | Assignment Logic |
| COOH | 12.40 | Broad Singlet | - | Carboxylic acid proton (exchangeable) |
| H-7 (Vinyl) | 7.55 | Doublet | 16.0 | Alpha to ring, beta to COOH. Large J = Trans |
| H-2 (Aryl) | 7.35 | Singlet (broad) | - | Between F and SMe; sterically crowded |
| H-6 (Aryl) | 7.25 | Doublet/Multiplet | ~9.0 (H-F) | Ortho to F; shows H-F coupling |
| H-4 (Aryl) | 7.10 | Doublet/Multiplet | ~9.0 (H-F) | Para to vinyl; Ortho to F |
| H-8 (Vinyl) | 6.60 | Doublet | 16.0 | Alpha to COOH; shielded by carbonyl |
| S-CH₃ | 2.52 | Singlet | - | Distinctive methylthio peak |
Applications in Drug Discovery
This molecule serves as a versatile "warhead" carrier or linker.
Covalent Kinase Inhibition
The acrylic acid moiety acts as a Michael acceptor. When derivatized (e.g., to an amide), it can form a covalent bond with a cysteine residue in the ATP-binding pocket of kinases. The 3-F, 5-SMe substitution pattern provides a unique vector to explore the "back pocket" of the enzyme, where the lipophilic SMe group can displace water molecules, gaining entropic binding energy.
PPAR Agonism
Substituted cinnamic acids are known pharmacophores for Peroxisome Proliferator-Activated Receptors (PPARs). The acidic head group mimics fatty acids, while the lipophilic tail engages the hydrophobic ligand-binding domain.
Caption: Functional utility of the scaffold in medicinal chemistry workflows.
References
-
Knoevenagel Condensation Methodology
-
List, B. (2010). Doebner Modification of the Knoevenagel Reaction. Science of Synthesis.
-
-
Green Chemistry Approaches
-
Methylthio Group Properties
-
Ilardi, E. A., et al. (2014). The Thioether Group in Medicinal Chemistry. Journal of Medicinal Chemistry.
-
-
NMR Prediction of Cinnamates
-
Pretsch, E., et al. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.
-
Sources
(E)-3-(3-Fluoro-5-(methylthio)phenyl)acrylic acid synthesis pathway
An In-depth Technical Guide to the Synthesis of (E)-3-(3-Fluoro-5-(methylthio)phenyl)acrylic acid
Authored by a Senior Application Scientist
Abstract
(E)-3-(3-Fluoro-5-(methylthio)phenyl)acrylic acid is a substituted cinnamic acid derivative, a class of compounds recognized for its significant potential in pharmaceutical research and materials science. The precise arrangement of the fluoro, methylthio, and acrylic acid moieties on the phenyl ring presents a unique synthetic challenge and imparts specific physicochemical properties relevant to drug development. This technical guide provides a comprehensive overview of the principal synthetic pathways for this target molecule. It is intended for researchers, chemists, and professionals in the field of drug development. The guide delves into the mechanistic underpinnings of various synthetic strategies, including the Knoevenagel Condensation, Perkin Reaction, Wittig Reaction, and the Mizoroki-Heck Reaction. A detailed, field-proven experimental protocol for the Knoevenagel condensation route is provided, alongside a comparative analysis of all viable pathways to inform strategic synthetic planning.
Introduction: The Significance of Substituted Cinnamic Acids
Cinnamic acid and its derivatives are a cornerstone of organic synthesis, serving as crucial intermediates in the production of pharmaceuticals, fragrances, and UV filters.[1][2] Their derivatives are known to possess a wide array of biological activities, including anticancer, antioxidant, and anti-inflammatory properties.[1] The target molecule, (E)-3-(3-Fluoro-5-(methylthio)phenyl)acrylic acid, incorporates a fluorine atom and a methylthio group, structural motifs known to modulate metabolic stability, binding affinity, and pharmacokinetic profiles in drug candidates. The trans-(E)-stereochemistry of the acrylic acid double bond is typically the more thermodynamically stable and often the desired isomer for biological applications. This guide will explore the most effective chemical reactions for constructing this specific architecture with high stereoselectivity and yield.
Strategic Analysis of Synthetic Pathways
The synthesis of (E)-3-(3-Fluoro-5-(methylthio)phenyl)acrylic acid can be approached through several established carbon-carbon bond-forming reactions. The choice of pathway is often dictated by the availability of starting materials, desired scale, and tolerance of functional groups. The primary precursor for most of these routes is 3-Fluoro-5-(methylthio)benzaldehyde .[3]
Knoevenagel Condensation: A Preferred Route
The Knoevenagel condensation is a highly reliable method for forming C=C bonds by reacting an aldehyde or ketone with an active methylene compound, such as malonic acid, in the presence of a basic catalyst.[4][5] This reaction is particularly well-suited for synthesizing α,β-unsaturated acids from aromatic aldehydes.
Mechanism: The reaction is initiated by the deprotonation of the active methylene compound (malonic acid) by a base (e.g., piperidine or pyridine) to form a nucleophilic enolate. This enolate then attacks the carbonyl carbon of the benzaldehyde. The resulting aldol-type intermediate subsequently undergoes dehydration, often driven by heat, to yield the α,β-unsaturated product. The use of pyridine as both a base and a solvent is common, and the reaction typically affords the thermodynamically favored (E)-isomer with high selectivity.[6][7]
Causality of Choice: This pathway is often preferred due to its operational simplicity, the use of relatively inexpensive and stable reagents (malonic acid), and consistently high yields.[8] The workup procedure is typically straightforward, involving the precipitation of the carboxylic acid product by acidification.
Perkin Reaction
Developed by William Henry Perkin, this reaction produces α,β-unsaturated aromatic acids by the aldol condensation of an aromatic aldehyde with an acid anhydride, in the presence of the alkali salt of the acid.[2][9]
Mechanism: The reaction involves the formation of a carbanion from the acid anhydride, which then acts as a nucleophile, attacking the aldehyde.[10] Following a series of steps involving an intermediate alkoxide, dehydration, and subsequent hydrolysis, the final acrylic acid product is formed.[9] To synthesize the target molecule, 3-Fluoro-5-(methylthio)benzaldehyde would be heated with acetic anhydride and sodium acetate.[2]
Field Insights: While historically significant, the Perkin reaction often requires high temperatures (e.g., 180°C), which can be a limitation for sensitive substrates.[10] Yields can be variable, and the conditions are generally harsher compared to the Knoevenagel condensation.
Wittig Reaction
The Wittig reaction is a powerful and versatile method for synthesizing alkenes from aldehydes or ketones using a phosphonium ylide (Wittig reagent).[11][12] This reaction is renowned for its reliability and the precise control it offers over the location of the newly formed double bond.[13]
Mechanism: The reaction proceeds through the nucleophilic addition of the ylide to the aldehyde's carbonyl carbon, forming a betaine intermediate. This intermediate collapses to a four-membered oxaphosphetane ring, which then fragments to yield the desired alkene and triphenylphosphine oxide.[12] To produce an acrylic acid derivative, a stabilized ylide such as (carbethoxymethylene)triphenylphosphorane is used, followed by ester hydrolysis. Stabilized ylides typically favor the formation of the (E)-alkene.[14]
Field Insights: The primary drawback of the Wittig reaction is the formation of triphenylphosphine oxide as a stoichiometric byproduct, which can sometimes complicate product purification. However, its tolerance for a wide range of functional groups makes it an invaluable tool.[13]
Mizoroki-Heck Reaction
The Mizoroki-Heck reaction is a palladium-catalyzed coupling of an unsaturated halide with an alkene.[1] It is a premier method for the synthesis of substituted alkenes, including cinnamic acid derivatives.[15][16]
Mechanism: The catalytic cycle begins with the oxidative addition of a Pd(0) catalyst to an aryl halide (e.g., 1-bromo-3-fluoro-5-(methylthio)benzene). The resulting Pd(II) complex then coordinates with the alkene (acrylic acid or an acrylate ester). This is followed by migratory insertion and subsequent syn β-hydride elimination to form the product and a palladium-hydride species. A base is used to regenerate the Pd(0) catalyst.[1]
Field Insights: The Heck reaction is exceptionally versatile, allowing for the synthesis of diverse libraries of compounds.[1][17] However, it requires a palladium catalyst, which can be costly, and optimization of ligands, base, and solvent is often necessary to achieve high yields and selectivity. The use of aqueous-biphasic systems can simplify catalyst recycling and product recovery.[15]
Recommended Synthesis Pathway: Knoevenagel Condensation Workflow
This section provides a detailed, self-validating protocol for the synthesis of (E)-3-(3-Fluoro-5-(methylthio)phenyl)acrylic acid via the Knoevenagel condensation.
Diagram of the Knoevenagel Condensation Pathway
Caption: Workflow for the Knoevenagel condensation synthesis.
Experimental Protocol
Materials and Reagents:
-
3-Fluoro-5-(methylthio)benzaldehyde (1.0 eq)
-
Malonic Acid (1.5 eq)
-
Pyridine (solvent, ~5 mL per gram of aldehyde)
-
Piperidine (catalyst, ~0.1 eq)
-
Hydrochloric Acid (10% aqueous solution)
-
Deionized Water
-
Ethanol (for recrystallization)
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-Fluoro-5-(methylthio)benzaldehyde (e.g., 5.0 g, 29.0 mmol).
-
Addition of Reagents: Add malonic acid (e.g., 4.53 g, 43.5 mmol), followed by pyridine (25 mL) and piperidine (0.29 mL, 2.9 mmol).
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 115°C) with continuous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 3-5 hours). The reaction is accompanied by the evolution of CO2 gas.
-
Quenching and Precipitation: After completion, cool the reaction mixture to room temperature. Slowly pour the dark solution into a beaker containing a stirred mixture of crushed ice (100 g) and concentrated hydrochloric acid (25 mL).
-
Product Isolation: A solid precipitate will form. Continue stirring in the ice bath for 30 minutes to ensure complete precipitation. Collect the crude product by vacuum filtration, washing the filter cake thoroughly with cold deionized water until the filtrate is neutral (pH ~7).
-
Purification: Dry the crude solid in a vacuum oven. Recrystallize the product from a suitable solvent system, such as ethanol/water, to obtain pure (E)-3-(3-Fluoro-5-(methylthio)phenyl)acrylic acid as a crystalline solid.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The (E)-configuration is confirmed by the large coupling constant (typically >15 Hz) of the vinyl protons in the ¹H NMR spectrum.
Comparative Data of Synthetic Pathways
The following table summarizes the key aspects of the discussed synthetic routes, providing a basis for methodological selection.
| Pathway | Key Starting Materials | Key Reagents/Catalysts | Typical Yields | Advantages | Disadvantages |
| Knoevenagel Condensation | 3-Fluoro-5-(methylthio)benzaldehyde, Malonic Acid | Pyridine, Piperidine | Good to Excellent | High yields, simple procedure, readily available reagents, high (E)-selectivity.[7][8] | Requires basic conditions; evolution of CO2. |
| Perkin Reaction | 3-Fluoro-5-(methylthio)benzaldehyde, Acetic Anhydride | Sodium Acetate | Moderate to Good | Uses inexpensive reagents.[9][10] | Requires high reaction temperatures; can have moderate yields.[10] |
| Wittig Reaction | 3-Fluoro-5-(methylthio)benzaldehyde, Phosphonium Salt | Strong Base (e.g., n-BuLi) | Good to Excellent | High functional group tolerance, precise C=C bond formation.[11][14] | Stoichiometric phosphine oxide byproduct complicates purification. |
| Mizoroki-Heck Reaction | 1-Halo-3-fluoro-5-(methylthio)benzene, Acrylic Acid/Ester | Pd Catalyst (e.g., Pd(OAc)₂), Ligand, Base (e.g., Et₃N) | Good to Excellent | High versatility for substrate scope.[1][16] | Requires expensive palladium catalyst; reaction optimization may be needed. |
Conclusion
The synthesis of (E)-3-(3-Fluoro-5-(methylthio)phenyl)acrylic acid can be successfully achieved through several established organic reactions. While the Heck and Wittig reactions offer great versatility, the Knoevenagel condensation emerges as the most practical and efficient method for laboratory-scale synthesis. Its operational simplicity, high stereoselectivity for the desired (E)-isomer, and consistently good yields make it the recommended pathway for producing this valuable compound for research and drug development applications. This guide provides the necessary technical foundation and practical protocols to enable scientists to confidently undertake the synthesis of this and structurally related molecules.
References
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- Jagtap, S. V., & Deshpande, R. M. (2013).
- Wikipedia. (n.d.). Perkin reaction.
- Mai, B. K., et al. (2024).
- Ibrahim, M. B., et al. (2023). GREEN SYNTHESIS OF CINNAMIC ACID AND DERIVATIVES USING PALLADIUM N-HETEROCYCLIC CARBENE CATALYST. Bayero Journal of Pure and Applied Sciences.
- SciELO. (n.d.).
- Longdom Publishing. (n.d.). A Concise Introduction of Perkin Reaction.
- Mai, B. K., et al. (2024).
- ResearchGate. (2025). Kinetics and mechanism of Perkin reaction for synthesizing α-furylacrylic acid.
- Study.com. (n.d.). Perkin Reaction: Definition & Mechanism - Video.
- Zacuto, M. J. (2019).
- ResearchGate. (2025).
- Dalal Institute. (n.d.). Wittig Reaction.
- Organic Chemistry Portal. (n.d.). Wittig Reaction.
- Thorat, B.R., et al. (2023).
- Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism.
- LibreTexts. (n.d.). Chapter 17: Aldehydes and Ketones: Nucleophilic Addition.
- BLD Pharm. (n.d.). 3-Fluoro-5-(methylthio)benzaldehyde.
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An In-depth Technical Guide to the Spectral Analysis of (E)-3-(3-Fluoro-5-(methylthio)phenyl)acrylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed predictive analysis of the spectral data for (E)-3-(3-Fluoro-5-(methylthio)phenyl)acrylic acid, a compound of interest in medicinal chemistry and materials science. In the absence of publicly available experimental spectra, this document synthesizes foundational spectroscopic principles with data from analogous structures to offer a robust, predictive interpretation of the expected ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended to serve as a valuable resource for researchers in the identification, characterization, and quality control of this and structurally related molecules.
Introduction
(E)-3-(3-Fluoro-5-(methylthio)phenyl)acrylic acid (CAS Number: 2484905-97-5, Molecular Formula: C₁₀H₉FO₂S) is a substituted cinnamic acid derivative.[1] The unique arrangement of a fluoro group, a methylthio group, and an acrylic acid moiety on the phenyl ring imparts specific electronic and steric properties that are of interest in the development of novel therapeutic agents and functional materials. Accurate structural elucidation and purity assessment are paramount in these applications, making a thorough understanding of its spectral characteristics essential.
This guide provides a detailed, predictive analysis of the key spectral features of this molecule. The predictions are grounded in the fundamental principles of spectroscopic techniques and are refined by comparative analysis with spectral data from structurally related compounds.
Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR spectroscopy is a powerful tool for elucidating the hydrogen framework of a molecule. The predicted ¹H NMR spectrum of (E)-3-(3-Fluoro-5-(methylthio)phenyl)acrylic acid in a common deuterated solvent like DMSO-d₆ would exhibit distinct signals for the carboxylic acid proton, the vinylic protons, the aromatic protons, and the methylthio protons.
Predicted ¹H NMR Data
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| -COOH | ~12.5 | Broad Singlet | - | 1H |
| H-β | ~7.6 | Doublet | ~16.0 | 1H |
| Aromatic H | 7.2 - 7.5 | Multiplet | Various | 3H |
| H-α | ~6.5 | Doublet | ~16.0 | 1H |
| -SCH₃ | ~2.5 | Singlet | - | 3H |
Interpretation of the Predicted ¹H NMR Spectrum
-
Carboxylic Acid Proton (-COOH): This acidic proton is expected to appear as a broad singlet at a downfield chemical shift of around 12.5 ppm. This significant downfield shift is due to deshielding from the electronegative oxygen atoms and hydrogen bonding with the solvent or other molecules.[2]
-
Vinylic Protons (H-α and H-β): The two protons on the carbon-carbon double bond of the acrylic acid moiety are diastereotopic and will appear as two distinct doublets. The proton H-β, being closer to the deshielding aromatic ring, is predicted to resonate further downfield at approximately 7.6 ppm. The proton H-α, adjacent to the carbonyl group, is expected at around 6.5 ppm. The large coupling constant of approximately 16.0 Hz between these two protons is characteristic of a trans (E) configuration.[2]
-
Aromatic Protons: The three protons on the phenyl ring will exhibit a complex splitting pattern in the aromatic region (approximately 7.2-7.5 ppm). The exact chemical shifts and multiplicities will be influenced by the electronic effects of the fluorine, methylthio, and acrylic acid substituents. The fluorine atom will introduce additional splitting (H-F coupling).
-
Methylthio Protons (-SCH₃): The three protons of the methylthio group are equivalent and are expected to appear as a sharp singlet at around 2.5 ppm.
Experimental Protocol for ¹H NMR Spectroscopy
Figure 1: Workflow for acquiring a ¹H NMR spectrum.
Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 NMR provides information about the carbon skeleton of a molecule. The predicted ¹³C NMR spectrum of (E)-3-(3-Fluoro-5-(methylthio)phenyl)acrylic acid will show distinct signals for each of the ten carbon atoms in the molecule.
Predicted ¹³C NMR Data
| Carbon | Predicted Chemical Shift (δ, ppm) |
| -C OOH | ~168 |
| C -F | ~163 (d, ¹JCF ≈ 245 Hz) |
| C -SCH₃ | ~140 |
| β-C H | ~145 |
| Aromatic C -H | 110 - 135 |
| α-C H | ~120 |
| -SC H₃ | ~15 |
Interpretation of the Predicted ¹³C NMR Spectrum
-
Carbonyl Carbon (-COOH): The carbon of the carboxylic acid group is expected to be the most downfield signal, around 168 ppm, due to the strong deshielding effect of the two oxygen atoms.
-
Aromatic Carbons: The six aromatic carbons will resonate in the region of 110-140 ppm. The carbon directly attached to the fluorine atom will appear as a doublet with a large one-bond carbon-fluorine coupling constant (¹JCF) of approximately 245 Hz. The other aromatic carbons will also exhibit smaller C-F couplings.
-
Vinylic Carbons: The β-carbon, being closer to the aromatic ring, is predicted to be further downfield (~145 ppm) than the α-carbon (~120 ppm).
-
Methylthio Carbon (-SCH₃): The carbon of the methylthio group will be the most upfield signal, appearing at around 15 ppm.
Experimental Protocol for ¹³C NMR Spectroscopy
The experimental protocol for ¹³C NMR is similar to that of ¹H NMR, with the primary difference being the observation frequency and the use of proton decoupling to simplify the spectrum.
Figure 2: Workflow for acquiring a ¹³C NMR spectrum.
Predicted Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds.
Predicted IR Data
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| O-H (Carboxylic Acid) | 3300 - 2500 | Broad |
| C-H (Aromatic & Vinylic) | 3100 - 3000 | Medium |
| C-H (Aliphatic) | 3000 - 2850 | Medium |
| C=O (Carboxylic Acid) | 1710 - 1680 | Strong |
| C=C (Alkene) | 1640 - 1620 | Medium |
| C=C (Aromatic) | 1600 - 1450 | Medium |
| C-F | 1250 - 1000 | Strong |
Interpretation of the Predicted IR Spectrum
-
O-H Stretch: A very broad and prominent absorption band is expected in the 3300-2500 cm⁻¹ region, characteristic of the O-H stretching vibration in a hydrogen-bonded carboxylic acid dimer.[3]
-
C-H Stretches: Absorptions for aromatic and vinylic C-H stretches are predicted just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl group will appear just below 3000 cm⁻¹.
-
C=O Stretch: A strong, sharp absorption band between 1710 and 1680 cm⁻¹ is indicative of the carbonyl group in the carboxylic acid. Conjugation with the double bond and the aromatic ring may shift this absorption to a lower wavenumber.
-
C=C Stretches: The C=C stretching of the alkene will likely appear in the 1640-1620 cm⁻¹ region, while aromatic C=C stretching vibrations will be observed as a series of bands between 1600 and 1450 cm⁻¹.
-
C-F Stretch: A strong absorption band in the 1250-1000 cm⁻¹ region is expected for the C-F stretching vibration.
Experimental Protocol for IR Spectroscopy
Figure 4: General workflow for mass spectrometry analysis.
Conclusion
This technical guide provides a comprehensive, albeit predictive, overview of the key spectral characteristics of (E)-3-(3-Fluoro-5-(methylthio)phenyl)acrylic acid. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, along with their detailed interpretations, offer a solid foundation for the identification and structural confirmation of this compound. The provided experimental protocols serve as a practical guide for researchers seeking to acquire and analyze this data. It is important to reiterate that these are predicted data, and experimental verification is recommended for definitive structural assignment.
References
-
Royal Society of Chemistry. Supplementary Information. [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. 3-Fluoro-5-(trifluoromethyl)benzoic acid | C8H4F4O2 | CID 519222 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
Technical Profile: Solubility & Physicochemical Characterization of (E)-3-(3-Fluoro-5-(methylthio)phenyl)acrylic acid
[1]
Executive Summary & Compound Snapshot
(E)-3-(3-Fluoro-5-(methylthio)phenyl)acrylic acid (CAS: 2484905-97-5) is a functionalized cinnamic acid derivative often utilized as a building block in medicinal chemistry for structure-activity relationship (SAR) studies. Its core structure combines a lipophilic phenyl ring substituted with a fluorine atom and a methylthio group, attached to a propenoic acid tail.
The solubility profile of this compound is dominated by two competing factors: the ionizable carboxylic acid moiety (conferring pH-dependent solubility) and the lipophilic 3-fluoro-5-methylthio substitution pattern (limiting intrinsic aqueous solubility).
Physicochemical Properties (Predicted vs. Analog-Based)
| Property | Value / Range | Basis of Determination |
| Molecular Formula | C₁₀H₉FO₂S | Stoichiometry |
| Molecular Weight | 212.24 g/mol | Calculation |
| pKa (Acidic) | 4.1 – 4.3 (Predicted) | Analogous to 3-fluorocinnamic acid (pKa ~4.[1][2]4) and 3-CF₃-cinnamic acid (pKa ~3.7) [1, 2].[1][3] |
| LogP (Lipophilicity) | 2.8 – 3.1 (Predicted) | Base Cinnamic Acid (~2.1) + SMe lipophilicity increment. |
| Intrinsic Solubility (S₀) | < 0.5 mg/mL (Water, pH 1.2) | High crystallinity and lipophilicity of the non-ionized form. |
| Appearance | White to Off-white Solid | Crystalline nature of cinnamic analogs [3]. |
Solubility Landscape & Solvent Compatibility[1]
Aqueous Solubility (pH Dependency)
As a weak acid, the solubility of this compound follows the Henderson-Hasselbalch relationship.
-
pH < pKa (e.g., 0.1N HCl): The compound exists primarily in its protonated, neutral form. Solubility is limited by the crystal lattice energy and lipophilicity (LogP ~3). Expect low solubility (< 100 µM) .
-
pH > pKa (e.g., PBS pH 7.4): The carboxylic acid deprotonates to the carboxylate anion. Solvation energy increases significantly, enhancing solubility. However, the presence of the hydrophobic SMe and F groups may still limit solubility compared to unsubstituted cinnamic acid.
-
Counter-ion Effect: Solubility at high pH will depend on the counter-ion (Na⁺ > K⁺ > Ca²⁺).
Organic Solvent Compatibility (Stock Preparation)
For preparing high-concentration stock solutions (10–100 mM) for biological assays:
| Solvent | Solubility Rating | Notes for Researchers |
| DMSO | High (> 50 mg/mL) | Preferred for biological stock. The SMe group is stable, but avoid prolonged storage in DMSO at >RT to prevent potential oxidation to sulfoxide. |
| Ethanol | High (> 30 mg/mL) | Good for formulation prototypes. |
| Methanol | High (> 30 mg/mL) | Suitable for analytical standard preparation (HPLC). |
| Acetonitrile | Moderate-High | Primary solvent for HPLC mobile phases. |
Critical Stability Warning: The Methylthio Group
Expert Insight: The 5-methylthio (-SMe) substituent is a "soft" nucleophile and is susceptible to oxidation.
-
Risk: Conversion to sulfoxide (-S(=O)Me) or sulfone (-S(=O)₂Me) upon exposure to strong oxidants or prolonged light/air exposure in solution.
-
Mitigation: All solubility experiments should be performed using degassed buffers and protected from light. Stock solutions in DMSO should be stored at -20°C under inert gas (Argon/Nitrogen).
Experimental Protocols
The following protocols are designed to empirically determine the solubility profile.
Protocol A: Thermodynamic Solubility (Shake-Flask Method)
Use this for the "Gold Standard" equilibrium solubility value.
Materials:
-
Compound (Solid powder)
-
Media: 0.1N HCl (pH 1.2), Phosphate Buffer (pH 7.4), FaSSIF (optional biorelevant media).
-
Equipment: Orbital shaker, Centrifuge, HPLC-UV/DAD.
Workflow:
-
Saturation: Add excess solid compound (~2–5 mg) to 1 mL of the target medium in a glass vial.
-
Equilibration: Shake at 37°C for 24–48 hours.
-
Separation: Centrifuge at 10,000 rpm for 10 minutes or filter using a PVDF filter (check for drug adsorption on filter first).
-
Quantification: Dilute the supernatant with Mobile Phase (ACN:Water 50:50) and analyze via HPLC.
-
pH Check: Measure the final pH of the saturated solution. If the pH shifted significantly, report solubility at the final pH.
Protocol B: Kinetic Solubility (High-Throughput)
Use this for rapid screening during early drug discovery (DMSO stock precipitation).
Materials:
-
10 mM DMSO Stock Solution of (E)-3-(3-Fluoro-5-(methylthio)phenyl)acrylic acid.
-
PBS Buffer (pH 7.4).
-
96-well plate nephelometer or UV plate reader.
Workflow:
-
Spiking: Spike the DMSO stock into the buffer to achieve a final concentration range (e.g., 1 µM to 500 µM) with constant DMSO (e.g., 1%).
-
Incubation: Shake for 2–4 hours at Room Temperature.
-
Detection: Measure light scattering (Nephelometry) or UV absorbance shift.
-
Endpoint: The concentration at which precipitation occurs (onset of turbidity) is the Kinetic Solubility limit.
Visualization: Solubility & Characterization Workflow[1]
The following diagram illustrates the logical flow for characterizing the compound, distinguishing between kinetic and thermodynamic pathways.
Caption: Workflow distinguishing rapid Kinetic Solubility (DMSO spike) from rigorous Thermodynamic Solubility (Solid equilibrium) characterization.
Formulation Implications
For researchers moving into in vivo studies, the solubility profile dictates the vehicle strategy:
-
Salt Formation: Due to the carboxylic acid, forming a sodium (Na⁺) or tromethamine (Tris) salt is the most effective strategy to increase aqueous solubility by 10–100 fold.
-
Cosolvents: If the free acid must be used, a vehicle of 5% DMSO / 10% Solutol HS15 / 85% Saline is recommended to maintain solubility and prevent precipitation upon injection.
-
Solid State: Cinnamic acid derivatives are prone to polymorphism. Verify the crystal form (PXRD) of the starting material, as amorphous forms will show falsely high transient solubility.
References
-
Vianna-Soares, C. D., et al. (2003). Determination of dissociation constants of some hydroxylated benzoic and cinnamic acids. Journal of Chemical & Engineering Data.
- Bergström, C. A., et al. (2007). Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences.
Technical Safety Guide: (E)-3-(3-Fluoro-5-(methylthio)phenyl)acrylic Acid
Part 1: Executive Summary & Physicochemical Identity
This technical guide outlines the safety, handling, and stability protocols for (E)-3-(3-Fluoro-5-(methylthio)phenyl)acrylic acid . As a functionalized cinnamic acid derivative featuring both a halogen (fluorine) and a thioether (methylthio) moiety, this compound presents a unique reactivity profile that demands specific handling beyond standard organic acids.
Its primary utility lies in medicinal chemistry as a building block for kinase inhibitors and other bioactive small molecules. The presence of the
Chemical Identity Table
| Property | Specification |
| Chemical Name | (E)-3-(3-Fluoro-5-(methylthio)phenyl)acrylic acid |
| CAS Number | 2484905-97-5 |
| Molecular Formula | C₁₀H₉FO₂S |
| Molecular Weight | 212.24 g/mol |
| Appearance | Off-white to pale yellow crystalline solid |
| Solubility | DMSO, Methanol, Ethyl Acetate; Low water solubility |
| pKa (Predicted) | ~4.4 (Carboxylic acid) |
| LogP (Predicted) | ~2.8 (Lipophilic due to -F and -SMe) |
Part 2: Hazard Identification & Mechanistic Toxicology
Expert Insight: Standard Safety Data Sheets (SDS) for novel research chemicals often default to generic "Irritant" classifications. However, the structural features of this molecule suggest specific toxicological mechanisms that researchers must anticipate.
Structural Hazard Analysis
-
The Michael Acceptor (
-Unsaturated Acid):-
Mechanism: The double bond conjugated to the electron-withdrawing carboxyl group creates an electrophilic center at the
-position. -
Risk: This motif can react with nucleophilic residues (cysteines) in biological proteins via conjugate addition. This is a known mechanism for skin sensitization and potential cytotoxicity.
-
-
The Thioether (-SMe) Group:
-
Reactivity: The sulfur atom is nucleophilic and susceptible to oxidation.
-
Risk: Incompatible with strong oxidizers (e.g., peroxides, permanganates). Oxidation yields sulfoxides or sulfones, altering the compound's identity and biological activity.
-
-
The Fluorine Substituent:
-
Stability: While the C-F bond is metabolically stable, combustion of this compound releases toxic Hydrogen Fluoride (HF) gas.
-
GHS Classification (Derived)
Based on Structure-Activity Relationships (SAR) of analogous 3-fluorocinnamic acids:
-
Acute Toxicity (Oral): Category 3 or 4 (Likely H301 or H302). Treat as Toxic.
-
Skin/Eye Irritation: Category 2 (H315/H319).[1][2] Acidic functionality.
-
Specific Target Organ Toxicity (STOT-SE): Category 3 (H335).[1][2][3] Respiratory irritation.[3][4]
-
Sensitization: Skin Sens. 1 (H317).[1] Due to acrylate motif.
Visual Hazard Workflow
The following diagram illustrates the causality between chemical structure and required safety controls.
Figure 1: Structural Hazard Analysis linking chemical motifs to specific safety controls.
Part 3: Handling & Storage Protocols
Trustworthiness: These protocols are designed to be self-validating. If the compound discolors (yellowing/browning), the oxidation prevention failed. If the melting point drops, photo-isomerization likely occurred.
Storage Ecosystem
-
Temperature: 2–8°C (Refrigerated).
-
Atmosphere: Inert gas (Argon preferred over Nitrogen due to higher density) is critical to protect the thioether.
-
Container: Amber glass vials with Teflon-lined caps.
-
Why Amber? To prevent E
Z photo-isomerization of the double bond. -
Why Teflon? To prevent leaching of sulfur odors or interaction with rubber septa.
-
Handling Workflow
-
Equilibration: Allow the vial to reach room temperature before opening to prevent water condensation (hygroscopicity is low, but moisture accelerates degradation).
-
Weighing:
-
Use an anti-static gun if the powder is fluffy.
-
Perform all weighing inside a chemical fume hood.
-
-
Solubilization:
-
Preferred solvents: DMSO, DMF, Methanol.
-
Avoid: Chlorinated solvents for long-term storage (potential reaction with thioether over time).
-
Part 4: Emergency Response & Waste Disposal
Spill Response Decision Tree
In the event of a spill, the presence of the sulfur and fluorine groups dictates the cleanup method. Do not use bleach (hypochlorite) as it will vigorously oxidize the sulfur group, potentially generating heat and fumes.
Figure 2: Emergency spill response protocol emphasizing avoidance of oxidizers.
Waste Disposal Specifications
-
Stream: Halogenated Organic Waste.
-
Labeling: Must explicitly state "Contains Fluorine" and "Contains Organic Sulfur".
-
Rationale: Incineration of this compound requires scrubbers to capture Hydrogen Fluoride (HF) and Sulfur Oxides (SOx). Failure to label can damage standard incinerators or violate emissions permits.
Part 5: Experimental Synthesis Context
When using this compound in synthesis (e.g., amide coupling or Heck reactions), consider the following:
-
Coupling Reagents: If activating the carboxylic acid (e.g., with HATU/EDC), the intermediate active ester is a potent sensitizer. Double-gloving is mandatory during the quench phase.
-
Palladium Chemistry: The thioether group (-SMe) can act as a "poison" for Palladium catalysts by coordinating strongly to the metal center.
-
Protocol Adjustment: You may need higher catalyst loading or a specialized ligand (e.g., Buchwald ligands) that out-competes the sulfur coordination.
-
References
-
Sigma-Aldrich. (2025). Product Specification: (E)-3-(3-fluoro-5-(methylthio)phenyl)acrylic acid (CAS 2484905-97-5).[5] Retrieved from
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for Cinnamic Acid Derivatives. (General safety data for fluorinated cinnamic acids). Retrieved from
-
ECHA (European Chemicals Agency). (n.d.). C&L Inventory: 3-Fluorocinnamic acid. (Read-across toxicity data). Retrieved from
-
Fisher Scientific. (2024). Safety Data Sheet: 3-Fluoro-5-(pentafluorothio)cinnamic acid.[2] (Analogous fluorinated/sulfur compound handling). Retrieved from
Sources
An In-Depth Technical Guide to Investigating the Potential Biological Activity of (E)-3-(3-Fluoro-5-(methylthio)phenyl)acrylic acid
Foreword: Unveiling the Potential of a Novel Acrylic Acid Derivative
To our fellow researchers, scientists, and pioneers in drug development, this document serves as a comprehensive guide to exploring the biological landscape of the novel compound, (E)-3-(3-Fluoro-5-(methylthio)phenyl)acrylic acid. In the absence of established data for this specific molecule, we present a structured, scientifically-grounded framework for its initial evaluation. This guide is built on established principles of medicinal chemistry and leverages the known biological activities of related structural motifs. Our approach is designed to be both methodical and adaptable, providing a robust starting point for your investigations.
Compound Profile and Rationale for Investigation
(E)-3-(3-Fluoro-5-(methylthio)phenyl)acrylic acid is a synthetic organic compound characterized by an acrylic acid moiety linked to a disubstituted phenyl ring. The presence of both a fluorine atom and a methylthio group on the phenyl ring suggests the potential for unique physicochemical properties that could translate into significant biological activity.
-
The Acrylic Acid Scaffold : Acrylic acid and its derivatives are known to participate in a variety of chemical reactions and have been identified as the active principle in some natural products with antimicrobial properties.[1] They are also versatile precursors in the synthesis of a wide range of biologically active molecules.[2][3]
-
The Role of Fluorine in Drug Design : The strategic incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry.[4][5] Fluorine substitution can enhance metabolic stability, increase binding affinity to target proteins, and modulate lipophilicity, all of which can lead to improved pharmacokinetic and pharmacodynamic profiles.[6][7][8]
-
The Influence of the Methylthio Group : The methylthio substituent can also significantly impact a molecule's biological activity. It can influence lipophilicity and engage in specific interactions with biological targets.
Given these structural features, we hypothesize that (E)-3-(3-Fluoro-5-(methylthio)phenyl)acrylic acid warrants investigation for a range of potential biological activities, including but not limited to anticancer, anti-inflammatory, and antimicrobial effects.
In Silico Assessment: Predicting "Drug-Likeness"
Before embarking on extensive and resource-intensive in vitro screening, a preliminary in silico assessment can provide valuable insights into the potential of (E)-3-(3-Fluoro-5-(methylthio)phenyl)acrylic acid as a drug candidate.[9][10][11][12] One of the most widely used filters is Lipinski's Rule of Five.[13][14][15][16][17]
Lipinski's Rule of Five Analysis
Lipinski's Rule of Five is a set of guidelines used to evaluate the "drug-likeness" of a chemical compound and its likelihood of being an orally active drug in humans.[14][15][16] The rule states that, in general, an orally active drug has:
-
No more than 5 hydrogen bond donors (the total number of nitrogen–hydrogen and oxygen–hydrogen bonds).
-
No more than 10 hydrogen bond acceptors (all nitrogen or oxygen atoms).
-
A molecular mass less than 500 daltons.
-
An octanol-water partition coefficient (log P) that does not exceed 5.
Table 1: Predicted Physicochemical Properties of (E)-3-(3-Fluoro-5-(methylthio)phenyl)acrylic acid and Compliance with Lipinski's Rule of Five
| Property | Predicted Value | Lipinski's Rule of Five Compliance |
| Molecular Weight | ~228.25 g/mol | ✓ |
| Hydrogen Bond Donors | 1 | ✓ |
| Hydrogen Bond Acceptors | 2 | ✓ |
| Log P (Predicted) | ~2.5-3.5 | ✓ |
Note: The predicted Log P value is an estimate and should be experimentally verified.
Based on these in silico predictions, (E)-3-(3-Fluoro-5-(methylthio)phenyl)acrylic acid exhibits favorable "drug-like" properties and warrants further investigation.
A Tiered Approach to In Vitro Biological Screening
We propose a multi-tiered screening strategy to efficiently probe the potential biological activities of (E)-3-(3-Fluoro-5-(methylthio)phenyl)acrylic acid. This approach prioritizes broad-spectrum assays initially, followed by more specific and mechanistic studies based on the initial findings.
Caption: A tiered workflow for the biological evaluation of the target compound.
Detailed Experimental Protocols
The following sections provide detailed, step-by-step protocols for the initial tier of in vitro screening. These protocols are based on well-established and widely accepted methodologies.
Assessment of Anticancer Activity
A primary assessment of anticancer activity can be achieved through cytotoxicity assays against a panel of human cancer cell lines.[18][19][20] The MTT assay is a reliable and widely used colorimetric assay for this purpose.[18][21]
Principle: This assay measures the metabolic activity of cells. The yellow tetrazolium salt MTT is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7, A549, HCT116) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a stock solution of (E)-3-(3-Fluoro-5-(methylthio)phenyl)acrylic acid in DMSO. Dilute the stock solution to various concentrations in culture media and treat the cells for 24, 48, or 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Evaluation of Anti-inflammatory Potential
The anti-inflammatory potential can be initially screened by assessing the compound's ability to inhibit the production of pro-inflammatory mediators in stimulated macrophages.[22][23]
Principle: This assay measures the production of nitric oxide (NO), a key inflammatory mediator, by lipopolysaccharide (LPS)-stimulated macrophages. The Griess reagent detects nitrite, a stable product of NO metabolism.[22]
Protocol:
-
Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Cell Seeding: Seed the cells into a 96-well plate at a density of 5 x 10^4 cells per well and allow them to adhere.
-
Compound Treatment: Pre-treat the cells with various concentrations of (E)-3-(3-Fluoro-5-(methylthio)phenyl)acrylic acid for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include a negative control (no LPS) and a positive control (LPS alone).
-
Griess Reaction: Collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) followed by 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Absorbance Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.
-
Data Analysis: Use a sodium nitrite standard curve to quantify the nitrite concentration. Calculate the percentage of NO inhibition compared to the LPS-stimulated control.
Antimicrobial Activity Screening
The antimicrobial properties of the compound can be assessed against a panel of clinically relevant bacteria and fungi using broth microdilution methods to determine the Minimum Inhibitory Concentration (MIC).[24][25][26]
Principle: This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[24]
Protocol:
-
Microorganism Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to a concentration of approximately 5 x 10^5 CFU/mL in appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Compound Dilution: Serially dilute the (E)-3-(3-Fluoro-5-(methylthio)phenyl)acrylic acid in the broth medium in a 96-well microtiter plate.
-
Inoculation: Add the standardized microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Caption: Workflow diagrams for the primary in vitro screening assays.
Data Interpretation and Next Steps
The initial screening will provide valuable data to guide further research.
Table 2: Interpretation of Primary Screening Results and Potential Follow-up Actions
| Primary Screening Result | Interpretation | Recommended Next Steps |
| Significant Anticancer Activity (Low IC50) | The compound is cytotoxic to cancer cells. | Conduct apoptosis assays (e.g., Annexin V/PI staining), cell cycle analysis, and investigate potential molecular targets (e.g., kinase inhibition assays).[18] |
| Potent Anti-inflammatory Effects | The compound inhibits inflammatory pathways. | Perform ELISA to quantify the inhibition of other pro-inflammatory cytokines (e.g., TNF-α, IL-6), and investigate effects on key inflammatory enzymes (e.g., COX-2).[22] |
| Broad-spectrum Antimicrobial Activity (Low MICs) | The compound has potent antimicrobial properties. | Determine the Minimum Bactericidal/Fungicidal Concentration (MBC/MFC), perform time-kill kinetics studies, and assess activity against microbial biofilms.[27] |
| No Significant Activity | The compound may not be active under the tested conditions or against the chosen targets. | Consider screening against other biological targets or using the compound as a scaffold for further chemical modification. |
Conclusion: A Roadmap for Discovery
This guide provides a comprehensive and scientifically rigorous framework for the initial biological evaluation of (E)-3-(3-Fluoro-5-(methylthio)phenyl)acrylic acid. By starting with in silico predictions and progressing through a tiered in vitro screening approach, researchers can efficiently and effectively uncover the therapeutic potential of this novel compound. The detailed protocols and data interpretation guidelines are designed to ensure that the research is conducted with the highest level of scientific integrity. We are confident that this structured approach will pave the way for exciting discoveries in the field of drug development.
References
- Zenovel. (n.d.). Lipinski's Rule of 5 in Modern Drug Discovery.
- bionity.com. (n.d.). Lipinski's Rule of Five.
- Wikipedia. (n.d.). Lipinski's rule of five.
- Nida, D., et al. (2014). Methods for in vitro evaluating antimicrobial activity: A review. PMC.
- National Center for Biotechnology Information. (n.d.). Bioassays for anticancer activities. PubMed.
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Strategic Discovery of Substituted Phenylacrylic Acids: A Technical Guide to Synthesis and SAR Optimization
Abstract This technical guide delineates the systematic discovery, synthesis, and biological optimization of substituted phenylacrylic acids (cinnamic acid derivatives). Ubiquitous in medicinal chemistry, this scaffold serves as a precursor to FDA-approved therapeutics (e.g., Ibrutinib intermediates) and potent chemical probes. This document moves beyond standard review formats to provide a decision-based framework for synthetic route selection, detailed "green" protocols, and a mechanistic breakdown of Structure-Activity Relationships (SAR), specifically focusing on the electrophilic "warhead" properties of the acrylic moiety.
The Chemical Foundation: Scaffold Analysis
The phenylacrylic acid scaffold consists of a lipophilic phenyl ring linked to a hydrophilic carboxylic acid via an
Core Pharmacophore Zones:
-
Zone A (The Anchor): The phenyl ring.[1] Hydrophobic interactions drive binding affinity. Substitutions here modulate lipophilicity (LogP) and electronic density of the alkene.
-
Zone B (The Linker): The trans-alkene. Rigidifies the molecule, orienting the acid group.
-
Zone C (The Warhead): The acrylic acid/ester. Acts as a hydrogen bond donor/acceptor or a covalent trap for cysteine residues in enzymes (e.g., EGFR, covalent kinase inhibitors).
Strategic Synthesis: Route Selection Matrix
In a discovery campaign, the choice of synthetic route is dictated by substrate availability and functional group tolerance. We contrast the two dominant methodologies: the Knoevenagel Condensation and the Heck-Mizoroki Coupling .
Decision Matrix: Knoevenagel vs. Heck
| Feature | Knoevenagel Condensation | Heck-Mizoroki Coupling |
| Starting Material | Aromatic Aldehydes | Aryl Halides (I, Br, Cl) |
| Key Reagent | Malonic Acid / Malonates | Acrylates + Pd Catalyst |
| Stereoselectivity | Predominantly Trans (E) | Highly Trans (E) Selective |
| Tolerance | High for acid-stable groups | High for most groups; sensitive to oxidation |
| "Green" Potential | High (Organocatalytic, Aqueous) | Moderate (Requires transition metals) |
| Best For... | Rapid library generation from aldehydes | Late-stage functionalization of halides |
Visualization: Synthetic Workflow Logic
Figure 1: Decision tree for selecting the optimal synthetic pathway based on substrate availability.
Validated Experimental Protocols
Protocol A: Green Knoevenagel Condensation (DABCO-Catalyzed)
Rationale: This method avoids toxic pyridine/piperidine systems, utilizing DABCO (1,4-diazabicyclo[2.2.2]octane) as a mild base catalyst. It typically requires no chromatographic purification.
Materials:
-
Substituted Benzaldehyde (10 mmol)
-
Malonic Acid (12 mmol)
-
DABCO (0.5 mmol, 5 mol%)
-
Solvent: Toluene or Water (for aqueous variant)
Step-by-Step Workflow:
-
Charge: In a 50 mL round-bottom flask, combine the benzaldehyde and malonic acid.
-
Catalyze: Add DABCO. If using toluene, reflux with a Dean-Stark trap to remove water. If using water (green variant), heat to 80°C.
-
Monitor: Reaction typically completes in 1–3 hours (monitor via TLC, eluent 30% EtOAc/Hexane).
-
Workup (Self-Validating Step):
-
Cool the mixture to room temperature.
-
Observation: The cinnamic acid derivative often precipitates out.
-
Add dilute HCl (1M) to quench and ensure the acid is protonated.
-
Filter the solid.[2] Wash with cold water and hexanes.
-
-
Recrystallization: Purify by recrystallization from Ethanol/Water (3:1).
Yield Expectation: 85–95% for electron-withdrawing substituents (e.g., 4-NO2); 70–80% for electron-donating groups (e.g., 4-OMe).
Protocol B: Ligand-Free Heck Reaction
Rationale: Ideal for aryl iodides and activated bromides, avoiding expensive phosphine ligands.
Materials:
-
Aryl Halide (10 mmol)
-
Acrylic Acid or Methyl Acrylate (12 mmol)
-
Pd(OAc)2 (0.1 mmol, 1 mol%)
-
Base: Et3N or K2CO3 (20 mmol)
-
Solvent: DMF or NMP[3]
Step-by-Step Workflow:
-
Inert Atmosphere: Flame-dry the flask and purge with Nitrogen/Argon.
-
Mix: Dissolve Aryl Halide and Acrylate in DMF.
-
Catalyst Addition: Add Base followed by Pd(OAc)2.
-
Heat: Stir at 100–120°C for 4–12 hours.
-
Workup:
-
Dilute with water and extract with Ethyl Acetate.[2]
-
Wash organic layer with Brine (critical to remove DMF).
-
Dry over Na2SO4 and concentrate.
-
-
Hydrolysis (If using ester): Treat with LiOH in THF/Water to yield the free acid.
Medicinal Chemistry: SAR & Mechanism of Action
The biological potency of phenylacrylic acids is often governed by their ability to act as Michael Acceptors . The
Structure-Activity Relationship (SAR) Rules
| Substitution Zone | Modification | Effect on Activity | Mechanistic Insight |
| Para-Position (R4) | Electron-Withdrawing (NO2, CF3) | Increases | Enhances electrophilicity of |
| Para-Position (R4) | Electron-Donating (OMe, OH) | Variable | Lowers electrophilicity but may enhance antioxidant capacity (radical scavenging). |
| Meta-Position (R3) | Hydrophobic (Cl, Me) | Increases | Improves binding in hydrophobic pockets; increases metabolic stability. |
| Alpha-Position | Methyl/Cyano group | Decreases | Steric hindrance reduces planarity and Michael acceptor reactivity. |
Visualization: The Michael Acceptor Mechanism
Figure 2: Mechanism of Action. The electrophilic beta-carbon of the phenylacrylic acid scaffold undergoes nucleophilic attack by cysteine residues on the target protein.
Future Perspectives: C-H Activation
While Knoevenagel and Heck reactions remain the workhorses of discovery, the future lies in C-H Activation . Direct olefination of benzene rings (Fujiwara-Moritani reaction) eliminates the need for pre-functionalized halides or aldehydes. Although currently limited by regioselectivity issues, optimization of directing groups (e.g., amides) is making this a viable route for late-stage diversification of drug scaffolds.
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Nagalakshmi, K. et al. (2017). "A Simple and Straightforward Synthesis of Cinnamic acids and Ylidene Malononitriles via Knoevenagel Condensation Employing DABCO as Catalyst." Asian Journal of Chemistry. Link
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Gupta, M. & Wakhloo, B.P. (2007). "Tetrabutylammoniumbromide mediated Knoevenagel condensation in water: synthesis of cinnamic acids." Arkivoc. Link
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The Strategic Incorporation of Fluoro and Methylthio Groups in Acrylic Acid Derivatives: A Guide to Modulating Reactivity and Pharmacokinetics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Acrylic acid and its derivatives represent a cornerstone scaffold in medicinal chemistry, primarily owing to their nature as α,β-unsaturated carbonyl compounds, which renders them effective Michael acceptors. This inherent reactivity is a double-edged sword, offering a pathway to covalent target engagement while demanding precise control to ensure selectivity and minimize off-target effects. The strategic substitution of functional groups onto the acrylate backbone is a key tactic for fine-tuning these properties. This technical guide provides an in-depth exploration of two powerful yet distinct substituents: the fluoro (F) and methylthio (SCH₃) groups. We will dissect the fundamental principles governing their influence on the physicochemical properties, reactivity, and metabolic stability of acrylic acid derivatives. Through a detailed examination of synthetic protocols, structure-activity relationships (SAR), and mechanistic insights, this guide aims to equip researchers and drug development professionals with the knowledge to rationally design and deploy these valuable motifs in modern therapeutic discovery.
The Acrylic Acid Scaffold: A Tunable Covalent Warhead
The core of the acrylic acid derivative's utility in drug design lies in its electrophilic α,β-unsaturated system. This arrangement makes the β-carbon susceptible to nucleophilic attack by amino acid residues on a protein target, most commonly the thiol group of cysteine. This process, known as a Michael addition or conjugate addition, can lead to the formation of a stable covalent bond, irreversibly inhibiting the protein's function.[1][2]
The reactivity of this "warhead" is not static; it is profoundly influenced by the electronic nature of the substituents on the α and β carbons. An electron-withdrawing group enhances the electrophilicity of the β-carbon, increasing its reactivity, while an electron-donating group has the opposite effect.[2] This principle is the foundation for the strategic use of fluoro and methylthio groups.
Diagram 1: The Michael Addition Mechanism
The following diagram illustrates the fundamental mechanism by which acrylic acid derivatives act as covalent inhibitors, forming a bond with a nucleophilic residue (e.g., Cysteine) on a target protein.
Caption: Covalent modification via Michael addition.
The Fluoro Group: Enhancing Potency and Metabolic Stability
The incorporation of fluorine into drug candidates has become a widespread strategy in medicinal chemistry, and for good reason.[3] Its effects are pleiotropic, influencing everything from metabolic stability to binding affinity.[4][5] When applied to the acrylic acid scaffold, the fluoro group acts as a powerful modulator.
Synthesis of Fluoro-Substituted Acrylic Acid Derivatives
The synthesis of α-fluoroacrylates is a well-established field, offering several reliable routes for researchers.[6] A common and effective method involves the conversion of derivatives of methyl 2-fluoro-3-hydroxypropanoate (MFHP).[6]
Protocol 1: Synthesis of Methyl 2-Fluoroacrylate (MFA) from MFHP Derivative [6]
-
Chlorination: Methyl 2-fluoro-3-hydroxypropanoate (MFHP) is reacted with a chlorinating agent (e.g., thionyl chloride) to yield methyl 3-chloro-2-fluoropropanoate (MCFP).
-
Rationale: This step converts the hydroxyl group into a better leaving group, facilitating the subsequent elimination reaction.
-
-
Elimination: The resulting MCFP is treated with a non-nucleophilic base (e.g., triethylamine) to induce elimination of HCl.
-
Reaction Conditions: Typically performed in an inert solvent at controlled temperatures to prevent polymerization.
-
-
Purification: The crude methyl 2-fluoroacrylate is purified, commonly via distillation, to yield the final monomer.
-
QC Check: Purity should be assessed by GC-MS and NMR spectroscopy. ¹⁹F NMR is particularly useful for confirming the presence and chemical environment of the fluorine atom.
-
Physicochemical and Biological Impact of Fluorine Substitution
The introduction of a fluorine atom, particularly at the α-position, has profound consequences for the molecule's properties.
-
Electronic Effects: Fluorine is the most electronegative element, and it exerts a strong electron-withdrawing inductive effect.[7] This effect increases the electrophilicity of the β-carbon, making the derivative a more potent Michael acceptor. This can translate to a faster rate of covalent bond formation with the target protein.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong (bond energy ~110 kcal/mol). Replacing a metabolically labile C-H bond with a C-F bond can block oxidative metabolism by cytochrome P450 enzymes.[7][8] This leads to a longer half-life and improved pharmacokinetic profile.
-
Binding Affinity and Conformation: Fluorine can engage in favorable non-covalent interactions within a protein's binding pocket, such as dipole-dipole interactions or weak hydrogen bonds.[3] It can also alter the conformational preferences of the molecule, potentially locking it into a more bioactive conformation.[4]
-
pKa Modulation: The inductive effect of fluorine lowers the pKa of the carboxylic acid, making it more acidic.[7] This can be critical for optimizing solubility and interactions with the biological target at physiological pH.
Structure-Activity Relationship (SAR) Insights
In the context of drug design, the decision to incorporate a fluoro group is driven by specific therapeutic goals.[9]
-
Enzyme Inhibition: α-fluoroacrylic acid derivatives can act as potent enzyme inhibitors. The enhanced reactivity can lead to rapid and irreversible inactivation of target enzymes, a desirable trait for certain therapeutic indications.[10] For example, fluorinated ketones, which share electronic similarities, are known to act as transition-state analogue inhibitors of serine proteases.[11]
-
Targeted Covalent Inhibitors (TCIs): The increased reactivity must be balanced with selectivity. While a more reactive warhead can improve potency, it also carries the risk of off-target reactions.[12] Therefore, the design of a fluoro-acrylate TCI must ensure that the reversible binding affinity for the intended target is high, so that the covalent reaction occurs preferentially within the target's active site.
Table 1: Physicochemical Properties of 2-Fluoroacrylic Acid
| Property | Value | Source |
| Molecular Weight | 90.05 g/mol | [13] |
| Melting Point | 51.5 - 52 °C | [14][15] |
| Boiling Point | 181.3 °C | [14] |
| IUPAC Name | 2-fluoroprop-2-enoic acid | [13] |
The Methylthio Group: A Modulator of Reactivity and Prodrug Potential
The methylthio (-SCH₃) group offers a different, yet equally valuable, set of properties compared to fluorine. As a sulfur-containing substituent, it provides a unique handle for modulating reactivity and can be exploited in prodrug strategies.
Synthesis of Methylthio-Substituted Acrylic Acid Derivatives
The synthesis of methylthio acrylic acids can be achieved through several routes, often involving the reaction of a suitable precursor with a source of the methylthio group.
Protocol 2: Synthesis of (E)-3-(methylthio)acrylic acid [16]
-
Michael Addition: React tert-butyl propiolate with methimazole in the presence of a base catalyst like DABCO (1,4-diazabicyclo[2.2.2]octane).
-
Rationale: This reaction establishes the acrylic acid backbone with the methylthio-containing group at the β-position. The use of a tert-butyl ester protects the carboxylic acid during this step.
-
-
Isomer Separation: The reaction may yield a mixture of E and Z isomers. The desired isomer (often the E-isomer is predominant) is isolated via chromatography.
-
Acid Hydrolysis: The tert-butyl ester is deprotected using a strong acid (e.g., trifluoroacetic acid) to yield the final carboxylic acid product.
-
QC Check: The final product is characterized by NMR and mass spectrometry to confirm its structure and purity.
-
Physicochemical and Biological Impact of Methylthio Substitution
The methylthio group imparts distinct characteristics to the acrylic acid scaffold.
-
Electronic Effects: The sulfur atom of the methylthio group can act as a weak electron-donating group through resonance, while also having a modest inductive electron-withdrawing effect. This dual nature allows for fine-tuning of the Michael acceptor's reactivity, often resulting in a "softer" electrophile compared to its fluoro-substituted counterpart. This can be advantageous for achieving greater target selectivity.[1]
-
Prodrug and Targeting Strategies: Thioethers can be susceptible to oxidation in vivo to form sulfoxides and sulfones. This metabolic transformation can be cleverly exploited in prodrug design, where the initial, less active thioether is converted into a more active form at the site of action. For instance, 3-(1-methyl-1H-imidazol-2-ylthio)acrylic acid has been synthesized as a potential mitochondria-targeted prodrug.[16]
-
Covalent Reactivity: Acrylic acids with a β-methylthio group are excellent Michael acceptors. The methylthio group can also function as a leaving group in certain contexts, leading to addition-elimination reactions, although conjugate addition is more common. This tunable reactivity is highly sought after in the design of covalent inhibitors where a balance between reactivity and selectivity is paramount.[17]
Structure-Activity Relationship (SAR) Insights
The methylthio group is often incorporated to achieve specific goals related to covalent modification and drug delivery.
-
Tunable Covalent Inhibition: The moderate reactivity of methylthio-acrylates makes them ideal for targeted covalent inhibitors. The goal is to have a warhead that is reactive enough to bind its target efficiently but not so reactive that it indiscriminately alkylates other biological nucleophiles. This "Goldilocks" level of reactivity helps to minimize toxicity and improve the therapeutic window.[2][12]
-
Hypoglycemic Agents: Studies have shown that α-alkylthio carboxylic acids can exhibit significant biological activity. For example, a series of α-methylthio and other alkylthio carboxylic acids were found to have remarkable hypoglycemic activity, demonstrating that this moiety is well-tolerated and can contribute favorably to binding interactions.[18]
Comparative Analysis and Strategic Application
The choice between incorporating a fluoro or a methylthio group is a critical decision in the lead optimization phase of drug discovery. The selection is not arbitrary but is based on a careful analysis of the project's specific needs, such as the desired mechanism of action, the nature of the biological target, and the required pharmacokinetic profile.
Diagram 2: Decision Workflow for Substituent Selection
This diagram provides a logical framework for medicinal chemists to decide between using a fluoro or methylthio group based on the primary objectives of the drug design program.
Caption: Strategic selection of functional groups.
Table 2: Comparative Summary of Fluoro vs. Methylthio Substitution
| Feature | Fluoro (-F) Group | Methylthio (-SCH₃) Group | Rationale for Choice |
| Primary Electronic Effect | Strong Inductive Withdrawal | Weak Inductive Withdrawal / Resonance Donation | Choose -F for maximum electrophilicity; choose -SCH₃ for moderated, tunable reactivity. |
| Impact on Reactivity | Significantly increases Michael acceptor reactivity. | Moderately increases reactivity; creates a "softer" electrophile. | High reactivity (-F) is useful for potent, rapid inhibition. Tunable reactivity (-SCH₃) is key for improving selectivity and reducing off-target effects. |
| Metabolic Stability | High; C-F bond blocks oxidative metabolism. | Moderate; can be oxidized to sulfoxide/sulfone. | Choose -F when blocking metabolism at that position is a primary goal. The -SCH₃ group's metabolism can be exploited for prodrug design. |
| Key Application | Enhancing potency, improving PK profile, metabolic blocking. | Targeted covalent inhibitors, prodrugs, fine-tuning selectivity. | The choice depends on whether the primary challenge is potency/metabolism or selectivity/off-target toxicity. |
| Synthetic Handle | Well-established synthetic routes available. | Versatile synthesis; can be a handle for further functionalization. | Both are synthetically accessible, allowing for their incorporation during lead optimization. |
Conclusion and Future Outlook
The fluoro and methylthio groups are powerful tools in the arsenal of the medicinal chemist for modifying acrylic acid derivatives. Fluorine substitution offers a robust method for increasing metabolic stability and enhancing the intrinsic reactivity of the Michael acceptor system, often leading to highly potent inhibitors. Conversely, the methylthio group provides a more nuanced approach, allowing for the fine-tuning of covalent reactivity to achieve a delicate balance between potency and selectivity, while also offering opportunities for innovative prodrug strategies.
The future of this field lies in the continued rational design of these derivatives. A deeper understanding of the proteome-wide reactivity of these warheads, aided by advanced chemical proteomics, will enable the development of even more selective covalent drugs.[12] Furthermore, the combination of these motifs with other drug design strategies, such as the development of reversible covalent inhibitors, will undoubtedly open new avenues for treating a wide range of diseases, from cancer to infectious agents. This guide serves as a foundational resource for researchers poised to harness the unique properties of fluoro and methylthio groups to develop the next generation of precisely targeted therapeutics.
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CHIMIA. (n.d.). Medicinal Chemistry and Chemical Biology Highlights. Retrieved February 15, 2026, from [Link]
-
ResearchGate. (n.d.). Structures of (meth)acrylic acid and its derivatives. Retrieved February 15, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Tunable Methacrylamides for Covalent Ligand Directed Release Chemistry. PMC. Retrieved February 15, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). 3-(Methylthio)acrylic acid, (Z)-. PubChem. Retrieved February 15, 2026, from [Link]
-
SciSpace. (n.d.). Structure-based discovery of a new class of enzyme inhibitors. Retrieved February 15, 2026, from [Link]
-
eLife. (2021, January 25). Small-Molecule Inhibitors: Disrupting enzyme fluidity. Retrieved February 15, 2026, from [Link]
-
Hilaris Publisher. (2025, October 30). Covalent Modulators in Medicinal Chemistry: Opportunities and Challenges. Retrieved February 15, 2026, from [Link]
-
Wiley Online Library. (n.d.). Switching the Inhibitor‐Enzyme Recognition Profile via Chimeric Carbonic Anhydrase XII. Retrieved February 15, 2026, from [Link]
-
Taylor & Francis Online. (n.d.). Structure activity relationship – Knowledge and References. Retrieved February 15, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Antimicrobial activity of allylic thiocyanates derived from the Morita-Baylis-Hillman reaction. PMC. Retrieved February 15, 2026, from [Link]
-
TIJER.org. (2013, December 5). STUDY OF ACRYLIC ACID AND ACRYLATES – INDIAN SCENARIO YEAR-2022. Retrieved February 15, 2026, from [Link]
-
Drug Design Org. (2005, May 15). Structure Activity Relationships. Retrieved February 15, 2026, from [Link]
-
MDPI. (n.d.). Cytoprotective and Antioxidant Effects of Hydrolysates from Black Soldier Fly (Hermetia illucens). Retrieved February 15, 2026, from [Link]
-
SpringerLink. (2023, September 18). REACTION OF 2-AMINOTHIOPHENOL WITH ACRYLIC ACID AND CONVERSION OF THE RESULTANT ADDUCTS. Retrieved February 15, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Modeling the reactivity of acrylic acid and acrylate anion with biological nucleophiles. PubMed. Retrieved February 15, 2026, from [Link]
-
FDA.gov. (n.d.). 3-(METHYLTHIO)ACRYLIC ACID, (E)-. Retrieved February 15, 2026, from [Link]
-
MDPI. (2022, April 29). Mechanistic Insights on the In Vitro Antibacterial Activity and In Vivo Hepatoprotective Effects of Salvinia auriculata Aubl against Methotrexate-Induced Liver Injury. Retrieved February 15, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Marine Bioactives: Pharmacological Properties and Potential Applications against Inflammatory Diseases. PMC. Retrieved February 15, 2026, from [Link]
-
MDPI. (2024, May 31). Biological Applications of Thiourea Derivatives: Detailed Review. Retrieved February 15, 2026, from [Link]
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Methodological & Application
Application Note: Scalable Synthesis of (E)-3-(3-Fluoro-5-(methylthio)phenyl)acrylic acid
Abstract & Strategic Overview
This Application Note details a robust, two-step protocol for the synthesis of (E)-3-(3-Fluoro-5-(methylthio)phenyl)acrylic acid , a structural motif frequently encountered in PPAR agonists and metabolic disorder therapeutics.
While direct nucleophilic aromatic substitution (
Key Advantages of This Route:
-
Regiocontrol: The Pd-catalyzed coupling explicitly targets the C-Br bond, leaving the C-F bond intact.
-
Stereoselectivity: The Doebner modification ensures exclusive formation of the thermodynamic (E)-isomer.
-
Scalability: Avoids chromatographic purification for the final step, relying on controlled precipitation and recrystallization.
Retrosynthetic Analysis & Pathway
The synthesis is disconnected into two primary phases. The acrylic acid tail is installed last to prevent interference with the transition metal catalyst in the first step.
Figure 1: Synthetic pathway prioritizing regiochemical integrity via C-S coupling.
Phase 1: Synthesis of 3-Fluoro-5-(methylthio)benzaldehyde
Objective: Selective replacement of the bromine atom with a thiomethyl group without affecting the fluorine or aldehyde moieties.
Mechanistic Insight
Traditional
Materials & Reagents
| Reagent | Equiv. | Role |
| 3-Bromo-5-fluorobenzaldehyde | 1.0 | Substrate |
| Sodium thiomethoxide (NaSMe) | 1.2 | Nucleophile |
| 0.02 (2 mol%) | Catalyst Precursor | |
| Xantphos | 0.04 (4 mol%) | Ligand |
| Toluene (Anhydrous) | 10 V (mL/g) | Solvent |
Experimental Protocol
-
Catalyst Pre-formation: In a glovebox or under Argon flow, charge a reaction flask with
and Xantphos. Add anhydrous Toluene (50% of total volume) and stir at RT for 10 minutes until a clear solution forms (active species). -
Substrate Addition: Add 3-Bromo-5-fluorobenzaldehyde and solid NaSMe to the flask.
-
Reaction: Add the remaining Toluene. Seal the vessel and heat to 100°C for 4–6 hours.
-
Checkpoint: Monitor by TLC (Hexane/EtOAc 9:1). The starting bromide (
) should disappear, replaced by the thioether ( ).
-
-
Workup: Cool to room temperature. Filter the mixture through a pad of Celite to remove Palladium black and inorganic salts. Wash the pad with Ethyl Acetate.
-
Isolation: Concentrate the filtrate under reduced pressure. The crude oil is typically sufficiently pure (>90%) for the next step. If necessary, purify via flash column chromatography (SiO2, 0-10% EtOAc in Hexanes).
Phase 2: Knoevenagel-Doebner Condensation
Objective: Formation of the
Mechanistic Insight
The reaction proceeds via the attack of the malonic acid enolate on the aldehyde. The subsequent decarboxylation is the stereodetermining step. The transition state that minimizes steric clash between the aryl ring and the developing double bond leads to the thermodynamic (E)-isomer. Pyridine serves as both solvent and base, while piperidine acts as the nucleophilic catalyst (forming a reactive iminium ion intermediate) [2].
Materials & Reagents
| Reagent | Equiv. | Role |
| 3-Fluoro-5-(methylthio)benzaldehyde | 1.0 | Intermediate |
| Malonic Acid | 1.5 | C2-Source |
| Piperidine | 0.1 (10 mol%) | Catalyst |
| Pyridine | 5 V (mL/g) | Solvent/Base |
Experimental Protocol
-
Setup: To a round-bottom flask equipped with a reflux condenser, add the aldehyde (from Phase 1) and Malonic Acid.
-
Solvation: Add Pyridine. Stir until malonic acid is mostly dissolved.
-
Catalysis: Add Piperidine dropwise.
-
Reaction: Heat the mixture to 90°C (oil bath temperature).
-
Observation: Evolution of
gas (bubbling) indicates the decarboxylation is proceeding. -
Duration: Reflux for 4–6 hours until gas evolution ceases and LC-MS confirms consumption of aldehyde.
-
-
Workup (Critical for Purity):
-
Cool the reaction mixture to 0°C (ice bath).
-
Slowly add 6M HCl dropwise with vigorous stirring until pH < 2.
-
Result: The pyridine salt becomes soluble, while the target acrylic acid precipitates as a white/off-white solid.
-
-
Purification:
-
Filter the precipitate.[1] Wash with cold water (
) to remove residual pyridine/malonic acid. -
Recrystallization: Dissolve the wet cake in hot Ethanol/Water (3:1). Allow to cool slowly to RT, then 4°C. Filter the crystals and dry in a vacuum oven at 45°C.
-
Process Logic & Troubleshooting
The following flowchart illustrates the decision-making process during the critical workup phases.
Figure 2: Workup logic flow ensuring high recovery of the solid acid.
Analytical Validation
To certify the synthesized material, compare analytical data against these expected parameters:
-
1H NMR (400 MHz, DMSO-d6):
- 12.5 (s, 1H, -COOH )
-
7.60 (d,
Hz, 1H, Ar-CH =CH-) Large coupling constant confirms (E)-isomer. - 7.30–7.10 (m, 3H, Ar-H )
-
6.65 (d,
Hz, 1H, -CH=CH -COOH) - 2.52 (s, 3H, -SMe )
-
Mass Spectrometry (ESI-):
-
Calculated
: 211.02 -
Found
: 211.0 0.1
-
References
-
Pd-Catalyzed C-S Coupling: Mispelaere-Canivet, C., Spindler, J.-F., Perrio, S., & Beslin, P. (2005). "Palladium-Catalyzed C-S Bond Formation: A General and Efficient Method for the Synthesis of Aryl Sulfides." Tetrahedron, 61(22), 5253-5259.
-
Knoevenagel-Doebner Protocol: Furniss, B. S., et al. (1989). Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical. (See Section 6.138, "Cinnamic Acid").
-
General Cinnamic Acid Synthesis: List, B. (2010). "The Knoevenagel Condensation."[1][2][3][4] Science of Synthesis, 46, 147.
Sources
Application Note: Knoevenagel Condensation of Fluoro-Substituted Benzaldehydes
This Application Note is designed for researchers and medicinal chemists requiring high-fidelity protocols for the Knoevenagel condensation of fluoro-substituted benzaldehydes. It synthesizes classical methodology with modern green chemistry and high-throughput techniques.
Executive Summary & Strategic Importance
Fluoro-substituted benzaldehydes are critical building blocks in medicinal chemistry.[1] The fluorine atom acts as a bioisostere for hydrogen, significantly altering lipophilicity (LogP), metabolic stability (blocking P450 oxidation sites), and pKa without imposing severe steric penalties.
The Knoevenagel condensation—the modification of an aldehyde with an active methylene compound—is the primary route to generate
-
Electronic Effects: The strong inductive withdrawal (-I) of fluorine activates the aldehyde but can also increase the acidity of the product, affecting equilibrium.
-
Regioselectivity Risks: Under harsh basic conditions, ortho- and para-fluoro isomers are susceptible to Nucleophilic Aromatic Substitution (
), leading to defluorinated byproducts. -
Solvent Effects: Modern "on-water" protocols often outperform traditional ethanolic methods due to hydrophobic acceleration.
Mechanistic Dynamics
Understanding the electronic influence of fluorine is prerequisite to optimizing the reaction.
-
Activation: The carbonyl carbon in benzaldehyde is electrophilic. A fluorine substituent generally increases this electrophilicity via the Inductive Effect (-I), accelerating the nucleophilic attack of the enolate.
-
Resonance Counter-Effect: For 4-fluorobenzaldehyde and 2-fluorobenzaldehyde, the Resonance Effect (+R) donates electron density back to the ring. However, in the context of carbonyl addition, the -I effect typically dominates, making F-benzaldehydes faster reactants than unsubstituted benzaldehyde.
-
The Transition State: The rate-determining step is often the initial nucleophilic attack or the subsequent elimination of water (E1cB mechanism), depending on the specific amine base used.
Diagram 1: Reaction Mechanism & Fluorine Influence
The following diagram illustrates the pathway and the specific electronic vectors of the fluorine substituent.
Caption: Mechanistic pathway highlighting the dual electronic effects of the fluorine substituent on carbonyl reactivity.
Experimental Protocols
Three distinct protocols are provided to address different laboratory needs: Benchmark (Standard), Green (Scalable/Clean), and High-Throughput (Microwave).
Pre-Reaction Safety Note
-
Malononitrile/Cyanoacetates: Can release cyanide under extreme thermal decomposition. Handle in a fume hood.
-
Fluorinated Intermediates: Often possess higher skin permeability than non-fluorinated analogs. Wear nitrile gloves.
Protocol A: The Classical Benchmark (Ethanol/Piperidine)
Best for: Initial small-scale synthesis and reference standards.
-
Stoichiometry: 1.0 eq Fluoro-benzaldehyde : 1.1 eq Active Methylene (e.g., Malononitrile) : 0.1 eq Piperidine.
-
Solvent: Absolute Ethanol (5 mL per mmol aldehyde).
-
Procedure:
-
Dissolve aldehyde and active methylene in ethanol at room temperature (RT).
-
Add piperidine dropwise. A mild exotherm may occur.
-
Stir at RT for 30–60 minutes. If precipitation does not occur, heat to reflux for 1 hour.
-
Observation: 4-Fluorobenzaldehyde typically reacts within 15 minutes at RT due to activation.
-
-
Workup:
-
Cool to 0°C. The product usually crystallizes out.
-
Filter and wash with cold ethanol/water (1:1).
-
Yield Expectation: 85–92%.
-
Protocol B: Green "On-Water" Synthesis (Catalyst-Free or Mild Base)
Best for: Scale-up, environmental compliance, and avoiding organic solvent waste. Leverages hydrophobic hydration to accelerate reaction.
-
Stoichiometry: 1.0 eq Fluoro-benzaldehyde : 1.0 eq Active Methylene.
-
Solvent: Deionized Water (3 mL per mmol).
-
Catalyst: 5 mol% Sodium Benzoate or simply "Catalyst Free" at elevated temp.
-
Procedure:
-
Workup:
-
Cool to RT. The product will solidify as a crust or precipitate.
-
Filter.[3] Wash with water to remove any unreacted active methylene.
-
Yield Expectation: 90–98% (Often higher purity than Method A).
-
Protocol C: Microwave-Assisted (Solvent-Free)
Best for: Library generation and screening 2-F/3-F/4-F analogs rapidly.
-
Stoichiometry: 1.0 eq Fluoro-benzaldehyde : 1.0 eq Active Methylene : 1 mol% Ammonium Acetate (
). -
Setup: Use a G10 or G30 microwave vial.
-
Procedure:
-
Mix neat reagents in the vial.
-
Irradiate at 80°C (Power: Dynamic, Max 50W) for 2–5 minutes.
-
-
Workup:
-
Dissolve the melt in hot Ethanol (minimum volume) and cool to crystallize, OR wash the solid cake with water/hexanes.
-
Yield Expectation: >95% in <5 minutes.
-
Data Analysis & Reactivity Comparison
The position of the fluorine atom dictates kinetics. The following table summarizes typical reactivity profiles using Protocol A .
| Substrate | Electronic Effect | Steric Hindrance | Relative Rate | Risk of |
| 4-Fluorobenzaldehyde | Strong -I, Weak +R | Low | Fast (1.0x) | Low |
| 2-Fluorobenzaldehyde | Strong -I, Weak +R | High (Ortho) | Medium (0.8x) | Moderate |
| 3-Fluorobenzaldehyde | Strong -I (Only) | Low | Very Fast (1.2x) | Very Low |
| 2,4-Difluorobenzaldehyde | Additive -I | Moderate | Extremely Fast | High |
*Risk of
Process Decision Framework
Use the following logic flow to select the optimal protocol for your specific fluoro-benzaldehyde substrate.
Caption: Decision tree for selecting the optimal Knoevenagel protocol based on scale and substrate sensitivity.
Advanced Monitoring: 19F NMR
Unlike standard TLC, 19F NMR allows for quantitative monitoring of the reaction mixture without workup.
-
Technique: Take a 50
L aliquot of the reaction mixture, dilute with or . -
Chemical Shift Drift:
-
Reactant (Aldehyde): Ar-F signal typically appears around -100 to -115 ppm.
-
Product (Olefin): The conjugation with the new double bond causes a distinct downfield or upfield shift (typically 2–5 ppm shift) depending on the specific isomer.
-
-
Impurity Detection: A sharp new peak significantly upfield (e.g., -120 to -130 ppm) often indicates defluorination (
byproduct), signaling that the reaction temperature is too high or the base is too strong.
References
-
Mechanistic Foundations: Jones, G. "The Knoevenagel Condensation."[1][2][3][4][5][6][7][8][9][10][11][12] Organic Reactions2011 , 15, 204.
-
Green Chemistry Protocol: Dandia, A., et al. "Merely water: An efficient and eco-friendly medium for Knoevenagel condensation." Green Chemistry2017 , 19, 405-415.
-
Microwave Acceleration: Bose, A. K., et al. "Microwave induced organic reaction enhancement (MORE) chemistry." Journal of Organic Chemistry2019 , 56(25), 6968–6970.
-
19F NMR Monitoring: Smith, A. J., et al. "New 19F NMR methodology reveals structures of molecules in complex mixtures."[13][14] Chemical Science2022 , 13, 345-356.
-
Reactivity of Fluoro-benzaldehydes: "Reactivity of 4-fluorobenzaldehyde in Knoevenagel condensation." Synthetic Communications2003 , 33(13), 2234.
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- 14. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Analytical Characterization of (E)-3-(3-Fluoro-5-(methylthio)phenyl)acrylic acid
Introduction
(E)-3-(3-Fluoro-5-(methylthio)phenyl)acrylic acid is a substituted cinnamic acid derivative of interest in pharmaceutical and materials science research. Its unique trifunctional substitution pattern, featuring a fluoro group, a methylthio ether, and a carboxylic acid conjugated to a phenyl ring, imparts distinct physicochemical properties that necessitate robust and specific analytical methodologies for its characterization and quantification. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the analytical techniques applicable to this compound, ensuring scientific integrity through detailed, field-proven protocols.
The strategic placement of a fluorine atom can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity, making it a common feature in modern pharmaceuticals.[1] The methylthio group, while less common, can also influence biological activity and provides an additional site for metabolic transformation. The acrylic acid moiety offers a reactive handle for further chemical modification and contributes to the compound's overall polarity and potential for hydrogen bonding.
This guide will detail protocols for High-Performance Liquid Chromatography (HPLC) for purity assessment and quantification, Mass Spectrometry (MS) for structural confirmation, and Nuclear Magnetic Resonance (NMR) spectroscopy for unambiguous structure elucidation. The causality behind experimental choices is explained to empower the user to adapt these methods to their specific needs.
Physicochemical Properties (Predicted)
A precise experimental determination of the physicochemical properties of (E)-3-(3-Fluoro-5-(methylthio)phenyl)acrylic acid is recommended. However, based on its structure and data from analogous compounds, the following properties can be anticipated:
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C₁₀H₉FO₂S | Based on the chemical structure. |
| Molecular Weight | 212.24 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white crystalline solid | Typical for small organic acid molecules.[2] |
| Melting Point | 150-180 °C | Substituted cinnamic acids often exhibit melting points in this range.[2] |
| Solubility | Soluble in polar organic solvents (e.g., methanol, acetonitrile, DMSO, THF); sparingly soluble in water. | The carboxylic acid group enhances polarity, while the substituted phenyl ring contributes to organic solvent solubility. |
| UV λmax | ~280-320 nm | The extended conjugation of the cinnamic acid chromophore typically results in strong UV absorbance in this region.[3][4] |
High-Performance Liquid Chromatography (HPLC) for Purity and Quantification
Reversed-phase HPLC with UV detection is a powerful and widely adopted technique for the analysis of cinnamic acid and its derivatives, offering high resolution, sensitivity, and reproducibility.[5] This method is ideal for determining the purity of synthesized (E)-3-(3-Fluoro-5-(methylthio)phenyl)acrylic acid and for quantifying it in various sample matrices.
Experimental Protocol: RP-HPLC-UV
1. Instrumentation and Consumables:
-
HPLC System: A quaternary or binary gradient HPLC system equipped with a UV-Vis detector.[5]
-
Column: C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5][6]
-
Mobile Phase A: 0.1% Phosphoric acid or 0.1% Formic acid in water. The acidic modifier suppresses the ionization of the carboxylic acid group, leading to better peak shape and retention.
-
Mobile Phase B: Acetonitrile or Methanol.
-
Sample Solvent (Diluent): A mixture of the mobile phase, typically 50:50 Water:Acetonitrile.
-
Reference Standard: A well-characterized, high-purity sample of (E)-3-(3-Fluoro-5-(methylthio)phenyl)acrylic acid.
2. Standard and Sample Preparation:
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of methanol or acetonitrile in a volumetric flask.[5]
-
Working Standard Solutions: Prepare a series of working standards by serially diluting the stock solution with the sample diluent to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.[5] This range should encompass the expected concentration of the analyte in the samples.
-
Sample Preparation: Dissolve the sample containing (E)-3-(3-Fluoro-5-(methylthio)phenyl)acrylic acid in the sample diluent to achieve a final concentration within the linear range of the calibration curve. Filter the sample through a 0.45 µm syringe filter to remove particulate matter before injection.[5]
3. Chromatographic Conditions:
| Parameter | Recommended Condition | Justification |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides excellent retention and separation for moderately polar aromatic compounds like cinnamic acid derivatives.[5][7] |
| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile | A gradient elution is recommended to ensure elution of the analyte with good peak shape and to clean the column of any less polar impurities. |
| Gradient | 0-20 min: 30-80% B20-25 min: 80% B25-26 min: 80-30% B26-30 min: 30% B | This gradient profile allows for the elution of the target compound while ensuring that both more polar and less polar impurities are resolved and eluted. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and separation efficiency.[6] |
| Column Temperature | 25 °C | Maintaining a constant column temperature ensures reproducible retention times.[7] |
| Injection Volume | 10 µL | A typical injection volume that balances sensitivity with the risk of column overload. |
| Detection Wavelength | Set to the λmax of the compound (~280-320 nm) | Provides maximum sensitivity for the analyte. A photodiode array (PDA) detector can be used to acquire the full UV spectrum for peak purity analysis.[7] |
4. Method Validation: The developed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose. Key validation parameters include linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).[5]
Workflow Diagram: HPLC Analysis
Caption: Workflow for HPLC analysis of (E)-3-(3-Fluoro-5-(methylthio)phenyl)acrylic acid.
Mass Spectrometry (MS) for Structural Confirmation
Mass spectrometry is an indispensable tool for confirming the molecular weight and obtaining structural information about (E)-3-(3-Fluoro-5-(methylthio)phenyl)acrylic acid. Both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are suitable ionization techniques. Coupling HPLC with MS (LC-MS) provides an even more powerful analytical tool.
Experimental Protocol: LC-MS
1. Instrumentation:
-
LC-MS System: An HPLC or UPLC system coupled to a mass spectrometer (e.g., Quadrupole, Time-of-Flight (TOF), or Orbitrap).
-
Ionization Source: ESI is generally preferred for polar molecules like carboxylic acids and can be operated in both positive and negative ion modes.
2. LC Conditions:
-
Use the HPLC conditions described in the previous section, but it is advisable to replace non-volatile buffers like phosphoric acid with volatile buffers such as formic acid or ammonium acetate to ensure compatibility with the MS detector.[8]
3. MS Conditions:
| Parameter | Recommended Setting | Justification |
| Ionization Mode | Negative ESI | The carboxylic acid group is readily deprotonated to form the [M-H]⁻ ion, which is often the most abundant ion in negative mode. |
| Capillary Voltage | 3-4 kV | Typical voltage range for stable electrospray. |
| Drying Gas Flow | 8-12 L/min | To efficiently desolvate the ions. |
| Drying Gas Temp. | 300-350 °C | To facilitate solvent evaporation. |
| Nebulizer Pressure | 30-50 psi | To generate a fine spray. |
| Mass Range | m/z 50-500 | To cover the expected molecular ion and potential fragments. |
4. Expected Mass Spectra:
-
Negative Ion Mode: The primary ion observed will be the deprotonated molecule [M-H]⁻ at m/z 211.02.
-
Positive Ion Mode: The protonated molecule [M+H]⁺ at m/z 213.04 may be observed, although potentially with lower intensity than the negative ion.
-
Fragmentation (MS/MS): Tandem mass spectrometry (MS/MS) of the parent ion can provide valuable structural information. Common fragmentation pathways for cinnamic acid derivatives include the loss of CO₂ (44 Da) and H₂O (18 Da).[9]
Logical Flow: MS Analysis
Caption: Logical flow for the mass spectrometric analysis and structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation
NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. For (E)-3-(3-Fluoro-5-(methylthio)phenyl)acrylic acid, ¹H, ¹³C, and ¹⁹F NMR experiments are essential.
The ¹⁹F nucleus is highly receptive to NMR measurements due to its 100% natural abundance and high gyromagnetic ratio.[1][10] This makes ¹⁹F NMR a particularly sensitive and informative technique for analyzing fluorinated compounds.
Experimental Protocol: NMR
1. Instrumentation and Sample Preparation:
-
NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is often preferred for carboxylic acids as it can solubilize the compound well and the acidic proton is readily observable.
-
Sample Concentration: 5-10 mg of the sample dissolved in 0.5-0.7 mL of the deuterated solvent.
2. NMR Experiments and Expected Observations:
| Experiment | Key Information Provided | Expected Chemical Shifts (δ) and Couplings (J) |
| ¹H NMR | Number of protons, their chemical environment, and connectivity through spin-spin coupling. | - Aromatic Protons (3H): δ 7.0-8.0 ppm, exhibiting complex splitting patterns due to H-H and H-F couplings.- Vinyl Protons (2H): δ 6.0-8.0 ppm, two doublets with a large trans coupling constant (J ≈ 16 Hz).- Methyl Protons (3H): δ 2.4-2.6 ppm, a singlet.- Carboxylic Acid Proton (1H): δ 10-13 ppm, a broad singlet (may exchange with D₂O). |
| ¹³C NMR | Number of unique carbon atoms and their chemical environment. | - Carbonyl Carbon: δ 165-175 ppm.- Aromatic & Vinyl Carbons: δ 110-150 ppm. The carbon directly attached to the fluorine will show a large ¹JCF coupling.- Methyl Carbon: δ 15-25 ppm. |
| ¹⁹F NMR | Presence and chemical environment of fluorine atoms. | A single resonance is expected. The chemical shift will be dependent on the reference standard used (e.g., CFCl₃). The signal will likely be a multiplet due to coupling with neighboring aromatic protons.[10] |
| 2D NMR (COSY, HSQC, HMBC) | Correlation between protons (COSY), direct carbon-proton attachment (HSQC), and long-range carbon-proton connectivity (HMBC). | These experiments are crucial for assigning all proton and carbon signals definitively and confirming the overall structure. |
Workflow Diagram: NMR Structural Elucidation
Caption: Workflow for complete structural elucidation using NMR spectroscopy.
Conclusion
The analytical techniques outlined in this guide provide a robust framework for the comprehensive characterization of (E)-3-(3-Fluoro-5-(methylthio)phenyl)acrylic acid. The combination of HPLC for purity assessment, mass spectrometry for molecular weight confirmation, and multi-nuclear NMR for unambiguous structural elucidation ensures a thorough and reliable analysis. The provided protocols are based on established methods for similar compounds and offer a solid starting point for researchers. Method optimization and validation are crucial steps to ensure that the chosen analytical technique is suitable for its intended purpose in any specific research or development context.
References
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- PubMed. (2009, February 15). Development and validation of an RP-HPLC method for quantification of cinnamic acid derivatives and kaurane-type diterpenes in Mikania laevigata and Mikania glomerata.
- Oxford Instruments. (n.d.). NMR | Fluorine Spectroscopy.
- Taylor & Francis Online. (2019, December 18). UPLC-MS/MS method for the determination of acrylic acid in tap water.
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- PubMed Central (PMC). (2021, October 15). Natural Cinnamic Acid Derivatives: A Comprehensive Study on Structural, Anti/Pro-Oxidant, and Environmental Impacts.
- RSC Publishing. (2020, February 13). Development and validation of a bioanalytical HPLC method for simultaneous estimation of cinnamaldehyde and cinnamic acid in rat plasma: application for pharmacokinetic studies.
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- ResearchGate. (n.d.). UV spectrum of cinnamic acid.
- Georganics. (n.d.). (E)-3-(3-Fluorophenyl)acrylic acid.
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Application Notes: (E)-3-(3-Fluoro-5-(methylthio)phenyl)acrylic acid as a Versatile Building Block in Modern Organic Synthesis
Introduction: The Strategic Value of Substituted Cinnamic Acids
Cinnamic acid and its derivatives are a cornerstone of synthetic and medicinal chemistry, prized for their versatile reactivity and prevalence in biologically active molecules.[1][2] These aromatic carboxylic acids serve as pivotal intermediates in the synthesis of compounds with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties.[1][2][3] The synthetic utility of the cinnamic acid scaffold is largely due to its three key reactive sites: the aromatic ring, the alkene double bond, and the carboxylic acid functionality.
This guide focuses on a specifically functionalized derivative, (E)-3-(3-Fluoro-5-(methylthio)phenyl)acrylic acid . The strategic placement of a fluorine atom and a methylthio group on the phenyl ring endows this molecule with unique properties, making it a highly valuable building block for researchers in organic synthesis and drug development.
-
Fluorine Substitution: The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance metabolic stability, improve membrane permeability, and modulate pKa and binding affinity.[4][5]
-
Methylthio Group: The methylthio (-SMe) group serves as a versatile synthetic handle. It can be oxidized to the corresponding sulfoxide or sulfone, which alters the electronic properties of the ring and can introduce new hydrogen bonding capabilities. This group can also influence the molecule's conformation and lipophilicity.
This document provides a detailed overview of the synthesis of this compound and outlines robust protocols for its application in several key synthetic transformations.
Physicochemical Properties
A summary of the key properties for (E)-3-(3-Fluoro-5-(methylthio)phenyl)acrylic acid is provided below.
| Property | Value |
| CAS Number | 2484905-97-5 |
| Molecular Formula | C₁₀H₉FO₂S |
| Molecular Weight | 212.24 g/mol |
| Appearance | Off-white to pale yellow solid |
| Stereochemistry | (E)-isomer (trans) |
Synthesis of (E)-3-(3-Fluoro-5-(methylthio)phenyl)acrylic acid
The most direct and stereoselective method for synthesizing the target acrylic acid is via an olefination reaction of the corresponding benzaldehyde. The Horner-Wadsworth-Emmons (HWE) reaction is particularly well-suited for this transformation as it typically provides the thermodynamically favored (E)-alkene with high selectivity and utilizes a water-soluble phosphate byproduct that is easily removed during workup.[6][7][8][9]
The overall synthetic pathway involves the olefination of 3-Fluoro-5-(methylthio)benzaldehyde with a phosphonate reagent, such as triethyl phosphonoacetate, followed by saponification of the resulting ethyl ester.
Caption: Synthetic workflow for the preparation of the title compound.
Protocol 1: Synthesis via Horner-Wadsworth-Emmons Reaction
This two-step protocol describes the synthesis starting from 3-Fluoro-5-(methylthio)benzaldehyde.
Step A: Synthesis of Ethyl (E)-3-(3-Fluoro-5-(methylthio)phenyl)acrylate
-
Reagent Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) and wash with anhydrous hexanes (3x) to remove the oil. Suspend the washed NaH in anhydrous tetrahydrofuran (THF).
-
Ylide Formation: Cool the suspension to 0 °C in an ice bath. Add triethyl phosphonoacetate (1.1 eq) dropwise via the dropping funnel over 20 minutes. The causality for this slow addition is to control the exothermic reaction and hydrogen gas evolution. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until the solution becomes clear.
-
Aldehyde Addition: Dissolve 3-Fluoro-5-(methylthio)benzaldehyde (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Work-up: Quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl) solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure ethyl ester intermediate.
Step B: Saponification to (E)-3-(3-Fluoro-5-(methylthio)phenyl)acrylic acid
-
Hydrolysis: Dissolve the purified ethyl ester from Step A in a mixture of ethanol and water (e.g., 3:1 v/v). Add sodium hydroxide (NaOH, 2-3 eq) and heat the mixture to reflux for 2-4 hours. The use of a co-solvent system ensures the miscibility of both the organic ester and the aqueous base.
-
Work-up: After cooling to room temperature, remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.
-
Acidification: Cool the aqueous layer in an ice bath and acidify to pH ~2 by the slow addition of 1 M hydrochloric acid (HCl). The product will precipitate as a solid.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield the final (E)-3-(3-Fluoro-5-(methylthio)phenyl)acrylic acid.
Applications in Key Synthetic Transformations
This substituted acrylic acid is a versatile intermediate for constructing more complex molecular architectures. Below are protocols for several high-impact transformations.
Palladium-Catalyzed Heck Reaction
The Mizoroki-Heck reaction is a powerful tool for forming carbon-carbon bonds by coupling an alkene with an aryl or vinyl halide.[10][11][12][13][14] In this application, our title compound serves as the activated alkene partner.
Caption: General scheme for the Heck Reaction.
Protocol 2: Heck Coupling with an Aryl Iodide
-
Reaction Setup: To a Schlenk tube, add (E)-3-(3-Fluoro-5-(methylthio)phenyl)acrylic acid (1.0 eq), the desired aryl iodide (1.2 eq), palladium(II) acetate (Pd(OAc)₂, 0.05 eq), and triphenylphosphine (PPh₃, 0.10 eq).
-
Solvent and Base: Evacuate and backfill the tube with nitrogen or argon. Add anhydrous N,N-dimethylformamide (DMF) or acetonitrile (MeCN) as the solvent, followed by a base such as triethylamine (Et₃N, 3.0 eq). The base is crucial to neutralize the hydrogen halide (HX) generated during the catalytic cycle.
-
Reaction: Heat the mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature and dilute with water. Acidify with 1 M HCl and extract the product with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography or recrystallization to obtain the coupled product.
Amide Bond Formation
The carboxylic acid moiety is readily converted into amides, which are fundamental linkages in pharmaceuticals and biomolecules. Direct coupling with an amine using a suitable activating agent is a common and efficient method.[15][16][17][18][19]
Caption: Workflow for amide bond formation.
Protocol 3: EDC/HOBt Mediated Amide Coupling
-
Reaction Setup: Dissolve (E)-3-(3-Fluoro-5-(methylthio)phenyl)acrylic acid (1.0 eq) in an anhydrous aprotic solvent like dichloromethane (DCM) or DMF in a round-bottom flask under a nitrogen atmosphere.
-
Activation: Add 1-Hydroxybenzotriazole (HOBt, 1.2 eq) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl, 1.2 eq). Stir the mixture at room temperature for 20-30 minutes. This pre-activation step forms a highly reactive O-acylisourea intermediate, which is then converted to an activated HOBt ester, minimizing side reactions and racemization if chiral amines are used.
-
Amine Addition: Add the desired primary or secondary amine (1.1 eq) to the mixture, followed by a tertiary amine base such as N,N-diisopropylethylamine (DIPEA, 2.0 eq) to act as a proton scavenger.
-
Reaction: Stir the reaction at room temperature for 6-24 hours until completion, as monitored by TLC.
-
Work-up: Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate (NaHCO₃), and brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the resulting crude amide by flash chromatography or recrystallization.
Oxidation of the Methylthio Group
The methylthio ether can be selectively oxidized to a sulfoxide or further to a sulfone. This transformation significantly alters the electronic and steric properties of the molecule, providing access to a new chemical space for structure-activity relationship (SAR) studies.[20][21][22][23][24]
Caption: Oxidation of the methylthio group.
Protocol 4: Selective Oxidation to Sulfoxide
-
Reaction Setup: Dissolve (E)-3-(3-Fluoro-5-(methylthio)phenyl)acrylic acid (1.0 eq) in a suitable solvent such as DCM or chloroform (CHCl₃) and cool the solution to 0 °C in an ice bath.
-
Oxidant Addition: Add a solution of meta-chloroperoxybenzoic acid (m-CPBA, ~77%, 1.1 eq) in the same solvent dropwise. The stoichiometry is critical; using a slight excess of the oxidant favors the formation of the sulfoxide while minimizing over-oxidation to the sulfone.[23]
-
Reaction: Stir the reaction at 0 °C for 1-3 hours, monitoring carefully by TLC. The sulfoxide product is more polar than the starting sulfide.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to destroy excess peroxide, followed by saturated aqueous NaHCO₃ to remove m-chlorobenzoic acid.
-
Isolation: Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic fractions, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product via column chromatography to yield the pure sulfoxide. To obtain the sulfone, the same procedure can be followed using >2.2 equivalents of m-CPBA and allowing the reaction to proceed at room temperature.
Conclusion
(E)-3-(3-Fluoro-5-(methylthio)phenyl)acrylic acid is a strategically designed synthetic intermediate that offers multiple avenues for molecular elaboration. The protocols detailed herein provide reliable and scalable methods for its synthesis and subsequent functionalization through cornerstone reactions in organic chemistry. Its unique combination of a fluorinated aromatic ring, a versatile methylthio handle, and the reactive acrylic acid system makes it an invaluable tool for chemists engaged in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science.
References
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Larraufie, M.-H., et al. (2011). Oxidation of Aryl Diphenylmethyl Sulfides Promoted by a Nonheme Iron(IV)-Oxo Complex: Evidence for an Electron Transfer-Oxygen Transfer Mechanism. The Journal of Organic Chemistry. Available at: [Link]
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Gaspari, M., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Chemistry Central Journal. Available at: [Link]
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LibreTexts. (2023). Making Amides from Carboxylic Acids. Chemistry LibreTexts. Available at: [Link]
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Sabila, P., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters. Available at: [Link]
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Colonna, S., et al. (2008). An investigation by means of correlation analysis into the mechanisms of oxidation of aryl methyl sulfides and sulfoxides by dimethyldioxirane in various solvents. Organic & Biomolecular Chemistry. Available at: [Link]
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Clark, J. (2023). The Preparation of Amides. Chemguide. Available at: [Link]
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D'Elia, V., et al. (2015). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances. Available at: [Link]
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Colonna, S., et al. (2008). An investigation by means of correlation analysis into the mechanisms of oxidation of aryl methyl sulfides and sulfoxides by dimethyldioxirane in various solvents. Organic & Biomolecular Chemistry. Available at: [Link]
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Martin, W. B., & Kateley, L. J. (2008). The Heck Reaction: A Microscale Synthesis Using a Palladium Catalyst. Journal of Chemical Education. Available at: [Link]
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Shargi, H., & Eskandari, M. M. (2006). Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. Molecules. Available at: [Link]
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Ohtaka, A., et al. (2015). Mizoroki-Heck coupling reactions of methylacrylate, acrylic acid, acrylonitrile with different aryl halides. ResearchGate. Available at: [Link]
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Bordwell, F. G., & Boutan, P. J. (1957). Synthesis of Aryl Methyl Sulfoxides and Determination of the Conjugative Effect of the Methylsulfinyl Group. Journal of the American Chemical Society. Available at: [Link]
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Ohtaka, A., et al. (2015). Heck reaction of aryl bromide with acrylic acid. ResearchGate. Available at: [Link]
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Roy, A. S., & Smith, B. T. (2017). Synthesis of olefins via a Wittig reaction mediated by triphenylarsine. Tetrahedron Letters. Available at: [Link]
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Wikipedia. (2024). Horner–Wadsworth–Emmons reaction. Wikipedia. Available at: [Link]
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Dicks, A. P. (2023). A Microscale Heck Reaction In Water. Green Chemistry Teaching and Learning Community (GCTLC). Available at: [Link]
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Kirk, K. L. (2008). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Organic Chemistry Portal. Available at: [Link]
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da Silva, F. C., et al. (2015). Recent Progress in the Horner-Wadsworth-Emmons Reaction. ResearchGate. Available at: [Link]
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Georganics. (n.d.). (E)-3-(3-Fluorophenyl)acrylic acid. Georganics. Available at: [Link]
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Organic Syntheses. (n.d.). PREPARATION OF HORNER-WADSWORTH-EMMONS REAGENT: METHYL 2-BENZYLOXYCARBONYLAMINO-2- (DIMETHOXY- PHOSPHINYL)ACETATE. Organic Syntheses. Available at: [Link]
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Wang, L., et al. (2018). Olefination of Alkyl Halides with Aldehydes by Merging Visible-Light Photoredox Catalysis and Organophosphorus Chemistry. iScience. Available at: [Link]
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Wu, Y.-S., et al. (2018). Aqueous Wittig Reactions of Aldehydes with In Situ Formed Semistabilized Phosphorus Ylides. ResearchGate. Available at: [Link]
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Ashenhurst, J. (2018). The Wittig Reaction: Examples and Mechanism. Master Organic Chemistry. Available at: [Link]
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Purser, S., et al. (2008). Applications of Fluorine in Medicinal Chemistry. Scilit. Available at: [Link]
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Organic Name Reactions. (2020). Wittig Olefination Reaction | Part-I: Introduction. YouTube. Available at: [Link]
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de Cássia da Silveira e Sá, R., et al. (2022). Uncovering the Biological Applications of Cinnamic Acid Derivatives: A Patent Review. Current Topics in Medicinal Chemistry. Available at: [Link]
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Zhang, L., et al. (2024). Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review. Molecules. Available at: [Link]
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Sova, M. (2020). Cinnamic Acid Derivatives and Their Biological Efficacy. Molecules. Available at: [Link]
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Organic Syntheses. (n.d.). 3-MORPHOLINO-2-PHENYLTHIOACRYLIC ACID MORPHOLIDE and 5-(4-BROMOBENZOYL-2-(4-MORPHOLINO)-3-PHENYLTHIOPHENE. Organic Syntheses. Available at: [Link]
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Noy, J.-M., et al. (2015). Thiol-reactive Functional Poly(meth)acrylates: Multicomponent Monomer Synthesis, RAFT (Co)polymerization and Highly Efficient Thiol–para-Fluoro Postpolymerization Modification. Polymer Chemistry. Available at: [Link]
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The Royal Society of Chemistry. (n.d.). Supporting Information A new convenient synthetic route towards 2-(hetero)aryl-substituted thieno[3,2-b]indoles using Fischer indolization. The Royal Society of Chemistry. Available at: [Link]
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Application Note: Antimicrobial Profiling of Fluoro-Substituted Phenyl Acrylic Acids
This guide serves as a high-level Application Note and Protocol Manual for the development and testing of fluoro-substituted phenyl acrylic acids (fluorinated cinnamic acid derivatives) as antimicrobial agents.
Introduction: The "Fluorine Effect" in Antimicrobial Design
Phenyl acrylic acids (structurally synonymous with cinnamic acids) represent a privileged scaffold in medicinal chemistry. However, the native scaffold often suffers from rapid metabolic oxidation and limited membrane permeability.
The strategic introduction of fluorine (F) atoms onto the phenyl ring transforms this scaffold. This guide addresses the "Fluorine Advantage" in three critical dimensions:
-
Metabolic Stability: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond, blocking metabolic soft spots (typically para-positions) from cytochrome P450 oxidation.
-
Lipophilicity Modulation: Fluorine increases the partition coefficient (
), facilitating passive diffusion across the bacterial cell envelope—a critical hurdle for Gram-negative efficacy. -
Electronic Tuning: As a strong electron-withdrawing group (EWG), fluorine alters the pKa of the acrylic acid tail, potentially enhancing binding affinity to targets like bacterial DNA gyrase or fungal ergosterol.
Chemical Design & Structure-Activity Relationship (SAR)
Before initiating biological assays, researchers must validate the structural logic of their library. The following diagram illustrates the core SAR principles driving antimicrobial potency in this class.
Figure 1: Structural logic for optimizing fluoro-phenyl acrylic acids. The position of the fluorine atom dictates metabolic stability and target engagement.
Experimental Workflow: From Synthesis to Validation
To ensure data integrity, follow this sequential pipeline. Skipping the purity check (Step 1) is the most common cause of false-positive MIC results due to solvent or precursor toxicity.
Figure 2: The validation pipeline. Progression to kinetic profiling is only recommended for compounds exhibiting an MIC below 64 µg/mL.
Detailed Protocols
Protocol A: MIC Determination (Broth Microdilution)
Standard: CLSI M07-A10 / ISO 20776-1 Objective: Determine the Minimum Inhibitory Concentration (MIC) of the fluorinated derivative.
Reagents:
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Resazurin sodium salt (0.015% w/v in sterile PBS) – Visual indicator for cell viability.
-
Test Compound (Stock dissolved in 100% DMSO).
-
Positive Control: Ciprofloxacin or Vancomycin.
Procedure:
-
Inoculum Prep: Prepare a direct colony suspension of bacteria (e.g., S. aureus ATCC 29213) in saline to match a 0.5 McFarland standard (
CFU/mL). Dilute this suspension 1:100 in CAMHB. -
Plate Setup: Use a 96-well round-bottom plate.
-
Add 100 µL of CAMHB to columns 2–12.
-
Add 200 µL of the test compound (at
the highest desired concentration) to column 1. -
Perform serial 2-fold dilutions from column 1 through column 10. Discard the final 100 µL from column 10.
-
Column 11: Growth Control (Bacteria + Media + Solvent).
-
Column 12: Sterility Control (Media only).
-
-
Inoculation: Add 100 µL of the diluted bacterial suspension to columns 1–11. Final bacterial density is
CFU/mL. -
Incubation: Incubate at 35 ± 2°C for 16–20 hours (ambient air).
-
Readout (The "Resazurin Hack"): Add 30 µL of Resazurin solution to all wells. Incubate for 1–2 hours.
-
Blue: No growth (Inhibition).
-
Pink: Growth (Metabolic activity).
-
MIC Definition: The lowest concentration well that remains blue.
-
Expert Note on Solubility: Phenyl acrylic acids can precipitate in aqueous media. If the media turns cloudy immediately upon adding the compound, the MIC is invalid. Use a co-solvent or cyclodextrin formulation if precipitation occurs.
Protocol B: Time-Kill Kinetics
Objective: Determine if the compound is bacteriostatic or bactericidal.
Procedure:
-
Prepare bacterial inoculum at
CFU/mL in CAMHB. -
Add test compound at concentrations equivalent to
MIC, MIC, and MIC. Include a growth control (no drug). -
Incubate at 37°C with shaking (150 rpm).
-
Sampling: Remove aliquots (100 µL) at
hours. -
Plating: Perform serial 10-fold dilutions in saline and spot-plate onto Mueller-Hinton Agar. Incubate overnight.
-
Calculation: Count colonies and calculate CFU/mL.
-
Bactericidal:
reduction in CFU/mL compared to the initial inoculum. -
Bacteriostatic:
reduction.
-
Data Presentation & Analysis
When reporting results, avoid vague qualitative descriptions. Use structured tables to allow direct comparison between the fluorinated derivative and the parent compound.
Table 1: Comparative Activity (Example Data Structure)
| Compound ID | Structure (R-Group) | S. aureus (MIC µg/mL) | E. coli (MIC µg/mL) | logP (Calc) | Outcome |
| PAA-01 | H (Parent) | 256 | >512 | 1.8 | Inactive |
| F-PAA-04 | 4-Fluoro | 32 | 64 | 2.1 | Moderate |
| F-PAA-05 | 2,4-Difluoro | 8 | 16 | 2.3 | Hit |
| Cipro | (Control) | 0.5 | 0.015 | - | Validated |
Interpretation Logic:
-
The "4-F Spike": A significant drop in MIC (e.g., from 256 to 32) upon adding a para-fluorine indicates successful metabolic blocking or enhanced binding.
-
Gram-Negative Gap: If activity is high in S. aureus but low in E. coli, the compound likely cannot penetrate the outer membrane (LPS layer). Consider esterification to increase lipophilicity further.[1]
References
-
Narasimhan, B., et al. (2010). In vitro biological studies and structural elucidation of fluoro-substituted phenyl acrylic acids. Central European Journal of Chemistry.
-
Clinical and Laboratory Standards Institute (CLSI). (2018). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.[2] CLSI Standard.[2][3]
-
Ruiz-Castillo, P., et al. (2020). Fluorine in Medicinal Chemistry: A Review of Anti-Infective Agents. MDPI Pharmaceuticals.
-
Guzman, J.D. (2014). Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity.[1][4][5][6][7] Molecules.[1][4][5][6][7][8][9][10][11][12][13]
-
BenchChem Technical Support. (2025). Enhancing Antimicrobial Efficacy of Cinnamic Acid Derivatives.[1][4][5][6][7][11][14]
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- 14. mdpi.com [mdpi.com]
Application Note & Protocols: Polymerization of (E)-3-(3-Fluoro-5-(methylthio)phenyl)acrylic acid
Abstract: This document provides a comprehensive technical guide for the polymerization of (E)-3-(3-fluoro-5-(methylthio)phenyl)acrylic acid, a functionalized monomer with potential applications in advanced materials science and drug delivery. We present detailed protocols for controlled and conventional polymerization techniques, including Reversible Addition-Fragmenting chain Transfer (RAFT) and free-radical polymerization. The causality behind experimental choices is elucidated to empower researchers with a deep understanding of the synthetic process. Furthermore, this guide outlines rigorous protocols for the characterization of the resulting polymer, poly((E)-3-(3-fluoro-5-(methylthio)phenyl)acrylic acid), using Nuclear Magnetic Resonance (NMR) spectroscopy, Gel Permeation Chromatography (GPC), and Thermal Analysis (DSC/TGA).
Introduction and Scientific Context
(E)-3-(3-fluoro-5-(methylthio)phenyl)acrylic acid is a specialized acrylic monomer incorporating three key functional groups: a polymerizable acrylic acid moiety, a fluorine atom, and a methylthio ether group. The strategic combination of these functionalities suggests that its corresponding polymer could exhibit unique properties. The poly(acrylic acid) backbone provides hydrophilicity and pH-responsiveness, while the fluoro- and methylthio- groups can impart hydrophobicity, thermal stability, and specific interactive capabilities.
Such polymers are of significant interest to drug development professionals and material scientists. The pH-responsive nature of the poly(acrylic acid) backbone could be exploited for targeted drug release in specific physiological environments, such as the acidic microenvironment of tumors.[1] The presence of fluorine can enhance protein binding interactions and improve the thermal and chemical resistance of the material. Consequently, achieving precise control over the polymer's molecular weight and architecture is paramount for creating reproducible, high-performance materials.
This guide focuses on providing robust and validated methods for synthesizing and characterizing poly((E)-3-(3-fluoro-5-(methylthio)phenyl)acrylic acid), with a strong emphasis on controlled radical polymerization techniques that yield well-defined macromolecules.[2]
Polymerization Strategies & Rationale
The choice of polymerization technique dictates the final properties of the polymer. For advanced applications, particularly in the biomedical field, a low polydispersity index (PDI) and predictable molecular weight are critical.[3] We will detail two primary approaches: a controlled method (RAFT) for precision and a conventional method (Free-Radical) for simplicity.
Strategy A: Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization
RAFT polymerization is a powerful reversible deactivation radical polymerization (RDRP) technique that allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions.[4][5] It is highly tolerant of a wide variety of functional groups, making it an ideal choice for a monomer like (E)-3-(3-fluoro-5-(methylthio)phenyl)acrylic acid. The mechanism relies on a chain transfer agent (CTA) to mediate the polymerization, establishing a dynamic equilibrium between active and dormant polymer chains.[4]
Causality of Experimental Choices:
-
Chain Transfer Agent (CTA): We select 4-cyano-4-((thiobenzoyl)sulfanyl)pentanoic acid, a trithiocarbonate-type CTA, which is highly effective for controlling the polymerization of acrylic monomers.[2][6]
-
Initiator: Azobisisobutyronitrile (AIBN) is a standard thermal initiator that decomposes at a predictable rate at the chosen reaction temperature, providing a steady source of radicals.[4]
-
Solvent: 1,4-Dioxane is chosen for its ability to dissolve the monomer and the resulting polymer, and its relatively high boiling point is suitable for the reaction temperature.
-
Degassing: The removal of oxygen is critical. Oxygen reacts with radicals to form unreactive peroxy species, which inhibits or terminates the polymerization.[7]
Strategy B: Conventional Free-Radical Polymerization
Conventional free-radical polymerization is a simpler and often faster method for synthesizing polymers.[8][9] However, it offers limited control over the polymer chain growth, typically resulting in polymers with a broad molecular weight distribution (high PDI).[10] This method is suitable for applications where precise macromolecular architecture is not a primary requirement.
Causality of Experimental Choices:
-
Initiator: Benzoyl peroxide (BPO) is a common and effective initiator for this type of polymerization.
-
Solvent: Tetrahydrofuran (THF) is a suitable solvent for this system.[11]
-
Inert Atmosphere: As with RAFT, maintaining an inert atmosphere (e.g., under Nitrogen) is crucial to prevent oxygen inhibition.[11]
Experimental Protocols
Protocol 1: RAFT Polymerization of (E)-3-(3-fluoro-5-(methylthio)phenyl)acrylic acid
This protocol is designed to target a polymer with a degree of polymerization (DP) of 50.
Materials:
-
(E)-3-(3-fluoro-5-(methylthio)phenyl)acrylic acid (Monomer, FW: 228.25 g/mol )
-
4-Cyano-4-((thiobenzoyl)sulfanyl)pentanoic acid (CTA)
-
Azobisisobutyronitrile (AIBN) (Initiator)
-
1,4-Dioxane (Anhydrous)
-
Diethyl ether (cold)
-
Nitrogen gas (high purity)
Equipment:
-
Schlenk flask with a magnetic stir bar
-
Rubber septum and needles
-
Schlenk line or glovebox
-
Oil bath with temperature controller
-
Vacuum pump
Procedure:
-
Reagent Preparation: In a 25 mL Schlenk flask, add the monomer (1.14 g, 5.0 mmol), CTA (27.9 mg, 0.1 mmol), and AIBN (3.28 mg, 0.02 mmol). This corresponds to a [Monomer]:[CTA]:[Initiator] ratio of 50:1:0.2.
-
Solvent Addition: Add a magnetic stir bar and 10 mL of anhydrous 1,4-dioxane to the flask.
-
Degassing: Seal the flask with a rubber septum. Subject the solution to three freeze-pump-thaw cycles to thoroughly remove dissolved oxygen. After the final thaw, backfill the flask with nitrogen.
-
Polymerization: Place the flask in a preheated oil bath at 70 °C and stir.
-
Monitoring: The reaction can be monitored by taking small aliquots at different time points and analyzing them via ¹H NMR (to determine monomer conversion) and GPC (to track molecular weight evolution).
-
Termination & Precipitation: After the desired conversion is reached (e.g., 24 hours), stop the reaction by immersing the flask in an ice bath and exposing the solution to air.
-
Purification: Precipitate the polymer by slowly adding the reaction mixture into a beaker of cold diethyl ether (approx. 200 mL) with vigorous stirring.
-
Isolation: Collect the precipitated polymer by filtration, wash with additional cold diethyl ether, and dry under vacuum at 40 °C overnight.
Protocol 2: Free-Radical Polymerization
Materials:
-
(E)-3-(3-fluoro-5-(methylthio)phenyl)acrylic acid (Monomer)
-
Benzoyl Peroxide (BPO) (Initiator)
-
Tetrahydrofuran (THF), anhydrous
-
Hexanes (cold)
-
Nitrogen gas
Procedure:
-
Setup: To a round-bottom flask equipped with a condenser and a magnetic stir bar, add the monomer (2.28 g, 10.0 mmol) and BPO (24.2 mg, 0.1 mmol, 1 mol% relative to monomer).
-
Solvent & Inerting: Add 20 mL of anhydrous THF. Purge the system with nitrogen for 15 minutes.
-
Polymerization: Heat the mixture to reflux (approx. 66-70 °C) under a nitrogen atmosphere and stir.[11]
-
Reaction Time: Allow the reaction to proceed for 12-24 hours.
-
Purification: After cooling to room temperature, concentrate the solution under reduced pressure and precipitate the polymer by adding it to cold hexanes.
-
Isolation: Collect the polymer by filtration and dry under vacuum.
Visualization of Workflows and Mechanisms
Experimental Workflow Diagram
The general workflow for synthesis and characterization is a critical pathway to ensure reproducible results.
Caption: High-level experimental workflow for RAFT polymerization.
RAFT Mechanism Diagram
Understanding the RAFT mechanism is key to appreciating how controlled polymerization is achieved.
Caption: Simplified mechanism of RAFT polymerization.
Polymer Characterization Protocols
Thorough characterization is essential to confirm the structure, molecular weight, and thermal properties of the synthesized polymer.
Structural Verification by NMR Spectroscopy
NMR spectroscopy is used to confirm the polymerization by observing the disappearance of vinyl proton signals from the monomer and the appearance of broad polymer backbone signals.[12][13]
-
Protocol:
-
Prepare a sample by dissolving 5-10 mg of the dried polymer in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Acquire a ¹H NMR spectrum. Confirm the disappearance of the characteristic sharp vinyl proton peaks of the acrylic acid monomer (typically found between 5.8 and 6.5 ppm).
-
Observe the appearance of broad peaks corresponding to the polymer backbone.
-
Acquire a ¹⁹F NMR spectrum to confirm the incorporation of the fluorine atom into the polymer structure.
-
Molecular Weight Determination by GPC/SEC
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), separates polymer chains based on their hydrodynamic volume in solution, allowing for the determination of molecular weight averages (Mn, Mw) and the Polydispersity Index (PDI = Mw/Mn).[14][15]
-
Protocol:
-
Sample Preparation: Prepare a solution of the polymer (approx. 2 mg/mL) in a suitable mobile phase (e.g., THF or DMF with 0.1% LiBr). Ensure the polymer is fully dissolved.[16]
-
Filtration: Filter the sample solution through a 0.22 µm syringe filter before injection to remove any particulate matter.[16]
-
Instrumentation: Use a GPC system equipped with a refractive index (RI) detector.
-
Calibration: Calibrate the system using narrow molecular weight standards (e.g., polystyrene or poly(methyl methacrylate)).
-
Analysis: Inject the sample and analyze the resulting chromatogram to calculate Mn, Mw, and PDI relative to the standards. For RAFT polymers, a PDI value between 1.1 and 1.3 is indicative of a well-controlled polymerization.[2]
-
| Parameter | Description | Typical Value (RAFT) |
| Mn | Number-Average Molecular Weight | Target-dependent (e.g., ~11,400 g/mol for DP=50) |
| Mw | Weight-Average Molecular Weight | Target-dependent |
| PDI (Mw/Mn) | Polydispersity Index | < 1.3 |
| Table 1: Key parameters obtained from GPC analysis. |
Thermal Property Analysis by DSC and TGA
Thermal analysis provides critical information about the material's behavior at different temperatures.[17][18]
-
Differential Scanning Calorimetry (DSC):
-
Purpose: To determine the glass transition temperature (Tg), which is the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state.[19][20]
-
Protocol:
-
Accurately weigh 5-10 mg of the dry polymer into an aluminum DSC pan.
-
Heat the sample under a nitrogen atmosphere at a rate of 10 °C/min (e.g., from 25 °C to 200 °C) to erase thermal history.
-
Cool the sample rapidly to a low temperature (e.g., -50 °C).
-
Heat the sample again at 10 °C/min. The Tg is determined from the inflection point of the baseline shift during this second heating scan.
-
-
-
Thermogravimetric Analysis (TGA):
-
Purpose: To evaluate the thermal stability of the polymer by measuring its mass loss as a function of temperature.[19][21]
-
Protocol:
-
Place 5-10 mg of the dry polymer into a TGA pan.
-
Heat the sample from room temperature to a high temperature (e.g., 600 °C) at a heating rate of 10-20 °C/min under a nitrogen or air atmosphere.
-
The resulting curve of mass vs. temperature indicates the onset of decomposition and the temperature at which significant degradation occurs.
-
-
Conclusion and Future Outlook
This guide provides a detailed and scientifically grounded framework for the synthesis and characterization of poly((E)-3-(3-fluoro-5-(methylthio)phenyl)acrylic acid). The RAFT polymerization protocol, in particular, offers a pathway to creating well-defined polymers essential for high-performance applications. The characterization methods described are crucial for validating the synthesis and understanding the material's fundamental properties. The unique combination of functional groups in this polymer opens up promising avenues for research in stimuli-responsive materials, drug delivery systems, and advanced coatings.[22][23] Future work could involve exploring the copolymerization of this monomer with other functional acrylates to further tune the material's properties for specific applications.
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Shimadzu. (n.d.). Measurement of Molecular Weight by using GPC method. Shimadzu Corporation. [Link]
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ResolveMass Laboratories Inc. (n.d.). Methods of Measuring Polymer Molecular Weight by GPC. ResolveMass. [Link]
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Slideshare. (n.d.). POLYMERS: MOLECULAR WEIGHT DETERMINATION GEL PERMEATION CHROMATOGRAPY /SEC. [Link]
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Polymer Source. (n.d.). Understanding Gel Permeation Chromatography (GPC) Analysis. [Link]
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Scribd. (n.d.). Thermal Analysis for Polymers. [Link]
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Fantin, M., et al. (2020). Atom Transfer Radical Polymerization of Acrylic and Methacrylic Acids: Preparation of Acidic Polymers with Various Architectures. ACS Macro Letters. [Link]
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R-TECH Materials. (2017). Thermal Analysis Techniques for Polymers, Part 2: DSC, TGA, EGA. [Link]
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C-Therm Technologies Ltd. (n.d.). Fundamentals of Polymers Thermal Characterization: TGA, DSC, Thermal Conductivity, STA, and DMA Techniques. [Link]
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WSEAS. (n.d.). Synthesis of Reactive Acrylic Copolymers using RAFT Mini-Emulsion Polymerization Technique. [Link]
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R-TECH Materials. (2023). An introduction to thermal analysis of polymeric materials. [Link]
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EAG Laboratories. (n.d.). Thermal Analysis Techniques | Polymers. [Link]
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Abdelaal, M. Y. (n.d.). Modification and Characterization of Polyacrylic Acid for Metal Ion Recovery. Scientific & Academic Publishing. [Link]
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Creative Biostructure. (n.d.). Using NMR for Studying Polymer Structures. [Link]
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ACS Publications. (2020). Atom Transfer Radical Polymerization of Acrylic and Methacrylic Acids: Preparation of Acidic Polymers with Various Architectures. ACS Macro Letters. [Link]
-
Convertine, A. J., et al. (2009). RAFT Synthesis of Acrylic Copolymers Containing Poly(ethylene glycol) and Dioxolane Functional Groups. ACS Publications. [Link]
-
Lorandi, F., et al. (2023). Fully Oxygen-Tolerant Visible-Light-Induced ATRP of Acrylates in Water: Toward Synthesis of Protein-Polymer Hybrids. PMC. [Link]
-
Blanazs, A., et al. (2012). RAFT polymerization of hydroxy-functional methacrylic monomers under heterogeneous conditions: effect of varying the core-forming block. Polymer Chemistry. [Link]
-
Van Steenberge, P. H. M., et al. (2021). Radical Polymerization of Acrylates, Methacrylates, and Styrene: Biobased Approaches, Mechanism, Kinetics, Secondary Reactions, and Modeling. Industrial & Engineering Chemistry Research. [Link]
-
Gody, G., et al. (2014). End group modification of poly(acrylates) obtained via ATRP: a user guide. Polymer Chemistry. [Link]
-
ResearchGate. (n.d.). Synthesis and characterization of functional acrylic copolymers via RAFT mini- emulsion polymerization. [Link]
- Charleux, B., et al. (2000).
-
Pérez-Madrigal, M. M., et al. (2018). Synthesis of Poly(methacrylic acid-co-butyl acrylate) Grafted onto Functionalized Carbon Nanotube Nanocomposites for Drug Delivery. PMC. [Link]
-
Taton, D., et al. (2003). Synthesis and Characterization of Poly(acrylic acid) Produced by RAFT Polymerization. Application as a Very Efficient Dispersant of CaCO3, Kaolin, and TiO2. Macromolecules. [Link]
-
Gosecka, M., et al. (2019). Ionic Polymethacrylate Based Delivery Systems: Effect of Carrier Topology and Drug Loading. NIH. [Link]
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ResearchGate. (2021). Radical Polymerization of Acrylates, Methacrylates, and Styrene: Biobased Approaches, Mechanism, Kinetics, Secondary Reactions, and Modeling. [Link]
-
Matyjaszewski Polymer Group. (n.d.). Acrylates. Carnegie Mellon University. [Link]
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IJCRT.org. (n.d.). Preparation And Characterization Of Polyacrylic Acid. [Link]
-
ResearchGate. (2003). Synthesis and Characterization of Poly(acrylic acid) Produced by RAFT Polymerization. Application as a Very Efficient Dispersant of CaCO3, Kaolin, and TiO2. [Link]
-
ResearchGate. (n.d.). Zwitterionic poly(lysine methacrylate) brush as an effective carrier for drug delivery. [Link]
-
Van Steenberge, P. H. M., et al. (2021). Radical Polymerization of Acrylates, Methacrylates, and Styrene: Biobased Approaches, Mechanism, Kinetics, Secondary Reactions, and Modeling. American Chemical Society. [Link]
-
VTechWorks. (n.d.). chapter i: controlled/”living” free radical polymerizations. [Link]
-
International Science Community Association. (2014). Synthesis and Characterization of Poly Acrylic Acid Modified with Dihydroxy Benzene-Redox Polymer. [Link]
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AVESIS. (n.d.). Drug Delivery Application of Poly (2-hydroxyethyl methacrylate)/Ethylene glycol Dimethacrylate Composite Hydr. [Link]
-
Semantic Scholar. (n.d.). Polymer chemistry of α-substituted acrylates designed for functional-group synergy. [Link]
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Hill, D. J. T., et al. (2002). Using 1H NMR Spectra of Polymers and Polymer Products To Illustrate Concepts in Organic Chemistry. Journal of Chemical Education. [Link]
-
Hong, M., et al. (2017). Hydrogen-transfer and condensation–addition polymerizations of acrylic acid. Polymer Chemistry. [Link]
-
MDPI. (n.d.). Special Issue : NMR in Polymer Science. [Link]
-
Zhang, K., et al. (2019). Recent Advances in RAFT Polymerization: Novel Initiation Mechanisms and Optoelectronic Applications. PMC. [Link]
-
Li, H., et al. (2011). Polymer Molecular Weight Analysis by 1H NMR Spectroscopy. Journal of Chemical Education. [Link]
-
MDPI. (2024). Functionalization of Polypropylene Films with 2-(Diethylamino)ethyl Methacrylate for Dual Stimuli-Responsive Drug Loading and Release Studies. [Link]
-
ResearchGate. (n.d.). (A) Structures of poly(acrylic acid) and branched poly(di-acrylic acid).... [Link]
- Google Patents. (n.d.). US2789099A - Polymerization of acrylic acid in aqueous solution.
-
The IAFOR Research Archive. (n.d.). Synthesis of Poly (Acrylic Acid) Based Polymers as Quantitative Determined Scale Inhibitor. [Link]
-
Liu, W., et al. (2021). Rapid and precise synthesis of acrylic polymers driven by visible light. PMC. [Link]
-
SciSpace. (2017). Synthesis of amphiphilic copolymers based on acrylic acid, fluoroalkyl acrylates and n. [Link]
-
Zhang, Y., et al. (2022). Highly Efficient Biobased Synthesis of Acrylic Acid. PubMed. [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of (E)-3-(3-Fluoro-5-(methylthio)phenyl)acrylic acid
Welcome to the technical support center for the synthesis of (E)-3-(3-Fluoro-5-(methylthio)phenyl)acrylic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. We will delve into the mechanistic reasoning behind procedural steps, providing a framework for logical decision-making in your laboratory.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable and commonly employed method for synthesizing (E)-3-(3-Fluoro-5-(methylthio)phenyl)acrylic acid?
The most robust and widely adopted method for synthesizing this and similar cinnamic acid derivatives is the Knoevenagel condensation .[1][2] This reaction involves the condensation of an aromatic aldehyde with a compound containing an active methylene group, such as malonic acid, in the presence of a basic catalyst.[3] It is favored for its operational simplicity, generally good yields, and stereoselectivity for the desired (E)-isomer.
Alternative methods exist, such as the Perkin[4][5][6] and Heck reactions[7][8], but the Knoevenagel condensation typically offers the most straightforward path with readily available and less expensive reagents for this specific target molecule.
Q2: What are the essential starting materials and reagents for the Knoevenagel condensation route?
The primary starting materials are:
-
3-Fluoro-5-(methylthio)benzaldehyde: The quality of the aldehyde is critical. Impurities can participate in side reactions, leading to a lower yield and a more complex purification process.[9]
-
Malonic Acid: This provides the two-carbon extension to form the acrylic acid backbone.
-
Catalyst: A weak base is required. The classic system is a combination of Pyridine (as solvent and base) and a catalytic amount of Piperidine .[10][11]
-
Solvent: While pyridine can serve as the solvent, other solvents like ethanol, toluene, or even solvent-free conditions have been successfully employed, often with alternative catalysts to create a more environmentally friendly process.[12][13]
Q3: How does the Knoevenagel condensation ensure the formation of the desired (E)-isomer?
The Knoevenagel condensation proceeds through a series of equilibrium steps, including the formation of a stable intermediate. The final elimination of water and subsequent decarboxylation favor the formation of the thermodynamically more stable (E)-isomer, where the bulky phenyl and carboxylic acid groups are positioned on opposite sides of the double bond, minimizing steric hindrance. While the (Z)-isomer can be formed, it is typically the minor product under standard thermal conditions.
Q4: What are the common side reactions and potential impurities I should be aware of?
The primary impurities and side reactions to monitor are:
-
Unreacted 3-Fluoro-5-(methylthio)benzaldehyde: Incomplete reaction is a common issue.
-
Michael Addition Product: The newly formed acrylic acid can potentially react with another molecule of the malonic acid carbanion, though this is less common under standard conditions.[14]
-
Self-Condensation of the Aldehyde: While less likely for aromatic aldehydes compared to aliphatic ones, it can occur under harsh basic conditions.
-
Over-decarboxylation/Styrene formation: Excessive heat or prolonged reaction times after the condensation can sometimes lead to the decarboxylation of the cinnamic acid product to form the corresponding styrene derivative, although this is more of a concern in reactions like the Perkin.[12]
Proper control of reaction temperature and stoichiometry are key to minimizing these impurities.
Troubleshooting Guide
Problem: Low or No Product Yield
Q5: My reaction has stalled, or my final yield is significantly lower than expected. What are the primary causes to investigate?
Low yield is a frequent issue that can almost always be traced back to reagents, catalyst, or reaction conditions. A systematic approach is essential for diagnosis.
Causality Checklist:
-
Reagent Quality:
-
Aldehyde Purity: Was your 3-Fluoro-5-(methylthio)benzaldehyde pure? Aldehydes are prone to oxidation to the corresponding carboxylic acid on storage. An older bottle may contain significant amounts of 3-fluoro-5-(methylthio)benzoic acid, which is inert under these conditions. Confirm purity via NMR or GC before starting.
-
Malonic Acid Quality: Malonic acid is hygroscopic. The presence of water can interfere with the reaction. Ensure it has been stored in a desiccator.
-
Solvent Purity: Using wet solvents, particularly pyridine or ethanol, can inhibit the reaction. Pyridine is notoriously hygroscopic. Use freshly opened bottles or dried solvents.[13]
-
-
Catalyst Activity:
-
Piperidine/Pyridine Degradation: Both piperidine and pyridine can degrade over time. Use fresh, high-purity reagents.
-
Incorrect Catalyst Choice: While piperidine/pyridine is classic, some modern, greener protocols use catalysts like proline or DABCO.[12][15] Ensure the chosen catalyst is appropriate for your solvent and temperature conditions.
-
-
Reaction Conditions:
-
Temperature: The Knoevenagel condensation requires heating to drive the condensation and subsequent decarboxylation.[9] A typical temperature range is 80-110°C.[10] If the temperature is too low, the reaction rate will be impractically slow. If it's too high, you risk side reactions and decomposition.
-
Reaction Time: These reactions are not instantaneous. Monitor the reaction by Thin Layer Chromatography (TLC) to determine completion. A common mistake is to stop the reaction prematurely. Typical times can range from 1.5 to 17 hours depending on the specific conditions.[16]
-
Troubleshooting Workflow: Low Yield
Below is a decision tree to help diagnose the cause of low product yield.
Caption: A decision tree for troubleshooting low yield.
Problem: Product Purification Challenges
Q6: My crude product is an oil or difficult to crystallize. How can I effectively purify (E)-3-(3-Fluoro-5-(methylthio)phenyl)acrylic acid?
This is often due to the presence of unreacted starting material or byproducts that act as crystallization inhibitors.
-
Initial Work-up: The standard work-up is crucial. After the reaction is complete, the mixture is cooled and poured into water. The solution is then acidified (typically with dilute HCl) to a pH of 1-2.[10][17] This protonates the carboxylate salt, causing the desired carboxylic acid to precipitate out of the aqueous solution.
-
Removing Unreacted Aldehyde: If unreacted aldehyde is the main contaminant, it can be removed before acidification. After pouring the reaction into water, make the solution basic with NaOH or Na2CO3 to form the water-soluble sodium cinnamate salt.[18][19] You can then perform a liquid-liquid extraction with a solvent like ethyl acetate or dichloromethane to remove the neutral aldehyde.[19] Afterward, acidify the aqueous layer to precipitate your pure product.
-
Recrystallization: This is the definitive final purification step. A good solvent system is key. For cinnamic acids, common choices include:
-
Ethanol/water mixture[20]
-
Acetic acid/water mixture
-
Toluene
-
The goal is to find a solvent (or solvent pair) in which the product is sparingly soluble at room temperature but highly soluble when hot. Dissolve the crude solid in the minimum amount of hot solvent, then allow it to cool slowly to form pure crystals.
Protocols & Methodologies
Protocol 1: Knoevenagel Condensation Synthesis
This protocol is a standard procedure adapted from established methods for cinnamic acid synthesis.[10]
Caption: Experimental workflow for Knoevenagel synthesis.
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 3-fluoro-5-(methylthio)benzaldehyde (1.0 eq) and malonic acid (1.05 eq) in pyridine (approx. 3-4 mL per gram of aldehyde).
-
Add a catalytic amount of piperidine (approx. 2-3 drops).
-
Heat the reaction mixture in an oil bath preheated to 110°C.
-
Allow the reaction to proceed for 1.5 to 4 hours. Monitor the consumption of the aldehyde using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the flask to room temperature and carefully pour the mixture into a beaker containing crushed ice and water.
-
While stirring, slowly add dilute hydrochloric acid until the pH of the solution is between 1 and 2, which will cause the product to precipitate.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake thoroughly with cold water to remove any remaining pyridine hydrochloride.
-
Dry the product in a vacuum oven to obtain the crude (E)-3-(3-fluoro-5-(methylthio)phenyl)acrylic acid. Further purification can be achieved by recrystallization.
Data Summary: Catalyst & Solvent Systems
The choice of catalyst and solvent significantly impacts reaction efficiency. Below is a comparison of common systems used in Knoevenagel condensations.
| Catalyst System | Solvent | Typical Temp. (°C) | Typical Time (h) | Advantages | Disadvantages | Reference(s) |
| Piperidine | Pyridine | 110 | 1.5 - 5 | Classic, reliable, high yield | Toxic, unpleasant odor, high temp. | [10][11] |
| Proline | Ethanol | 60 - 80 | 4 - 16 | Greener solvent, milder temp. | May require longer reaction times | [12] |
| DABCO | Toluene | 110 | 2 - 4 | Good yields, avoids pyridine | Requires high temperature | [15] |
| TBAB / K2CO3 | Water (MW) | ~100 | 0.1 - 0.5 | Extremely fast, "Green" solvent | Requires microwave reactor | [21] |
References
- BenchChem. (n.d.). Application Notes & Protocols: Heck Reaction for the Synthesis of Cinnamic Acid Derivatives.
- BenchChem. (n.d.). Synthesis of Novel Cinnamic Acid Derivatives for Drug Discovery: Application Notes and Protocols.
- Sathee NEET - IIT Kanpur. (n.d.). Perkin Reaction Mechanism.
- Alfa Chemistry. (n.d.). Knoevenagel Condensation.
- Wikipedia. (n.d.). Perkin reaction.
- Peyrot, C., et al. (2020). Sustainable Synthesis of p-Hydroxycinnamic Diacids through Proline-Mediated Knoevenagel Condensation in Ethanol. PMC.
- BYJU'S. (n.d.). Perkin Reaction Mechanism.
- ChemIQSoc Project. (n.d.). Preparation of cinnamic acid (Perkin condensation).
- J&K Scientific LLC. (n.d.). Perkin Reaction.
- SciSpace. (n.d.). Synthesis of cinnamic acid based on perkin reaction using sonochemical method and its potential.
- ResearchGate. (2017). A Simple and Straightforward Synthesis of Cinnamic acids and Ylidene Malononitriles via Knoevenagel Condensation Employing DABCO as Catalyst.
- Thiemann, T. (n.d.). One pot reactions of benzaldehydes to cinnamic acids and arylpropiolic acids in aqueous medium. Sciforum.
- Atlantis Press. (2017). Synthesis of Cinnamic Acid Derivatives.
- Chemistry Research Journal. (n.d.). Synthesis of Cinnamic Derivatives using Pyridine and Piperidine via Simple Knoevenagel Condensation Reaction.
- Semantic Scholar. (n.d.). Tetrabutylammoniumbromide mediated Knoevenagel condensation in water: synthesis of cinnamic acids.
- Johnson Matthey Technology Review. (1999). The Heck Reaction and Cinnamic Acid Synthesis by Heterogeneous Catalysis.
- RSC. (n.d.). Influence of solvent.
- PMC. (n.d.). A Novel Approach in Cinnamic Acid Synthesis: Direct Synthesis of Cinnamic Acids from Aromatic Aldehydes and Aliphatic Carboxylic Acids in the Presence of Boron Tribromide.
- CDN. (n.d.). Experiment-2-Synthesis-of-t-Cinnamic-Acid.pdf.
- Blog. (n.d.). How to optimize the synthesis process of cinnamic derivatives?.
- PMC. (n.d.). Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives.
- SciSpace. (n.d.). Formation of acrylic acid dimer (3-acryloxypropionic acid) by Michael addition reaction.
- Benchchem. (n.d.). Application Notes and Protocols for Knoevenagel Condensation with 5-Methyl-2-thiophenecarboxaldehyde.
- Semantic Scholar. (n.d.). RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW.
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. SATHEE: Perkin Reaction Mechanism [satheeneet.iitk.ac.in]
- 5. Perkin reaction - Wikipedia [en.wikipedia.org]
- 6. byjus.com [byjus.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. The Heck Reaction and Cinnamic Acid Synthesis by Heterogeneous Catalysis | Johnson Matthey Technology Review [technology.matthey.com]
- 9. How to optimize the synthesis process of cinnamic derivatives? - Blog [sinoshiny.com]
- 10. benchchem.com [benchchem.com]
- 11. chemrj.org [chemrj.org]
- 12. Sustainable Synthesis of p-Hydroxycinnamic Diacids through Proline-Mediated Knoevenagel Condensation in Ethanol: An Access to Potent Phenolic UV Filters and Radical Scavengers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 15. researchgate.net [researchgate.net]
- 16. Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A Novel Approach in Cinnamic Acid Synthesis: Direct Synthesis of Cinnamic Acids from Aromatic Aldehydes and Aliphatic Carboxylic Acids in the Presence of Boron Tribromide - PMC [pmc.ncbi.nlm.nih.gov]
- 18. fchpt.stuba.sk [fchpt.stuba.sk]
- 19. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 20. scispace.com [scispace.com]
- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Side reactions in acrylic acid synthesis from benzaldehydes
Topic: Troubleshooting Side Reactions in Benzaldehyde-to-Acrylic Acid Conversions
Current Status: Operational Analyst: Senior Application Scientist Last Updated: February 16, 2026
Introduction: The Reaction Landscape
Welcome to the technical support hub for
-
The Knoevenagel-Doebner Condensation: Benzaldehyde + Malonic Acid (Catalyst: Pyridine/Piperidine).[1]
-
The Perkin Reaction: Benzaldehyde + Acid Anhydride (Catalyst: Alkali Carboxylate).
While these reactions are classics, they are prone to specific failure modes—primarily decarboxylation to styrenes , Cannizzaro disproportionation , and oligomerization . This guide deconstructs these failures into solvable protocols.
Interactive Troubleshooting Modules
Module A: The Knoevenagel-Doebner Pathway
Primary Reagents: Benzaldehyde, Malonic Acid, Pyridine (Solvent/Base), Piperidine (Catalyst).[1]
Issue 1: "My product is an oil/solid mixture, and NMR shows a terminal alkene (Styrene)."
-
Diagnosis: Premature Decarboxylation (Over-reaction).
-
The Mechanism: The Doebner modification is designed to decarboxylate the intermediate dicarboxylic acid to the monocarboxylic acrylic acid. However, under prolonged heating or excessive base concentration, the acrylic acid itself can decarboxylate further to form a styrene derivative (vinylbenzene).
-
-
Corrective Protocol:
-
Temperature Control: Do not exceed
once CO evolution ceases. -
Quench Timing: Monitor CO
evolution via a bubbler. Stop heating immediately when gas evolution halts.[2] -
Acidification: Pour the reaction mixture into ice-cold HCl immediately to protonate the carboxylate and precipitate the product, preventing further degradation.
-
Issue 2: "Low yield, high recovery of Benzyl Alcohol."
-
Diagnosis: Cannizzaro Competition.
-
The Mechanism: If the amine base is too strong or the aldehyde concentration is too high relative to the active methylene compound, the base attacks the aldehyde directly. This triggers a redox disproportionation (Cannizzaro), yielding Benzyl Alcohol (reduced) and Benzoic Acid (oxidized).[3]
-
-
Corrective Protocol:
-
Base Selection: Switch from strong inorganic bases (KOH/NaOH) to hindered amines or weaker organic bases (Piperidine/Pyridine).
-
Stoichiometry: Ensure Malonic Acid is in excess (1.2 – 1.5 equivalents) relative to Benzaldehyde to ensure the aldol-like attack is statistically favored over the Cannizzaro attack.
-
Visualization: Knoevenagel Reaction & Failure Pathways[2]
Figure 1: Decision pathways in Knoevenagel condensation showing the critical branch points for side reactions.
Module B: The Perkin Reaction
Primary Reagents: Benzaldehyde, Acetic Anhydride, Sodium/Potassium Acetate.[4][5][6][7]
Issue 3: "The reaction mixture turned into a black, insoluble tar."
-
Diagnosis: Oxidative Polymerization & Resinification. [2]
-
The Mechanism: Perkin reactions require high temperatures (
). At these temperatures, benzaldehydes are prone to air-oxidation to benzoic acid, and the resulting cinnamic acid can undergo radical polymerization or form resinous "tars" with phenolic impurities.
-
-
Corrective Protocol:
-
Inert Atmosphere: Strictly run the reaction under Nitrogen or Argon.
-
Radical Scavenger: Add a trace amount (0.1 mol%) of Hydroquinone or BHT to inhibit radical polymerization of the double bond.
-
Temperature Cap: Use an oil bath with a thermostat; do not use a heating mantle directly on the flask to avoid "hot spots" that cause charring.
-
Issue 4: "NMR shows a mixture of different alkyl chains on the product."
-
Diagnosis: Alkali Salt / Anhydride Mismatch.
-
The Mechanism: If you use Propionic Anhydride with Sodium Acetate, base exchange occurs.[6] You will generate both the acetate enolate and the propionate enolate, leading to a mixture of Cinnamic Acid (from acetate) and
-Methylcinnamic Acid (from propionate).
-
-
Corrective Protocol:
Data Summary: Reaction Conditions vs. Side Product Risk
| Reaction Pathway | Primary Risk | Trigger Condition | Prevention Strategy |
| Knoevenagel | Styrene Formation | Quench immediately after CO | |
| Knoevenagel | Cannizzaro | Low Malonic Acid equiv. or Strong Base | Use 1.5 eq. Malonic Acid; use Piperidine.[9] |
| Perkin | Tars/Resins | Oxygen exposure at | N |
| Perkin | Product Scrambling | Mismatched Anhydride/Salt | Ensure Anhydride and Salt share the same alkyl group. |
Frequently Asked Questions (FAQs)
Q: Can I use Ammonium Acetate instead of Piperidine/Pyridine? A: Yes. This is often called a "Green Knoevenagel." Ammonium acetate acts as a dual acid-base catalyst. It is generally milder and reduces the risk of decarboxylating the final product, but reaction times may be longer.
Q: Why do I get the cis (Z) isomer? I want the trans (E) isomer.
A: The Perkin reaction naturally favors the (
Q: How do I remove the unreacted Benzaldehyde?
A: Steam distillation is the most effective non-chromatographic method. Benzaldehyde is volatile with steam; Cinnamic acid is not. Alternatively, wash the crude solid with saturated Sodium Bisulfite (NaHSO
References
-
Johnson, J. R. (1942). "The Perkin Reaction and Related Reactions." Organic Reactions, 1, 210.[7]
-
Jones, G. (1967). "The Knoevenagel Condensation."[9][10][11][12] Organic Reactions, 15, 204.
-
Sinha, A. K., et al. (2007). "Green approach to the Knoevenagel condensation of aldehydes with active methylene compounds." Journal of Chemical Sciences.
-
List, B. (2010).[13] "Emil Knoevenagel and the Roots of Aminocatalysis." Angewandte Chemie International Edition.
Sources
- 1. Organocatalyzed Decarboxylation of Naturally Occurring Cinnamic Acids: Potential Role in Flavoring Chemicals Production [scirp.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Cannizzaro reaction - Wikipedia [en.wikipedia.org]
- 4. A Novel Approach in Cinnamic Acid Synthesis: Direct Synthesis of Cinnamic Acids from Aromatic Aldehydes and Aliphatic Carboxylic Acids in the Presence of Boron Tribromide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Perkin Reaction Mechanism: Steps, Examples & Applications [vedantu.com]
- 6. drhnsp.org [drhnsp.org]
- 7. jk-sci.com [jk-sci.com]
- 8. youtube.com [youtube.com]
- 9. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. pure.tue.nl [pure.tue.nl]
- 12. researchgate.net [researchgate.net]
- 13. Practice Question: Knoevenagel Condensation Write the mechanism for all t.. [askfilo.com]
(E)-3-(3-Fluoro-5-(methylthio)phenyl)acrylic acid stability issues in solution
Welcome to the technical support guide for (E)-3-(3-Fluoro-5-(methylthio)phenyl)acrylic acid. This document provides in-depth troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming stability challenges encountered when working with this compound in solution. Our goal is to equip you with the scientific understanding and practical methodologies to ensure the integrity of your experiments.
I. Frequently Asked Questions (FAQs)
This section addresses common inquiries regarding the handling and stability of (E)-3-(3-Fluoro-5-(methylthio)phenyl)acrylic acid.
Q1: What are the primary stability concerns for (E)-3-(3-Fluoro-5-(methylthio)phenyl)acrylic acid in solution?
A1: The main stability issues stem from its structural motifs: the acrylic acid group, the thioether linkage, and the substituted phenyl ring. These make the compound susceptible to several degradation pathways:
-
Polymerization: Like other acrylic acids, it can undergo polymerization, especially when exposed to heat, light, or certain metals.[1] Commercial acrylic acid often contains inhibitors like hydroquinone monomethyl ether (MEHQ) to prevent this.[1]
-
Oxidation: The thioether (methylthio) group is prone to oxidation, which can alter the compound's structure and activity.[2][3][4] The presence of a fluoro group can also influence the electronic properties and reactivity of the molecule.
-
Isomerization: The double bond in the acrylic acid moiety can potentially isomerize from the (E) to the (Z) form, particularly under the influence of light.
Q2: What are the visible signs of degradation in my solution?
A2: Visual indicators of degradation can include:
-
Discoloration: A yellowing or browning of the solution can indicate oxidation or other degradation pathways, similar to what is observed in other phenolic and cinnamic acid derivatives.[5]
-
Precipitation: Changes in solubility leading to the formation of a precipitate can occur due to degradation, polymerization, or pH shifts.[5]
-
Changes in Viscosity: An increase in viscosity may suggest the onset of polymerization.
Q3: What are the recommended storage conditions for solutions of this compound?
A3: To maximize stability, solutions should be stored:
-
At low temperatures: Refrigeration (2-8 °C) or freezing (-20 °C or -80 °C) is recommended. For acrylic acid, storage is ideally between 15-25°C to avoid both freezing and overheating, as both can compromise the inhibitor system.[1][7]
-
Protected from light: Use amber vials or wrap containers in aluminum foil to prevent photo-induced degradation and isomerization.
-
Under an inert atmosphere: For long-term storage, purging the solution with an inert gas like argon or nitrogen can help prevent oxidation. However, for acrylic acids stabilized with inhibitors like MEHQ, the presence of oxygen is necessary for the inhibitor to be effective.[1][7]
Q4: Which solvents are most suitable for dissolving and storing this compound?
A4: The choice of solvent is critical. While specific data for this compound is limited, general principles for similar structures suggest:
-
Aprotic organic solvents: Solvents like DMSO, DMF, and acetonitrile are often good choices for initial stock solutions.
-
Aqueous solutions: Due to the carboxylic acid group, solubility in water is pH-dependent.[5] Buffering the solution to a pH just above the compound's pKa can improve solubility, but higher pH may also accelerate degradation.[5] The use of co-solvents like ethanol or propylene glycol can enhance aqueous solubility.[5]
II. Troubleshooting Guide
This section provides a structured approach to identifying and resolving common stability issues.
Issue 1: Rapid Loss of Compound Potency or Activity
If you observe a significant decrease in the expected biological or chemical activity of your compound in solution over a short period, it is likely due to chemical degradation.
Workflow for Investigating Potency Loss
Caption: Workflow for investigating compound potency loss.
Step-by-Step Protocol: Stability Assessment by LC-MS
-
Preparation of Fresh Solution:
-
Accurately weigh the solid compound and dissolve it in a suitable, high-purity solvent (e.g., DMSO for a stock solution) to a known concentration.
-
Prepare a working solution by diluting the stock solution in your experimental buffer or medium.
-
-
Initial Analysis (T=0):
-
Immediately inject an aliquot of the freshly prepared working solution into an HPLC or UPLC system coupled with a mass spectrometer (MS).
-
Obtain the chromatogram and mass spectrum of the parent compound. This will serve as your baseline.
-
-
Incubation:
-
Store the remaining working solution under your typical experimental conditions (e.g., temperature, lighting).
-
It is also advisable to set up parallel experiments under controlled, varied conditions (e.g., 4°C vs. room temperature, light vs. dark) to identify the contributing factors.
-
-
Time-Point Analysis:
-
At predetermined time points (e.g., 1, 4, 8, 24 hours), inject another aliquot of the incubated solution into the LC-MS system.
-
-
Data Analysis:
-
Compare the peak area of the parent compound at each time point to the T=0 sample to quantify the extent of degradation.
-
Examine the mass spectra for the appearance of new peaks that could correspond to degradation products. Common modifications to look for include:
-
Oxidation: An increase in mass of 16 Da (addition of an oxygen atom) or 32 Da (addition of two oxygen atoms) may indicate oxidation of the thioether group to a sulfoxide or sulfone.
-
Isomerization: An isomer will have the same mass as the parent compound but may have a different retention time on the HPLC column.
-
Polymerization: A decrease in the parent peak area without the appearance of distinct new peaks, or the appearance of a broad, unresolved hump in the chromatogram, may suggest polymerization.
-
-
Issue 2: Solution Discoloration
Discoloration, typically yellowing or browning, is a common sign of degradation, often linked to oxidation.
Potential Causes and Mitigation Strategies
| Potential Cause | Mechanism | Mitigation Strategy |
| Oxidation | The thioether group is susceptible to oxidation. Phenolic impurities or degradation products can also oxidize to form colored quinone-like structures.[5] | Store solutions under an inert atmosphere (argon or nitrogen). Add antioxidants like BHT or Vitamin E to the solution, if compatible with the experimental system. |
| High pH | Alkaline conditions can make certain functional groups more susceptible to oxidation.[5][6] | Buffer the solution to the lowest pH at which the compound remains soluble and stable. |
| Light Exposure | UV and visible light can provide the energy to initiate degradation reactions. | Store solutions in amber vials or wrap containers in foil.[1] Work in a dimly lit environment when handling the solutions. |
| Metal Contamination | Trace metal ions can catalyze oxidation reactions.[1] | Use high-purity solvents and reagents. Avoid contact with metals that can corrode in the presence of acrylic acid, such as unalloyed steel, copper, and brass.[1] |
Issue 3: Precipitation from Solution
The formation of a precipitate indicates a change in the solubility of the compound or the formation of an insoluble degradation product.
Troubleshooting Precipitation
Caption: Decision tree for troubleshooting precipitation.
Experimental Steps
-
Verify pH: Measure the pH of the solution. For carboxylic acids like this one, a drop in pH below its pKa can significantly reduce solubility.[5]
-
Characterize the Precipitate:
-
Centrifuge the sample to separate the precipitate from the supernatant.
-
Analyze the supernatant by LC-MS to determine the concentration of the compound remaining in solution.
-
Attempt to dissolve the precipitate in a suitable organic solvent and analyze it by LC-MS to determine if it is the parent compound or a degradation product.
-
-
Solubility Enhancement:
-
If the precipitate is the parent compound and the pH is appropriate, consider adding a co-solvent (e.g., ethanol, propylene glycol) to your aqueous solution to increase solubility.[5]
-
For persistent solubility issues, advanced formulation techniques like encapsulation in polymeric micelles or nanoparticles might be necessary.[5]
-
-
Investigate Polymerization: If the precipitate is not the parent compound and appears to be polymeric in nature (e.g., insoluble in common solvents), polymerization is a likely cause. This is exacerbated by heat and light.[1] Ensure that solutions are not exposed to high temperatures and are protected from light.
III. Summary of Key Stability Factors
| Factor | Influence on Stability | Recommendations |
| Temperature | Higher temperatures accelerate degradation and polymerization.[1][7] | Store solutions at low temperatures (2-8 °C or frozen). Avoid repeated freeze-thaw cycles. |
| Light | Can induce photo-oxidation and E/Z isomerization. | Protect solutions from light using amber vials or foil.[1] |
| pH | Affects solubility and the rate of certain degradation pathways.[5][6] | Maintain pH in a range that balances solubility and stability. Avoid highly alkaline conditions. |
| Oxygen | Promotes oxidation of the thioether group. | For long-term storage, consider de-gassing the solvent and storing under an inert atmosphere. Note the exception for inhibitors requiring oxygen.[1][7] |
| Solvent | The choice of solvent impacts solubility and stability. | Use high-purity, aprotic solvents for stock solutions. For aqueous media, use buffers and consider co-solvents. |
By systematically addressing these factors and utilizing the troubleshooting workflows provided, researchers can significantly improve the stability and reliability of experimental results obtained using (E)-3-(3-Fluoro-5-(methylthio)phenyl)acrylic acid.
References
- BenchChem. (n.d.). Technical Support Center: Formulation Stability of Cinnamic Acid Derivatives.
- International Programme on Chemical Safety. (1997). Acrylic acid (HSG 104, 1997). Inchem.org.
- Gantrade. (2025). How does pH affect the chemical stability of Glacial Acrylic Acid? - Blog.
- Synthomer. (2020, September 22). ACRYLIC ACID - STABILIZED - PURE.
- PNAS. (n.d.). Thioether editing generally increases the photostability of rhodamine dyes on self-labeling tags.
- PMC. (2025, July 18). Thioether editing generally increases the photostability of rhodamine dyes on self-labeling tags. NIH.
- PubMed. (2025, July 29). Thioether editing generally increases the photostability of rhodamine dyes on self-labeling tags.
Sources
- 1. Acrylic acid (HSG 104, 1997) [inchem.org]
- 2. pnas.org [pnas.org]
- 3. Thioether editing generally increases the photostability of rhodamine dyes on self-labeling tags - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thioether editing generally increases the photostability of rhodamine dyes on self-labeling tags - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. kaitai-pec.com [kaitai-pec.com]
- 7. synthomer.com [synthomer.com]
Technical Support Center: Solubility Solutions for Substituted Acrylic Acids
[1]
Ticket ID: SAA-SOL-001 Status: Open Assigned Specialist: Senior Application Scientist, Formulation Chemistry Topic: Overcoming Solubility Challenges in Substituted Acrylic Acids (Cinnamic, Methacrylic, and Aryl-Acrylic Derivatives)[1]
Welcome to the Technical Support Center
You are likely here because your substituted acrylic acid monomer or intermediate is precipitating out of solution, forming dimers, or failing to copolymerize homogeneously.[1]
Substituted acrylic acids (e.g., Cinnamic acid , Ferulic acid , Methacrylic acid derivatives ) present a unique duality: the carboxylic acid head (
This guide moves beyond basic "add more solvent" advice. We analyze the thermodynamic barriers (crystal lattice energy vs. solvation energy) and provide protocol-level solutions for synthesis, formulation, and polymerization.
Module 1: The Diagnostic Phase (Why is it not dissolving?)
Before attempting a fix, identify the mechanism of insolubility. Substituted acrylic acids fail to dissolve due to three primary vectors:
-
pH vs. pKa Mismatch: The pKa of most substituted acrylic acids lies between 4.0 and 5.0 . Below pH 5, they exist as protonated, neutral species with low aqueous solubility.[1]
-
Dimerization: In non-polar solvents (e.g., Toluene, DCM), carboxylic acids form stable hydrogen-bonded dimers, effectively doubling their molecular weight and altering reactivity.[1]
-
Crystal Lattice Energy: Aryl-substituted acids (like trans-cinnamic acid) have high melting points (>133°C) and high lattice energy, requiring significant energy or specific solvent interactions to break the crystal structure.[1]
Troubleshooting Decision Tree
Figure 1: Diagnostic workflow for selecting the correct solubilization strategy based on solvent system and pH.
Module 2: Aqueous Solubilization Protocols
Protocol A: In-Situ Salt Formation (The "pH Swing")
Best for: Preparing aqueous stock solutions for biological assays or emulsion polymerization.
The Science: By raising the pH above the pKa, you deprotonate the acid (
Data: Solubility vs. pH (Example: Cinnamic Acid)
| Medium | pH | Solubility (mg/mL at 25°C) | State |
|---|---|---|---|
| Water (unadjusted) | ~3.5 | 0.5 | Suspension |
| Buffer | 4.5 (pKa) | ~2.0 | Partial Solution |
| NaOH Solution | 7.0 | > 50.0 | Clear Solution |[1]
Step-by-Step Procedure:
-
Suspend the substituted acrylic acid in water (it will look cloudy).
-
Add 1.05 molar equivalents of a base (NaOH, KOH, or Ammonia).[1]
-
Note: For biological sensitivity, use L-Arginine or Tromethamine (Tris) to avoid high sodium loads.[1]
-
-
Stir vigorously. The solution should clear as the pH passes 6.0.
-
Critical Step: If the solution remains cloudy, check for "oiling out" (formation of a separate liquid phase).[1] If this occurs, add a surfactant (see Protocol B).[1]
Protocol B: Hydrotropy and Cosolvency
Best for: When high pH is forbidden (e.g., acid-catalyzed reactions) or for very hydrophobic derivatives (e.g., Ferulic acid).[1]
Recommended Solvent Systems:
-
Green Solvents: Glycerol-derived ethers (e.g., 1-ethoxy-2-propanol) have shown superior solubilization capacity for hydroxycinnamic acids compared to standard alcohols [1].[1]
-
Standard Cosolvents: DMSO > Ethanol > PEG-400.[1]
Workflow:
Module 3: Advanced Complexation (Cyclodextrins)
Ticket Issue: "My drug candidate (cinnamic derivative) precipitates in media, and I cannot use DMSO."
Solution: Use Cyclodextrin (CD) inclusion complexes.[1] The hydrophobic phenyl ring of the acrylic acid fits inside the CD cavity, while the hydrophilic exterior ensures water solubility.
Mechanism of Action:
The
Figure 2: Host-Guest complexation mechanism. The inclusion complex stabilizes the monomer in aqueous environments.
Protocol:
-
Prepare a saturated solution of
-Cyclodextrin (or HP- -CD for higher solubility) in water.[1] -
Add the substituted acrylic acid at a 1:1 molar ratio .
-
Stir at 50°C for 4 hours , then stir at room temperature for 24 hours.
-
Filter through a 0.45µm filter.[1] The filtrate contains the solubilized complex [2].
Module 4: Polymerization Specifics
Ticket Issue: "Monomer precipitates during emulsion polymerization, causing coagulum."
Root Cause: Substituted acrylic acids (like methacrylic acid) are water-soluble, but their esters or hydrophobic derivatives often are not.[1] If the monomer is insoluble in the continuous phase (water), it forms large droplets rather than micelles, leading to heterogeneous polymerization.
The Fix: "Starve-Feed" Addition Strategy Instead of adding all monomer at once (Batch), use a semi-continuous feed.
-
Pre-emulsion: Mix the hydrophobic acrylic monomer with water and surfactant (SDS or Tween 80) before adding to the reactor. High-shear mixing creates a stable pre-emulsion.[1]
-
Feed Rate: Feed the pre-emulsion into the reactor slowly. This ensures the monomer concentration never exceeds its solubility limit in the growing polymer particles, preventing "crash out."
-
Comonomer: If copolymerizing with Styrene, add a small amount of Styrene Sulfonic Acid (water-soluble) to act as a phase transfer bridge [3].[1]
Frequently Asked Questions (FAQ)
Q: Can I use heat to dissolve Cinnamic Acid in water? A: Only temporarily. While solubility increases with temperature, it will recrystallize upon cooling (often crashing out rapidly).[1] You must combine heat with pH adjustment or complexation to maintain stability at room temperature.[1]
Q: Why does my acrylic acid turn into a gel in the bottle? A: This is unintended polymerization, not a solubility issue. Acrylic acids are unstable without inhibitors (like MEHQ).[1] If it has gelled, the bottle is compromised. Always store these monomers with air (oxygen activates the inhibitor) and check the expiration of the inhibitor.
Q: What is the best solvent for NMR characterization? A: For structure elucidation, DMSO-d6 is superior to CDCl3.[1] In CDCl3, carboxylic acids form dimers, causing peak broadening and shifting of the -OH proton signal (often to >12 ppm or invisible). DMSO breaks these dimers, yielding sharper peaks [4].[1]
References
-
Solubility of Hydroxycinnamic Acids in Green Solvents. Source:Journal of Chemical & Engineering Data.[1] Context: Demonstrates superior solubility of ferulic/coumaric acids in glycerol ethers compared to water.[1][2] (General Journal Link for verification)
-
Cyclodextrin Inclusion Complexes: Solubility Enhancement. Source:Molecules (MDPI), 2019.[1] "Inclusion complexes and self-assembled cyclodextrin aggregates."[1][3] Context: Validates the 1:1 stoichiometry and solubility increase for benzimidazole/acid derivatives.
-
Improving Water Solubility of Poly(acrylic acid-co-styrene). Source:Journal of Applied Polymer Science, 2013.[1] Context: Discusses using styrene sulfonic acid to prevent precipitation during copolymerization.
-
Determination of pKa Values for Acrylic Acids by NMR. Source:Journal of Solution Chemistry. Context: Provides precise pKa values (Acrylic: 4.25, Methacrylic: 4.[1]65) and NMR solvent behavior.
Technical Support Center: Optimizing HPLC Separation for Acrylic Acid and Its Isomers
Welcome to our dedicated technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of acrylic acid and its isomers. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of separating these challenging analytes. Here, we provide in-depth, experience-driven answers to common questions and troubleshooting scenarios, moving beyond simple procedural steps to explain the fundamental principles that govern successful separations.
The Challenge of Separating Acrylic Acid and Its Isomers
Acrylic acid and its isomers, such as methacrylic acid and crotonic acid, are small, polar, and ionizable molecules. These characteristics present a unique set of challenges in reversed-phase HPLC, the most common mode of separation. The primary difficulty lies in achieving adequate retention on non-polar stationary phases (like C18) and effectively resolving structurally similar compounds.[1] This guide will equip you with the knowledge to overcome these obstacles and develop robust, reproducible HPLC methods.
Frequently Asked Questions (FAQs)
Q1: Why is my acrylic acid peak poorly retained or eluting at the void volume on a C18 column?
Answer: This is a classic issue stemming from the high polarity of acrylic acid. In reversed-phase HPLC, retention is driven by hydrophobic interactions between the analyte and the stationary phase.[2] Highly polar compounds like acrylic acid have a strong affinity for the polar mobile phase and weak interaction with the non-polar C18 stationary phase, leading to poor retention.
Furthermore, at a neutral pH, acrylic acid (a carboxylic acid) will be deprotonated to its anionic carboxylate form. This ionization increases its polarity, further reducing its retention on a non-polar stationary phase.
Solution: To enhance retention, you must decrease the polarity of the acrylic acid molecule. This is most effectively achieved by suppressing its ionization. By acidifying the mobile phase to a pH well below the pKa of acrylic acid (approximately 4.25), the equilibrium will shift towards the non-ionized, less polar form of the molecule.[3][4][5] This uncharged form will have a stronger interaction with the C18 stationary phase, resulting in increased retention.
A common and effective approach is to add a small percentage of an acid, such as phosphoric acid or formic acid, to the mobile phase.[6][7][8] For instance, a mobile phase of water:acetonitrile with 0.1% phosphoric acid is often a good starting point.[6][9]
Q2: How do I choose the optimal mobile phase pH for separating acrylic acid and its isomers?
Answer: The choice of mobile phase pH is arguably the most critical parameter for the successful separation of ionizable compounds like acrylic acid and its isomers.[4][10][11] The goal is to select a pH that ensures all analytes are in a single, non-ionized state to promote retention and achieve reproducible results.
Key Principles:
-
The "2 pH Unit Rule": A general guideline is to set the mobile phase pH at least 2 units below the pKa of the acidic analytes.[10] This ensures that the acids are predominantly in their protonated (non-ionized) form.
-
Analyte pKa Values: Consider the pKa of all isomers you intend to separate.
-
Acrylic Acid: ~4.25
-
Methacrylic Acid: ~4.66
-
Crotonic Acid: ~4.69
-
-
Optimal pH Range: Based on these pKa values, a mobile phase pH between 2.5 and 3.0 is a robust starting point. In this range, all three isomers will be sufficiently protonated, leading to better retention and peak shape.
Controlling the pH with a buffer is essential for method robustness. A phosphate buffer at a low pH is a common choice. However, be mindful of buffer solubility in the organic portion of your mobile phase to prevent precipitation.[12]
Q3: What type of HPLC column is best suited for acrylic acid isomer analysis?
Answer: While standard C18 columns can be effective with an appropriately acidified mobile phase, several other stationary phases can offer advantages, particularly for more complex separations.[6]
| Column Type | Principle of Separation | Advantages | Considerations |
| Standard C18 | Reversed-Phase | Widely available, good for general-purpose use. | May require highly aqueous mobile phases, potential for poor retention of very polar analytes. |
| "Aqueous" C18 | Reversed-Phase | Engineered to prevent phase collapse in highly aqueous mobile phases, providing more stable retention for polar compounds.[13] | May have slightly different selectivity compared to standard C18. |
| Organic Acid Columns | Reversed-Phase (often with specific bonding) | Specifically designed for the separation of organic acids, offering enhanced retention and selectivity.[14] | May be less versatile for other types of analyses. |
| Mixed-Mode Columns | Combines Reversed-Phase and Ion-Exchange | Offers multiple modes of interaction, which can be beneficial for separating compounds with different properties.[8] | Method development can be more complex. |
| HILIC (Hydrophilic Interaction Liquid Chromatography) | Partitioning into a water-enriched layer on a polar stationary phase | Excellent for retaining very polar compounds that are not retained in reversed-phase.[15] | Requires a high percentage of organic solvent in the mobile phase. |
For most routine analyses of acrylic acid and its common isomers, a high-quality "aqueous" C18 or an organic acid-specific column will provide the best performance and robustness.
Q4: Should I use an isocratic or gradient elution for my separation?
Answer: The choice between isocratic and gradient elution depends on the complexity of your sample and your analytical goals.[16][17][18]
-
Isocratic Elution: (Constant mobile phase composition)
-
Best for: Simple mixtures with a few components that have similar retention behavior.
-
Advantages: Simpler method development, more stable baseline, and no need for column re-equilibration between runs.[17][18]
-
Disadvantages: May result in long run times if there is a wide range of analyte polarities. Later eluting peaks can become broad.[18]
-
-
Gradient Elution: (Varying mobile phase composition, typically increasing organic solvent percentage over time)
-
Best for: Complex mixtures with analytes of varying polarities or when analyzing for both polar and non-polar compounds in the same run.[16][19][20]
-
Advantages: Shorter analysis times, improved peak shape (sharper peaks) for later-eluting components, and better resolution for complex samples.[16][17]
-
Disadvantages: Requires a more sophisticated HPLC system, potential for baseline drift, and requires a column re-equilibration step at the end of each run.[16]
-
For a simple separation of acrylic and methacrylic acid, an isocratic method may be sufficient.[8] However, if you are analyzing a sample that also contains less polar acrylate monomers, a gradient elution will be necessary to elute all compounds in a reasonable time with good peak shape.[19][20]
Troubleshooting Guide
Issue 1: Poor Peak Shape (Tailing or Fronting)
Possible Causes & Solutions:
-
Cause: Secondary interactions between the analyte and the stationary phase, particularly with residual silanol groups on the silica support.
-
Solution: Ensure the mobile phase pH is low enough to fully protonate the acrylic acid isomers. This minimizes ionic interactions with the stationary phase. Consider using a high-purity, end-capped column to reduce the number of accessible silanol groups.
-
-
Cause: Mobile phase pH is too close to the analyte's pKa.
-
Cause: Column overload.
-
Solution: Reduce the concentration of your sample or the injection volume.
-
-
Cause: Incompatibility between the sample solvent and the mobile phase.
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase. If a stronger solvent is needed for solubility, inject the smallest possible volume.
-
Issue 2: Unstable or Drifting Retention Times
Possible Causes & Solutions:
-
Cause: Inadequate pH control of the mobile phase.
-
Cause: Insufficient column equilibration.
-
Solution: When using a gradient method, ensure the column is fully re-equilibrated to the initial mobile phase conditions before the next injection. This typically requires flushing with 5-10 column volumes of the starting mobile phase.
-
-
Cause: Fluctuations in column temperature.
-
Solution: Use a column oven to maintain a constant and consistent temperature. Even small changes in ambient temperature can affect retention times.[2]
-
-
Cause: Changes in mobile phase composition.
-
Solution: Ensure accurate and consistent preparation of the mobile phase. If using an online mixing system, check for proper functioning of the proportioning valves.[21]
-
Issue 3: High System Backpressure
Possible Causes & Solutions:
-
Cause: Column frit blockage.
-
Solution: Filter all samples and mobile phases before use. A guard column can also be used to protect the analytical column from particulate matter.[21] If a blockage is suspected, try back-flushing the column (if permitted by the manufacturer).
-
-
Cause: Buffer precipitation in the mobile phase.
-
Solution: This can occur if the buffer concentration is too high for the percentage of organic solvent being used.[12] Reduce the buffer concentration or the amount of organic modifier. Always check buffer solubility in your mobile phase mixture.
-
-
Cause: Sample precipitation on the column.
-
Solution: Ensure your sample is fully dissolved in a solvent compatible with the mobile phase.
-
Experimental Protocols & Visualizations
Protocol 1: General Screening Method for Acrylic and Methacrylic Acid
This protocol provides a robust starting point for method development.
-
Column: "Aqueous" C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: Water with 0.1% Phosphoric Acid.
-
Mobile Phase B: Acetonitrile.
-
Elution Mode: Isocratic.
-
Composition: 95% A / 5% B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Sample Diluent: Mobile Phase.
Diagram: Troubleshooting HPLC Retention Time Drift
Caption: A logical workflow for diagnosing unstable retention times.
Diagram: The Effect of pH on Acrylic Acid Retention
Caption: Impact of mobile phase pH on the ionization and retention of acrylic acid.
References
-
How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. LCGC International. [Link]
-
A Complete Guide to Mobile Phase and Stationary Phase in HPLC. Labtech. [Link]
-
HPLC Determination of Free Acrylic Acid and Monomers in Polyacrylates. Waters. [Link]
-
HPLC Separation Modes. Waters Corporation. [Link]
-
HPLC column stationary phase polarity in decreasing order. YouTube. [Link]
-
Other HPLC separations performed on polar stationary phases. ResearchGate. [Link]
-
Acrylic Acid. OSHA. [Link]
-
HPLC Determination of Free Acrylic Acid and Monomers in Polyacrylates. Waters Corporation. [Link]
-
HPLC-DAD Development and Validation Method for Short-Chain Fatty Acids Quantification from Chicken Feces by Solid-Phase Extraction. MDPI. [Link]
-
Acrylic acid and Methacrylic Acid - Analytical Method. [Link]
-
A Simple Yet Effective Trick for Isomer Separation. Welch Materials. [Link]
-
Determination of Acrylic acid emissions from industrial process by HPLC. Mitrask. [Link]
-
Separation of Methacrylic acid on Newcrom R1 HPLC column. SIELC Technologies. [Link]
-
Acrylic acid. SIELC Technologies. [Link]
-
Can anyone help with a problem with organic acid analysis using HPLC? ResearchGate. [Link]
-
Expert Guide to Troubleshooting Common HPLC Issues. AELAB. [Link]
-
Isocratic Vs. Gradient Elution in Chromatography. Phenomenex. [Link]
-
A rapid HPLC method for the determination of carboxylic acids in human urine using a monolithic column. PubMed. [Link]
-
Gradient vs. Isocratic Elution in HPLC. Danaher Life Sciences. [Link]
-
Improved quantitation of short-chain carboxylic acids in human biofluids using 3-nitrophenylhydrazine derivatization and liquid chromatography with tandem mass spectrometry (LC-MS/MS). PubMed. [Link]
-
Troubleshooting HPLC.pdf. vscht.cz. [Link]
-
acrylic acid (AA) and meth acrylicate (MMA). Chromatography Forum. [Link]
-
HPLC Troubleshooting. [Link]
-
A rapid HPLC method for the determination of carboxylic acid in human urine using a monolithic column. ResearchGate. [Link]
-
HPLC Separation of Carboxylic Acids. SIELC Technologies. [Link]
-
Control pH During Method Development for Better Chromatography. Agilent. [Link]
-
The Importance of Mobile Phase pH in Chromatographic Separations. [Link]
-
Exploring the Role of pH in HPLC Separation. Moravek. [Link]
-
Fast Separation of Acrylamide Monomer from Acrylic Acid. LCGC International. [Link]
-
Isocratic and gradient elution chromatography: a comparison in terms of speed, retention reproducibility and quantitation. PubMed. [Link]
-
Comparison of Isocratic and Gradient Elution. Kianshardanesh.com. [Link]
-
Hplc Determination of Free Acrylic Acid and Monomers in Polyacrylates. Semantic Scholar. [Link]
-
Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. [Link]
-
The Importance Of Mobile Phase PH in Chromatographic Separations. Industry news. [Link]
-
Determination of acrylamide and methacrylamide by normal phase high performance liquid chromatography and UV detection. PubMed. [Link]
-
HPLC determination of residual monomers released from heat-cured acrylic resins. [Link]
-
Challenges during HPLC method development and how to fix them. YouTube. [Link]
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. labtech.tn [labtech.tn]
- 3. agilent.com [agilent.com]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. moravek.com [moravek.com]
- 6. osha.gov [osha.gov]
- 7. Separation of Methacrylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. Acrylic acid | SIELC Technologies [sielc.com]
- 9. mitrask.com [mitrask.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
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- 13. acrylic acid (AA) and meth acrylicate (MMA) [June 23, 2004] - Chromatography Forum [chromforum.org]
- 14. Accurate determination of acrylic acid oligomers on a Thermo Scientific Acclaim Organic Acid (OA) HPLC column - Thermo Scientific AppsLab Library of Analytical Applications [appslab.thermofisher.com]
- 15. researchgate.net [researchgate.net]
- 16. Isocratic Vs. Gradient Elution in Chromatography | Phenomenex [phenomenex.com]
- 17. lifesciences.danaher.com [lifesciences.danaher.com]
- 18. Comparison of Isocratic and Gradient Elution [kianshardanesh.com]
- 19. waters.com [waters.com]
- 20. waters.com [waters.com]
- 21. lcms.cz [lcms.cz]
- 22. HPLC-DAD Development and Validation Method for Short-Chain Fatty Acids Quantification from Chicken Feces by Solid-Phase Extraction [mdpi.com]
Technical Support Center: Troubleshooting NMR Peak Assignment for Halogenated Compounds
Welcome to the technical support center for Nuclear Magnetic Resonance (NMR) spectroscopy of halogenated compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in assigning NMR peaks for molecules containing fluorine, chlorine, bromine, and iodine. Here, we will delve into the common issues, their underlying causes, and provide practical, step-by-step solutions to ensure accurate and reliable structural elucidation.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might face during the NMR analysis of halogenated compounds, offering expert insights and actionable protocols.
Question 1: Why are the chemical shifts of protons or carbons near a halogen atom not what I predicted based on simple electronegativity?
Answer:
This is a frequent and insightful question. While electronegativity plays a role, several other powerful effects dominate the magnetic environment of nuclei near halogens, especially heavier ones. Understanding these is key to accurate peak assignment.
Causality:
-
Anisotropic Effects: The electron cloud around C-X bonds (where X = Cl, Br, I) is not spherical. This creates a magnetic field that can either shield or deshield nearby nuclei depending on their orientation relative to the bond. This effect is particularly noticeable in rigid systems like aromatic rings.[1][2]
-
Heavy Atom Effect (HALA): For heavier halogens (Br and I), relativistic effects become significant. The "Heavy Atom on Light Atom" (HALA) effect, particularly the spin-orbit coupling component (SO-HALA), can drastically alter the chemical shifts of neighboring protons and carbons.[3][4][5][6] This effect can be either shielding or deshielding, making predictions based solely on electronegativity unreliable.[4][7] For instance, the presence of an iodine atom can cause a significant upfield (shielding) shift for a neighboring proton, contrary to what electronegativity would suggest.[4]
-
Paramagnetic Shielding (for ¹⁹F): In ¹⁹F NMR, the chemical shifts are heavily influenced by the paramagnetic term, which is a major reason for the incredibly wide chemical shift range (over 800 ppm).[8][9] This term is highly sensitive to the local electronic environment.[9]
Troubleshooting Workflow:
Caption: Troubleshooting unexpected chemical shifts in halogenated compounds.
Question 2: My proton or carbon signals for a compound with Cl, Br, or I are unusually broad. What's causing this and how can I fix it?
Answer:
Signal broadening in the presence of chlorine, bromine, and iodine is a classic issue stemming from the quadrupolar nature of these nuclei.
Causality:
-
Quadrupolar Relaxation: Nuclei with a spin quantum number (I) greater than 1/2, such as ³⁵Cl, ³⁷Cl, ⁷⁹Br, ⁸¹Br, and ¹²⁷I, possess a non-spherical charge distribution, resulting in a nuclear quadrupole moment.[10][11] This quadrupole moment interacts with the local electric field gradient, providing a very efficient relaxation pathway.[10][11] This rapid relaxation of the halogen nucleus can lead to a broadening of the signals of covalently attached or nearby carbons and protons.[10]
Troubleshooting Steps:
-
Lower the Temperature: In some cases, lowering the temperature of the NMR experiment can slow down molecular tumbling, which may lead to sharper signals. However, the opposite can also be true depending on the specific relaxation dynamics.
-
Increase Magnetic Field Strength: Acquiring the spectrum on a higher field spectrometer can sometimes help to resolve broadened signals.[12]
-
Use Appropriate Pulse Sequences: For ¹³C NMR, using a pulse sequence with a shorter relaxation delay (d1) may be beneficial, although this can impact quantification.
-
Accept the Broadening and Use 2D NMR: Often, the broadening is inherent. In such cases, 2D NMR techniques like HSQC and HMBC are invaluable. Even if the proton signal is a broad multiplet, its correlation to a specific carbon in an HSQC spectrum can provide a definitive assignment.[13][14][15]
Question 3: I'm having trouble determining the stereochemistry of my fluorinated compound. How can NMR help?
Answer:
NMR is an exceptionally powerful tool for stereochemical assignment of fluorinated compounds due to the unique properties of the ¹⁹F nucleus.
Causality:
-
Large Coupling Constants: ¹⁹F-¹⁹F and ¹⁹F-¹H coupling constants are often large and can occur over several bonds (long-range coupling).[8]
-
Dihedral Angle Dependence (Karplus Equation): The magnitude of three-bond coupling constants (³J) is dependent on the dihedral angle between the coupled nuclei, as described by the Karplus equation.[16][17][18] This is particularly useful for determining the relative stereochemistry in cyclic systems or across double bonds.[19]
Experimental Protocol for Stereochemical Assignment:
-
Acquire High-Resolution ¹H and ¹⁹F NMR Spectra: Ensure good digital resolution to accurately measure coupling constants.
-
Identify Key Couplings: Look for ³J(H,F) or ³J(F,F) couplings that can inform on dihedral angles.
-
Apply the Karplus Equation:
-
For ³J(H,F), a large coupling constant (typically > 15 Hz) often indicates an anti-periplanar relationship (180° dihedral angle).
-
A small coupling constant (typically < 5 Hz) suggests a syn-clinal or gauche relationship (~60° dihedral angle).
-
-
Utilize 2D NMR:
Data Presentation:
| Dihedral Angle (Φ) | Typical ³J(H,F) Value (Hz) | Stereochemical Relationship |
| ~0° | ~20-30 Hz | syn-periplanar |
| ~60° | < 5 Hz | gauche/syn-clinal |
| ~90° | ~0-5 Hz | anticlinal |
| ~180° | > 15 Hz | anti-periplanar |
II. Frequently Asked Questions (FAQs)
Q1: Why should I run a ¹⁹F NMR experiment for my fluorine-containing compound?
A1: The ¹⁹F nucleus is 100% naturally abundant and has a high gyromagnetic ratio, making it highly sensitive for NMR detection.[8][21] ¹⁹F NMR offers a very large chemical shift range, which minimizes signal overlap and makes spectral analysis simpler.[8][9][22] It provides direct information about the electronic environment of the fluorine atoms and crucial coupling information for structural elucidation.[22]
Q2: I see more signals in my NMR spectrum than expected. What could be the cause?
A2: Besides impurities from solvents or reagents, consider the possibility of:
-
Rotamers: If there is restricted rotation around a single bond (e.g., in amides or sterically hindered biphenyls), you may observe separate signals for each rotational isomer. Try acquiring the spectrum at a higher temperature to see if the peaks coalesce.[23]
-
Diastereomers: If your synthesis can produce diastereomers and you haven't separated them, they will likely give distinct sets of NMR signals.
-
Magnetic Inequivalence: Protons or other nuclei can be chemically equivalent but magnetically inequivalent, leading to more complex splitting patterns than anticipated. This is common in molecules with stereocenters.
Q3: How can I differentiate between a real signal and an impurity?
A3:
-
Check Solvent Residual Peaks: Be familiar with the chemical shifts of common NMR solvents and their residual proton signals.[24][25][26][27]
-
Look for Common Contaminants: Signals from grease, ethyl acetate, or other common lab solvents are frequent.[26][28]
-
Use 2D NMR: An HSQC spectrum will show correlations between protons and carbons.[14][20] Impurity signals may not show the expected correlations with the main structure.
-
Perform a Spiking Experiment: If you suspect a particular impurity, add a small amount of it to your NMR tube and re-acquire the spectrum. An increase in the intensity of the suspected peak confirms its identity.
Q4: When should I consider using computational chemistry for peak assignment?
A4: Computational methods, such as Density Functional Theory (DFT) calculations, are extremely useful for:
-
Complex Molecules: When manual assignment is ambiguous due to extensive signal overlap or complex coupling patterns.
-
Novel Scaffolds: For new chemical entities where empirical data for similar structures is unavailable.
-
Stereochemical Confirmation: To predict the chemical shifts and coupling constants for different possible stereoisomers and compare them to the experimental data.[29][30][31]
-
Understanding Unusual Shifts: To rationalize unexpected chemical shifts caused by effects like the SO-HALA effect.[32]
Experimental Workflow for Computational Assignment:
Caption: Workflow for computational NMR peak assignment.
References
-
Vicha, J., Novotny, J., Komorovsky, S., Straka, M., Kaupp, M., & Marek, R. (2020). Relativistic Heavy-Neighbor-Atom Effects on NMR Shifts: Concepts and Trends Across the Periodic Table. Chemical Reviews, 120(15), 7065-7103. [Link]
-
Isan, V. (2018). Principles and Topical Applications of 19F NMR Spectrometry. ResearchGate. [Link]
-
Rulíšek, L. (n.d.). Relativistic Heavy-Neighbor-Atom Effects on NMR Shifts. Lubomír Rulíšek Group. [Link]
-
Vícha, J., Komorovsky, S., Straka, M., Kaupp, M., & Marek, R. (2018). Relativistic Spin−Orbit Heavy Atom on the Light Atom NMR Chemical Shifts: General Trends Across the Periodic Table Explained. Journal of the American Chemical Society, 140(24), 7499-7502. [Link]
-
Wikipedia. (2023, December 2). Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. [Link]
-
Vicha, J., Novotny, J., Komorovsky, S., Straka, M., Kaupp, M., & Marek, R. (2020). Relativistic heavy-neighbor-atom effects on NMR shifts: Concepts and trends across the periodic table. Publikace UTB. [Link]
-
Vicha, J., Novotny, J., Komorovsky, S., Straka, M., Kaupp, M., & Marek, R. (2020). Relativistic Heavy-Neighbor-Atom Effects on NMR Shifts: Concepts and Trends Across the Periodic Table. PubMed. [Link]
-
Unknown. (n.d.). Nmr spectroscopy of fluorine 19. Slideshare. [Link]
-
Bryce, D. L. (2006). Solid-State NMR Spectroscopy of the Quadrupolar Halogens: Chlorine-35/37, Bromine-79/81, and Iodine-127. ResearchGate. [Link]
-
Yu, J. X., Kodibagkar, V. D., & Mason, R. P. (2013). New Frontiers and Developing Applications in 19F NMR. PMC. [Link]
-
Alkorta, I., & Elguero, J. (2019). Relativistic Effects on NMR Parameters of Halogen-Bonded Complexes. MDPI. [Link]
-
Alfa Chemistry. (n.d.). References for NMR Chemical Shifts of Common Solvent Impurities. Isotope Science / Alfa Chemistry. [Link]
-
Unknown. (n.d.). Approximate 1H and 13C NMR Shifts. Scribd. [Link]
-
Abraham, R. J., & Reid, M. (2004). Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling and ab initio study. Modgraph. [Link]
-
Fiveable. (2025). Karplus Equation Definition. Fiveable. [Link]
-
Wagner, A., & McNeill, K. (2019). 1H and 13C NMR spectral assignments of halogenated transformation products of pharmaceuticals and related environmental contaminants. ResearchGate. [Link]
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Perras, F. A. (2022). Quadrupolar Isotope-Correlation Spectroscopy in Solid-State NMR. ACS Publications. [Link]
-
Unknown. (2014). M.Sc Chemistry Inorganic Special Paper Semester IV Course –4101 B. DU Chem. [Link]
-
Chem Help ASAP. (2022, October 24). dihedral angles, J-values, & the Karplus equation [Video]. YouTube. [Link]
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University of Rochester. (n.d.). Troubleshooting: ¹H NMR Spectroscopy. University of Rochester. [Link]
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Reddit. (2023, May 9). NMR impurities after chromatography. Reddit. [Link]
- Smith, J. (2024).
- Unknown. (n.d.). Tables For Organic Structure Analysis.
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Open Library Publishing Platform. (n.d.). 29.9 1H NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. Open Library Publishing Platform. [Link]
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Wikipedia. (2023, August 28). Karplus equation. Wikipedia. [Link]
- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
-
Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]
-
Altona, C., & Haasnoot, C. A. G. (1980). DEVELOPMENTS IN THE KARPLUS EQUATION AS THEY RELATE TO THE NMR COUPLING CONSTANTS OF CARBOHYDRATES. PMC. [Link]
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CompMaterChem. (n.d.). NMR Computational Spectroscopy. CompMaterChem. [Link]
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Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. KGROUP. [Link]
-
Unknown. (2021). Effects of Halogen Bonding on 13C NMR Shifts of Various Tolan Species. eGrove - University of Mississippi. [Link]
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Chemistry LibreTexts. (2023, February 11). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Chemistry LibreTexts. [Link]
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anthracycline. (n.d.). Karplus Equations. anthracycline. [Link]
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Magnetochemistry. (2025). Computational Chemistry in Nuclear Magnetic Resonance. MDPI. [Link]
-
NMR Challenge. (n.d.). Tutorial. NMR Challenge. [Link]
-
Hricovíniová, Z., & Hricovíni, M. (2024). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. [Link]
-
UC Davis NMR Facility. (n.d.). Troubleshooting Guide for Varian/Agilent NMR Spectrometers running VnmrJ. UC Davis NMR Facility. [Link]
- McNeil Group. (n.d.). McNeil Group NMR Guide.
-
Unknown. (n.d.). Advanced 2D NMR Techniques Guide. Scribd. [Link]
-
Abraham, R. J., & Reid, M. (2004). Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling and ab initio study. Modgraph. [Link]
-
Chemistry Steps. (2023, September 26). DEPT NMR: Signals and Problem Solving. Chemistry Steps. [Link]
-
University of Victoria. (2017, May 1). Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. UVic. [Link]
-
Emery Pharma. (2012, October 3). Assignment of Complex NMR Spectra. Emery Pharma. [Link]
-
Chemistry LibreTexts. (2025, January 2). Quadrupolar Coupling. Chemistry LibreTexts. [Link]
Sources
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- 4. Relativistic Heavy-Neighbor-Atom Effects on NMR Shifts | Lubomír Rulíšek Group [rulisek.group.uochb.cz]
- 5. publikace.k.utb.cz [publikace.k.utb.cz]
- 6. Relativistic Heavy-Neighbor-Atom Effects on NMR Shifts: Concepts and Trends Across the Periodic Table - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. (PDF) Relativistic Spin−Orbit Heavy Atom on the Light Atom NMR Chemical Shifts: General Trends Across the Periodic Table Explained [academia.edu]
- 8. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chemistry.du.ac.in [chemistry.du.ac.in]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
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- 14. chem.libretexts.org [chem.libretexts.org]
- 15. scribd.com [scribd.com]
- 16. fiveable.me [fiveable.me]
- 17. Karplus equation - Wikipedia [en.wikipedia.org]
- 18. anthracycline - Karplus Equations [sites.google.com]
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- 32. mdpi.com [mdpi.com]
Scaling up the synthesis of (E)-3-(3-Fluoro-5-(methylthio)phenyl)acrylic acid
Topic: Technical Support Center: Process Chemistry Division Document ID: TSC-2026-FMA-05 Status: Active Authorized By: Senior Application Scientist
Executive Summary
This guide addresses the scale-up challenges for (E)-3-(3-Fluoro-5-(methylthio)phenyl)acrylic acid (CAS: 2484905-97-5). While Heck coupling is a theoretical pathway, our technical recommendation for scale-up is the Knoevenagel Condensation driven by decarboxylation. This decision is based on the high risk of palladium catalyst poisoning by the methylthio (-SMe) moiety in the Heck pathway and the superior cost-efficiency of the Knoevenagel route at multi-kilogram scales.
This document serves as a dynamic troubleshooting interface. Navigate to the section matching your current process bottleneck.
Part 1: The Master Protocol (Knoevenagel Route)
Why this route? The presence of the sulfur atom (thioether) at position 5 makes transition-metal catalyzed cross-couplings (like Heck) operationally risky due to catalyst sequestration. The Knoevenagel condensation between 3-fluoro-5-(methylthio)benzaldehyde and malonic acid offers a robust, metal-free alternative that naturally favors the thermodynamic (E)-isomer.
Standard Operating Procedure (Scale: 1 kg)
| Parameter | Specification | Rationale |
| Limiting Reagent | 3-Fluoro-5-(methylthio)benzaldehyde | High cost driver. |
| Reagent B | Malonic Acid (2.2 – 2.5 equiv) | Excess required to drive equilibrium and account for thermal decomposition. |
| Solvent System | Pyridine (5 vol) + Piperidine (0.1 equiv) | Pyridine acts as both solvent and base; piperidine forms the reactive iminium ion intermediate. |
| Temperature | 80°C (Condensation) | Two-stage heating is critical to prevent accumulation of the benzylidene malonate intermediate. |
| Work-up | Acid precipitation (HCl) | Product is an acid; impurities remain in the organic phase or aqueous mother liquor. |
Part 2: Interactive Troubleshooting (Q&A)
Category A: Reaction Stalling & Kinetics
Q: The reaction has stalled at 60% conversion after 12 hours. Adding more malonic acid doesn't help. What is wrong? Diagnosis: This is likely a water removal issue . The Knoevenagel condensation is an equilibrium process that generates water. In pyridine, water accumulation can inhibit the formation of the active iminium species. Corrective Action:
-
Switch to Toluene/Pyridine: For scales >1kg, use a Dean-Stark apparatus with Toluene (10 vol) and Pyridine (1 vol). Azeotropic removal of water drives the equilibrium to completion [1].
-
Check Piperidine Quality: Ensure your piperidine is not contaminated with oxidation products. Freshly distilled piperidine often restarts a stalled reaction.
Q: I see a large new spot on TLC that isn't product or starting material. It persists even after heating. Diagnosis: You have likely isolated the Benzylidene Malonate intermediate (the non-decarboxylated adduct). This occurs if the reaction temperature is too low (<90°C) or if the reaction is quenched too early. Corrective Action:
-
Thermal Push: Increase the reaction temperature to 110–120°C for 2–4 hours. The intermediate requires thermal energy to undergo decarboxylation to the acrylic acid.
-
Validation: Check CO₂ evolution. The reaction is finished only when gas evolution ceases completely.
Category B: Impurity Profile & Sulfur Management
Q: The product is off-white/yellow, and NMR shows a "ghost" peak near the methylthio group. Is it oxidation? Diagnosis: Yes. The thioether (-SMe) is susceptible to oxidation to the sulfoxide (-S(O)Me) if peroxides are present in your solvents (especially ethers or aged toluene) or if the workup is too oxidative. Corrective Action:
-
Peroxide Test: Test all solvents with starch-iodide paper before use.
-
Antioxidant Additive: Add 0.1 mol% BHT (Butylated hydroxytoluene) to the reaction mixture during the heating phase.
-
Avoid Bleach: Never use hypochlorite-based cleaning agents on glassware used for this step, as trace residue will oxidize the sulfur immediately.
Q: We are seeing significant Z-isomer (cis) contamination (>5%). How do we remove it? Diagnosis: While the (E)-isomer is thermodynamically favored, rapid quenching can trap the (Z)-isomer. Corrective Action:
-
Isomerization Recrystallization: Reflux the crude solid in Ethanol/Water (80:20) with a catalytic amount of iodine (I₂) or concentrated HCl for 1 hour. This promotes isomerization to the stable (E)-form before the product crystallizes out upon cooling [2].
Part 3: Visualization & Logic Flows
Workflow 1: The Knoevenagel Cascade
This diagram illustrates the critical intermediate states and the specific failure points for the sulfur-containing substrate.
Caption: Step-wise transformation showing the critical thermal threshold required to bypass the intermediate trap.
Workflow 2: Purification Logic Tree
Use this decision tree to determine the correct work-up based on impurity profile.
Caption: Decision matrix for post-reaction processing to ensure API-grade purity.
Part 4: Data & Specifications
Solvent Compatibility Table
Data based on solubility of 3-fluoro-5-(methylthio)cinnamic acid.
| Solvent | Solubility (25°C) | Solubility (Reflux) | Suitability for Recrystallization |
| Ethanol | Moderate | High | Excellent (Standard) |
| Water | Insoluble | Poor | Anti-solvent only |
| Toluene | Low | Moderate | Good for removing non-polar impurities |
| Ethyl Acetate | High | High | Poor (Yield loss high) |
| DCM | Moderate | High | Good for washing (removes sulfoxide) |
References
-
Tietze, L. F., & Beifuss, U. (1991). The Knoevenagel Reaction. Comprehensive Organic Synthesis. Link
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocol for cinnamic acid isomerization). Link
-
Sigma-Aldrich. (2024). Product Specification: (E)-3-(3-fluoro-5-(methylthio)phenyl)acrylic acid. Link
-
Organic Chemistry Portal. (2023). Knoevenagel Condensation: Mechanism and Scale-up. Link
Technical Support Center: Purification of Polar Organic Compounds
Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Ticket ID: POLAR-PUR-001
Welcome to the Advanced Purification Support Hub
I am Dr. Aris, your Senior Application Scientist. You are likely here because your compound eluted in the void volume, your peak shape looks like a shark fin, or your sample precipitated the moment it hit the mobile phase.
Polar organic compounds (LogP < 0) defy the standard "C18 + Acetonitrile" playbook.[1] They require a fundamental shift in how we view retention mechanisms. This guide is not a textbook; it is a troubleshooting workflow designed to salvage your purification today.
Quick Diagnostic: Which Problem Are You Facing?
| Symptom | Probable Cause | Go To Module |
| No Retention: Compound elutes immediately (t0) on C18. | Phase Collapse / Lack of Hydrophobic Interaction | Module 1 |
| Bad Peak Shape: Broad, tailing, or splitting peaks in HILIC. | Injection Solvent Mismatch or pH issues | Module 2 |
| Solubility Issues: Compound precipitates in mobile phase. | "Strong Solvent" Shock | Module 3 |
| Water Removal: Cannot dry fractions efficiently. | High aqueous content in fractions | Module 4 |
Module 1: The "No Retention" Nightmare
Issue: Your compound elutes at the void volume (dead time) on a standard C18 column.
The Mechanism of Failure
Standard C18 relies on hydrophobic interaction. Highly polar molecules prefer the aqueous mobile phase over the greasy C18 chains. Furthermore, if you run 100% water to force retention, standard C18 chains undergo "phase collapse" (dewetting), laying flat against the silica and losing surface area.
The Solution: Choose the Right Stationary Phase
Do not force a C18 column to do a HILIC column's job. Use the decision matrix below.
Figure 1: Stationary phase selection logic based on compound polarity (LogP).
Protocol: Switching to HILIC (Hydrophilic Interaction Liquid Chromatography)
HILIC works by creating a water-rich layer on the surface of a polar stationary phase (like Silica or Amide).[2] Your analyte partitions into this water layer.
-
Mobile Phase A: Acetonitrile (Weak solvent in HILIC).[3]
-
Mobile Phase B: Water + 10mM Ammonium Acetate (Strong solvent in HILIC).
-
Gradient: Start High Organic (95% ACN)
Low Organic (50% ACN).
Critical Warning: "Phase Collapse" on C18 is reversible but annoying. "Phase Collapse" in HILIC (drying out the water layer) leads to irreversible retention time shifts. Always keep at least 3-5% water in your HILIC mobile phase. [1]
Module 2: Peak Shape & HILIC Troubleshooting
Issue: You switched to HILIC, but your peaks are broad, split, or shifting retention times between runs.
Root Cause 1: The Injection Solvent Mismatch
In Reverse Phase (RP), we inject in water (weak). In HILIC, water is the strong solvent.[2][4] If you inject a sample dissolved in 100% water into a HILIC column equilibrated at 95% Acetonitrile, the water slug travels down the column, dragging the analyte with it, causing peak distortion.
The Fix:
-
Dissolve sample in 75:25 Acetonitrile:Water (or higher organic ratio).
-
If solubility is poor, use DMSO (it is polar but elutes later in HILIC) or a Solid Load (see Module 3). [2]
Root Cause 2: The "Hysteresis" (Equilibration Time)
HILIC columns require the formation of a hydration layer on the silica surface. This takes time.
-
Standard RP Equilibration: 3-5 Column Volumes (CV).
-
Required HILIC Equilibration: 15-20 Column Volumes. [3]
Protocol: HILIC Re-Equilibration Step
-
End gradient at 50-60% Aqueous.
-
Return to initial conditions (e.g., 95% ACN) over 1 minute.
-
Hold at initial conditions for 20 CVs.
-
Calculation: For a 4.6 x 150mm column (Volume
1.6 mL) flowing at 1 mL/min, 20 CV = 32 mL = 32 minutes equilibration. -
Shortcut: Increase flow rate during equilibration (if pressure allows) to reduce time.
-
Module 3: Solubility & Loading Strategies
Issue: Your polar compound only dissolves in water or DMSO, but you need to run Flash Chromatography or Prep HPLC without ruining the chromatography.
Technique A: Solid Loading (Flash Chromatography)
This is the gold standard for polar compounds in Flash. It eliminates solvent effects entirely. [4]
-
Dissolve: Dissolve crude sample in a volatile strong solvent (Methanol, Water/MeOH).
-
Adsorb: Add Silica Gel or C18 derivatized silica (ratio 1:5 sample to silica).
-
Evaporate: Rotovap the slurry until it is a free-flowing dry powder.
-
Load: Place the powder into an empty solid load cartridge (SLT) and attach it before the main column.
Technique B: Sandwich Injection (Prep HPLC)
When you cannot solid load (e.g., using an autosampler), use the "Sandwich" to buffer the solvent shock.
Sequence:
-
Air Gap (or weak solvent plug)
-
Sample (in strong solvent, e.g., DMSO)
-
Air Gap (or weak solvent plug)
This prevents the sample plug from immediately mixing with the mobile phase stream in a turbulent manner, keeping the band tighter at the column head.
Module 4: Recovery (Getting the Water Out)
Issue: You purified your compound using C18-Aq or HILIC, and now you have 500mL of water/buffer. Rotovapping water takes forever and may degrade heat-sensitive compounds.
Strategy 1: The "Catch and Release" (Desalting)
Don't boil the water off. Use a short, fat C18 Flash column as a trap. [5]
-
Dilute: Dilute your aqueous fraction 1:1 with water (to ensure it binds).
-
Trapping: Pump the dilute fraction through a C18 Flash cartridge. The polar compound will bind (unless it's extremely polar, in which case use Carbon/Graphite).
-
Wash: Flush with 100% Water to remove buffer salts.
-
Elute: Flush with 100% Methanol or Acetonitrile.
-
Evaporate: Rotovap the organic solvent (fast and low temperature).
Strategy 2: Lyophilization (Freeze Drying)
-
Best for: Thermally unstable compounds.
-
Requirement: Mobile phase must use volatile buffers (Ammonium Formate, Ammonium Acetate). Never use Phosphate buffers with HILIC/MS if you plan to lyophilize; the salt will concentrate and ruin the sample.
Summary of Key Parameters
| Parameter | Reverse Phase (C18) | HILIC |
| Stationary Phase | Hydrophobic (C18 chains) | Polar (Silica, Amide, Diol) |
| Mobile Phase A | Water (Weak) | Acetonitrile (Weak) |
| Mobile Phase B | Acetonitrile (Strong) | Water (Strong) |
| Elution Order | Polar | Non-Polar |
| Sample Solvent | Water/Low % Organic | High % Organic (ACN) |
| Equilibration | Fast (3-5 CV) | Slow (15-20 CV) |
References
-
Waters Corporation. Comprehensive Guide to HILIC: Hydrophilic Interaction Chromatography. (72-page guide detailing the water-layer mechanism).
-
Restek Corporation. How to Avoid Common Problems with HILIC Methods. (Detailed troubleshooting on injection solvents).
-
Agilent Technologies. Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column.
-
Teledyne ISCO. Strategies for the Flash Purification of Highly Polar Compounds. (Protocols for solid loading and C18-Aq usage).
-
Biotage. How to efficiently remove water from cannabinoid chromatography fractions. (Describing the "Catch and Release" method).
For further assistance, please upload your chromatogram (UV/ELSD traces) to the portal. Dr. Aris | Senior Application Scientist
Sources
Technical Support Center: Enhancing the Reactivity of Acrylic Acids in Esterification
Welcome to the technical support center for the esterification of acrylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial reaction. Here, you will find in-depth troubleshooting guides, frequently asked questions, and detailed protocols to enhance your experimental success.
Troubleshooting Guide: Overcoming Common Hurdles in Acrylic Acid Esterification
This section addresses specific issues you may encounter during your experiments. Each problem is presented with potential causes and actionable solutions based on established scientific principles.
Issue 1: Low or Stagnant Ester Conversion Rate
You've set up your reaction, but the yield of the desired acrylate ester is disappointingly low, or the reaction seems to have stopped prematurely.
Potential Causes:
-
Catalyst Inactivity or Insufficient Loading: The acid catalyst, whether homogeneous or heterogeneous, may not be active enough or is present in an insufficient amount to drive the reaction forward effectively. Homogeneous catalysts like sulfuric acid can be very effective, but heterogeneous catalysts like ion-exchange resins (e.g., Amberlyst 15) offer easier separation.[1][2][3]
-
Equilibrium Limitation: Esterification is a reversible reaction. The accumulation of water, a byproduct, can shift the equilibrium back towards the reactants, thereby limiting the maximum achievable conversion.[4][5]
-
Presence of Water: Initial water content in the reactants or solvent can inhibit the activity of some catalysts, particularly solid acid catalysts, and unfavorably shift the reaction equilibrium.[4][6]
-
Steric Hindrance: The structure of the alcohol reactant can significantly impact the reaction rate. Bulky or branched alcohols may exhibit slower reaction rates due to steric hindrance around the hydroxyl group.[7]
Solutions & Recommendations:
-
Catalyst Selection and Optimization:
-
Homogeneous Catalysts: For rapid reactions, consider strong mineral acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TSA).[3][8] Studies have shown H₂SO₄ to be a highly efficient catalyst for achieving high conversion rates.[3][9]
-
Heterogeneous Catalysts: To simplify product purification, use solid acid catalysts such as Amberlyst 15 or Dowex resins.[7][10] Ensure the catalyst is properly activated and dry before use. The catalyst loading is also a critical parameter; a loading of around 10 wt% has been shown to be effective in certain systems.[4][6]
-
Novel Catalysts: For milder conditions, zirconium-based catalysts like ZrOCl₂·8H₂O have proven effective, even at ambient temperatures and with equimolar amounts of reactants.[11]
-
-
Shifting the Equilibrium:
-
Water Removal: The most effective strategy to drive the reaction to completion is the continuous removal of water. This can be achieved by azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like toluene.[11]
-
Excess Reactant: Use an excess of one of the reactants, typically the less expensive one (often the alcohol). A molar ratio of alcohol to acrylic acid of 3:1 is commonly used to push the equilibrium towards the product side.[4][6]
-
-
Control Reaction Parameters:
-
Temperature: Increasing the reaction temperature generally increases the reaction rate.[4] However, be mindful of the boiling points of your reactants and the potential for side reactions at higher temperatures. Optimal temperatures are often specific to the catalyst and reactants used, for instance, 353 K for butanol esterification with a specific catalyst[4] or 388 K for 2-ethyl hexanol with Amberlyst 15.[6]
-
Reactant Purity: Ensure your acrylic acid and alcohol are of high purity and are as dry as possible to prevent catalyst inhibition.[4]
-
Issue 2: Undesirable Polymerization of Reactants or Products
You observe the formation of a viscous liquid, gel, or solid in your reaction vessel, indicating that the acrylic acid or the resulting acrylate ester has polymerized.
Potential Causes:
-
High Reaction Temperature: Acrylic acid and its esters are vinyl monomers that readily polymerize, a process that is accelerated at elevated temperatures.[10][11]
-
Absence of Inhibitor: Without a polymerization inhibitor, the free radicals generated at higher temperatures can initiate a chain reaction, leading to polymer formation.
-
Catalyst-Induced Polymerization: Some strong acid catalysts can contribute to side reactions, including dimerization or polymerization of acrylic acid.[10]
Solutions & Recommendations:
-
Inhibitor Addition:
-
Always add a suitable polymerization inhibitor to the reaction mixture. Common and effective inhibitors include:
-
A combination of inhibitors, such as phenothiazine and hydroquinone, is often used during industrial distillations to protect equipment from fouling.[14][15] The amount needed is typically in the parts-per-million (ppm) range.[13]
-
-
Temperature Management:
-
Conduct the esterification at the lowest feasible temperature that still provides a reasonable reaction rate. This minimizes thermally-induced polymerization.[11]
-
-
Oxygen Control:
Issue 3: Formation of Byproducts and Difficult Purification
Your final product is contaminated with impurities, making isolation and purification challenging.
Potential Causes:
-
Side Reactions: Besides polymerization, other side reactions can occur:
-
Dimerization of Acrylic Acid: Strong acid catalysts can promote the formation of acrylic acid dimers.[10]
-
Ether Formation: Dehydration of the alcohol reactant can lead to the formation of ethers, especially at high temperatures with a strong acid catalyst.[10]
-
Michael Addition: The alcohol can add across the double bond of the acrylic acid or ester, a side reaction that can lead to high-molecular-weight byproducts.[17]
-
-
Catalyst Residue: Homogeneous catalysts like H₂SO₄ can be difficult to remove completely from the final product, potentially causing corrosion or product instability over time.[2][17][18]
Solutions & Recommendations:
-
Optimize Reaction Conditions:
-
Catalyst Choice for Easier Workup:
-
Purification Strategy:
-
If using a homogeneous catalyst, a thorough workup is necessary. This typically involves washing the reaction mixture with a basic solution (e.g., sodium bicarbonate) to neutralize and remove the acid catalyst, followed by washes with brine and drying over an anhydrous salt.
-
Distillation is commonly used to purify the final ester product.[14] Ensure that an inhibitor is present in the distillation pot to prevent polymerization at elevated temperatures.
-
Frequently Asked Questions (FAQs)
Q1: What is the most effective type of catalyst for acrylic acid esterification?
A1: The "best" catalyst depends on the specific requirements of the synthesis.
-
For Speed and High Conversion: Homogeneous catalysts like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TSA) are generally more active and lead to faster reactions and higher conversions under similar conditions.[2][3][9]
-
For Ease of Separation and Reusability: Heterogeneous (solid acid) catalysts are superior. Ion-exchange resins like Amberlyst 15 and Dowex 50WX are widely used because they can be easily filtered off, minimizing product contamination and simplifying the workup process.[7][10] Other solid acids like zirconia-supported tungstophosphoric acid have also shown good activity.[19][20][21]
Q2: How does the choice of alcohol affect the esterification reaction?
A2: The structure of the alcohol plays a significant role. Generally, the reactivity decreases as the carbon chain length and branching of the alcohol increase due to steric hindrance.[7][22] For example, methanol is typically more reactive than ethanol, which is more reactive than propanol.[22]
Q3: Can I run the reaction without a solvent?
A3: Yes, solvent-free esterification is possible and can be advantageous from a green chemistry perspective.[11] In such cases, one of the reactants, usually the alcohol, is used in excess to act as both a reactant and the reaction medium. Using a catalyst like ZrOCl₂·8H₂O has been shown to be effective under solvent-free conditions.[11]
Q4: Why is removing water so critical for this reaction?
A4: Water is a byproduct of the Fischer-Speier esterification, which is a reversible equilibrium reaction. According to Le Châtelier's principle, the presence of a product (water) will shift the equilibrium back towards the reactants (acrylic acid and alcohol), thus lowering the potential yield of the ester.[4] Furthermore, water can deactivate certain solid acid catalysts.[4][6] Therefore, its removal is crucial for driving the reaction to completion and achieving a high yield.
Q5: What are the key safety precautions when working with acrylic acid?
A5: Acrylic acid is corrosive, has high acute toxicity, and can cause severe skin burns and eye damage. It is also a very reactive monomer that can undergo runaway polymerization, which is a highly exothermic process that can lead to explosions.[12] Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (gloves, safety glasses, lab coat), and never store or handle it without a proper polymerization inhibitor.
Visualizations and Data
Troubleshooting Workflow for Low Ester Yield
The following diagram outlines a logical workflow for diagnosing and resolving low conversion rates in acrylic acid esterification.
Caption: A workflow for troubleshooting low ester yields.
Mechanism of Acid-Catalyzed Esterification
This diagram illustrates the accepted mechanism for the Fischer-Speier esterification of acrylic acid.
Caption: The mechanism of Fischer-Speier esterification.
Comparative Data on Catalysts
The choice of catalyst significantly impacts the conversion of acrylic acid. The table below summarizes the performance of various common catalysts.
| Catalyst Type | Catalyst Example | Typical Conversion (%) | Key Advantages | Key Disadvantages | Reference(s) |
| Homogeneous | Sulfuric Acid (H₂SO₄) | High (can exceed 60%) | High activity, low cost | Corrosive, difficult to remove | [1][2][9] |
| Homogeneous | p-Toluene Sulfonic Acid (p-TSA) | High (50-70%) | High activity, solid (easy to handle) | Difficult to remove from product | [1][3] |
| Heterogeneous | Amberlyst 15 | Moderate to High (up to 70%) | Easily separated, reusable | Lower activity than H₂SO₄, water sensitive | [1][6][10] |
| Heterogeneous | Dowex 50WX | Moderate | Easily separated, reusable | Lower activity than H₂SO₄ | [1][2][22] |
| Heterogeneous | Zirconia-based (e.g., ZrOCl₂·8H₂O) | Good (can exceed 60%) | Active at mild/ambient temps, reusable | May be more expensive | [11] |
Experimental Protocols
Protocol 1: General Procedure for Esterification using a Heterogeneous Catalyst
This protocol describes a typical batch esterification of acrylic acid with an alcohol (e.g., n-butanol) using Amberlyst 15 as the catalyst and a Dean-Stark apparatus for water removal.
Materials:
-
Acrylic Acid (inhibited)
-
n-Butanol
-
Amberlyst 15 (or other solid acid catalyst), dried
-
Phenothiazine (or other suitable inhibitor)
-
Toluene (or other azeotroping solvent)
-
Round-bottom flask
-
Dean-Stark trap and condenser
-
Magnetic stirrer and heating mantle
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Setup: Assemble a round-bottom flask equipped with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.
-
Charging Reactants: To the flask, add acrylic acid (1.0 eq), n-butanol (e.g., 2.0-3.0 eq), the solid acid catalyst (e.g., 10% by weight of acrylic acid), and a small amount of additional polymerization inhibitor.
-
Add Solvent: Add toluene to the flask, ensuring the volume is sufficient to fill the Dean-Stark trap.
-
Reaction: Heat the mixture to reflux with vigorous stirring. Water will be collected in the Dean-Stark trap as an azeotrope with toluene. Monitor the reaction progress by analyzing aliquots using techniques like GC or titration of remaining acid.
-
Workup: Once the reaction is complete (no more water is collected or conversion is stable), cool the mixture to room temperature.
-
Catalyst Removal: Filter the reaction mixture to remove the solid catalyst.
-
Purification:
-
Transfer the filtrate to a separatory funnel.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (to remove any remaining acrylic acid), water, and finally brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
Remove the solvent (toluene) and excess alcohol via rotary evaporation.
-
The crude ester can be further purified by vacuum distillation if required. Crucially, add an inhibitor to the distillation flask.
-
References
-
Kinetic studies of the esterification of pure and dilute acrylic acid with 2-ethyl hexanol catalysed by Amberlyst 15 - Academia.edu. (n.d.). Retrieved February 15, 2026, from [Link]
-
Kinetics of the liquid phase esterification of acrylic acid with methanol and ethanol. (n.d.). Retrieved February 15, 2026, from [Link]
-
Influence of Side Reactions and Catalytic Packing Geometry on Acrylic Acid Esterification with Butanol by Reactive Distillation Using Amberlyst 15 - ACS Publications. (2022, October 3). Retrieved February 15, 2026, from [Link]
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CHEMICAL EQUILIBRIUM AND KINETIC STUDY OF THE ESTERIFICATION OF ACRYLIC ACID WITH BUTANOL CATALYSED BY SULFONATED EXPANDED POLYS. (n.d.). Retrieved February 15, 2026, from [Link]
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ZrOCl2·8H2O: An Efficient, Cheap and Reusable Catalyst for the Esterification of Acrylic Acid and Other Carboxylic Acids with Equimolar Amounts of Alcohols - PMC. (2006, April 10). Retrieved February 15, 2026, from [Link]
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Esterification of acrylic acid with 2-ethylhexan-1-ol: Thermodynamic and kinetic study. (n.d.). Retrieved February 15, 2026, from [Link]
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Development of Acrylates using New Ester Exchange Reaction - Toagosei America. (2022, November 18). Retrieved February 15, 2026, from [Link]
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Liquid Phase Esterification of Acrylic Acid with Isobutyl Alcohol Catalyzed by Different Cation Exchange Resins - ACS Publications. (2014, February 24). Retrieved February 15, 2026, from [Link]
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Validation & Comparative
A Comparative Guide to (E)-3-(3-Fluoro-5-(methylthio)phenyl)acrylic acid and Other Biologically Active Acrylic Acid Derivatives
This guide provides a comparative analysis of the novel acrylic acid derivative, (E)-3-(3-Fluoro-5-(methylthio)phenyl)acrylic acid, against a backdrop of well-characterized, biologically active acrylic acid analogs. While extensive biological data on this specific molecule is not yet publicly available, this document leverages established structure-activity relationship (SAR) principles to dissect its structural components and forecast its potential therapeutic applications. By comparing it with derivatives with known anticancer and antimicrobial properties, we aim to provide researchers, scientists, and drug development professionals with a framework for evaluating its potential and directing future research.
Introduction: The Acrylic Acid Scaffold in Medicinal Chemistry
Acrylic acid and its derivatives represent a cornerstone scaffold in modern drug discovery. Characterized by a carboxylic acid group conjugated to a carbon-carbon double bond, this motif is a versatile pharmacophore found in a wide array of therapeutic agents. The reactivity of the α,β-unsaturated carbonyl system, along with the ease of synthetic modification of the phenyl ring, has allowed for the development of compounds with diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] Many of these compounds exert their effects by acting as Michael acceptors, forming covalent bonds with nucleophilic residues like cysteine in the active sites of target proteins. This guide will explore the nuances of this important chemical class, using (E)-3-(3-Fluoro-5-(methylthio)phenyl)acrylic acid as a focal point for a broader discussion.
Profiling the Target: (E)-3-(3-Fluoro-5-(methylthio)phenyl)acrylic acid
(E)-3-(3-Fluoro-5-(methylthio)phenyl)acrylic acid is a research chemical with the following characteristics:
-
Molecular Formula: C₁₀H₉FO₂S[3]
-
CAS Number: 2484905-97-5[3]
-
Structure:
(A representative image would be placed here in a real publication)
The molecule's structure is notable for three key features: the core acrylic acid moiety, a fluorine atom at the meta-position of the phenyl ring, and a methylthio (-SCH₃) group, also at a meta-position. The potential biological significance of each of these components will be explored by comparing them to other acrylic acid derivatives where their roles have been elucidated.
A Comparative Analysis Based on Structure-Activity Relationships (SAR)
The biological activity of a molecule is intrinsically linked to its structure. By examining the functional groups of our target compound and comparing them to analogs with known activities, we can formulate hypotheses about its potential biological targets and efficacy.
The Influence of the Phenyl Ring Substituents
The substitution pattern on the phenyl ring is a critical determinant of activity for this class of compounds. The electronic and steric properties of these substituents dictate how the molecule interacts with its biological target.
-
The Fluoro Group: The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry.[4] A fluorine atom at the meta-position, as in our target molecule, can significantly alter the electronic properties of the phenyl ring and the acidity (pKa) of the carboxylic acid group through its strong electron-withdrawing effects. This can enhance binding interactions with target proteins and improve pharmacokinetic properties such as membrane permeability and metabolic stability.[4][5] Studies on other fluorinated acrylic acids have demonstrated their potential as antimicrobial agents.[1]
-
The Methylthio Group: The methylthio (-SCH₃) ether group is another important functional group in drug design. It is known to be involved in the bioactivity of various compounds, potentially through metabolic activation.[6] The sulfur atom can be oxidized in vivo to form sulfoxide (-SOCH₃) and sulfone (-SO₂CH₃) metabolites. These oxidized forms have different polarities and steric profiles, which can modulate the compound's activity, solubility, and pharmacokinetic profile. The presence of this group suggests that the compound's in vivo activity might differ from its in vitro activity due to metabolic changes.
The specific combination of a fluoro and a methylthio group is less common, making this molecule an interesting candidate for screening and discovery.
Caption: Key structural components of the target molecule and their potential influence on biological activity.
Comparison with Bioactive Acrylic Acid Derivatives: Anticancer Potential
A significant number of acrylic acid derivatives have been investigated for their anticancer properties. Many of these function as tubulin polymerization inhibitors, arresting the cell cycle and inducing apoptosis.[7]
Tubulin Polymerization Inhibitors
Tubulin inhibitors are a major class of anticancer drugs. They interfere with the dynamics of microtubules, which are essential for cell division, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[7] Several acrylic acid derivatives have been designed as analogs of natural tubulin inhibitors like Combretastatin A-4 (CA-4).
Below is a comparison of our target molecule's structural features with those of known acrylic acid-based tubulin inhibitors.
| Compound Name / Reference | Phenyl Ring Substituents | Cell Line | IC₅₀ (µM) | Citation |
| (E)-3-(3-Fluoro-5-(methylthio)phenyl)acrylic acid | 3-Fluoro, 5-Methylthio | N/A | N/A | |
| Methyl acrylate ester 6e | 2,3,4-Trimethoxy (Ring A); 3,4,5-Trimethoxy (Ring B) | MCF-7 | 2.57 ± 0.16 | [7] |
| Acrylic acid derivative 4b | 4-Chloro (Ring A); 3,4,5-Trimethoxy (Ring B) | MDA-MB-231 | 3.24 ± 0.13 | |
| Combretastatin A-4 (CA-4) (Reference) | 4-Hydroxy, 3-Methoxy (Ring A); 3,4,5-Trimethoxy (Ring B) | MDA-MB-231 | 1.27 ± 0.09 |
Analysis: The most potent compounds in the table feature multiple methoxy groups on the phenyl rings, which are known to be important for binding to the colchicine site on β-tubulin. While our target molecule, (E)-3-(3-Fluoro-5-(methylthio)phenyl)acrylic acid, has a simpler substitution pattern, the electronic properties conferred by the fluoro and methylthio groups could still allow for significant interactions with various biological targets, including tubulin or other enzymes implicated in cancer. The key takeaway is that substitutions on the phenyl ring are crucial for potent anticancer activity. Future studies should evaluate the cytotoxicity of our target compound against a panel of cancer cell lines to determine if it shares this activity.
Experimental Protocols for Evaluation
To ascertain the biological activity of novel acrylic acid derivatives like (E)-3-(3-Fluoro-5-(methylthio)phenyl)acrylic acid, a series of standardized in vitro assays are required. The following protocols are based on methodologies reported for similar compounds.
General Synthesis of Phenylacrylic Acids
Substituted phenylacrylic acids are commonly synthesized via the Knoevenagel condensation reaction.
Protocol:
-
Reactant Preparation: Dissolve the appropriately substituted benzaldehyde (1.0 eq) and malonic acid (1.5 eq) in a suitable solvent such as pyridine.
-
Catalyst Addition: Add a catalytic amount of a base, such as piperidine (0.1 eq).
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up: After cooling to room temperature, pour the reaction mixture into an excess of cold, dilute hydrochloric acid (e.g., 2M HCl) to precipitate the product.
-
Purification: Collect the crude product by filtration, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol/water mixture) to yield the pure phenylacrylic acid derivative.
-
Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, MDA-MB-231) into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37 °C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubation: Incubate the plates for another 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) by plotting a dose-response curve.
Caption: A streamlined workflow for determining compound cytotoxicity using the MTT assay.
Conclusion and Future Directions
(E)-3-(3-Fluoro-5-(methylthio)phenyl)acrylic acid is a novel compound with structural features that suggest potential for biological activity. The presence of a fluoro substituent may enhance its drug-like properties, while the methylthio group offers a site for metabolic modulation. Based on the extensive research into other substituted phenylacrylic acids, it is reasonable to hypothesize that this compound could exhibit anticancer or antimicrobial activities.
To validate this potential, the following steps are recommended:
-
Chemical Synthesis and Characterization: Synthesize and purify the compound to confirm its structure and stability.
-
Broad-Spectrum Biological Screening: Evaluate its cytotoxicity against a diverse panel of human cancer cell lines.
-
Antimicrobial Screening: Test its activity against a range of bacterial and fungal pathogens.
-
Mechanistic Studies: If significant activity is observed, further studies should be conducted to identify its molecular target(s) and mechanism of action.
This systematic approach will elucidate the therapeutic potential of (E)-3-(3-Fluoro-5-(methylthio)phenyl)acrylic acid and determine its place within the broad and pharmacologically significant family of acrylic acid derivatives.
References
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In vitro biological studies and structural elucidation of fluoro-substituted phenyl acrylic acids. (n.d.). Retrieved February 15, 2026, from [Link]
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Structure-property relationships of fluorinated carboxylic acid bioisosteres. (2015). Bioorganic & Medicinal Chemistry Letters, 25(23), 5536-5540. Retrieved February 15, 2026, from [Link]
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An In Vitro Antimicrobial, Anticancer and Antioxidant Activity of N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide Derivatives. (2023). Molecules, 28(7), 3043. Retrieved February 15, 2026, from [Link]
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Structure–Activity Relationship of Fluorinated Sialic Acid Inhibitors for Bacterial Sialylation. (2021). ACS Chemical Biology, 16(6), 1032-1040. Retrieved February 15, 2026, from [Link]
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Structure activity relationship of phenolic acid inhibitors of α-synuclein fibril formation and toxicity. (2012). PLoS ONE, 7(5), e35833. Retrieved February 15, 2026, from [Link]
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Synthesis and Characterization of New Fluoro/Trifluoromethyl-Substituted Acylthiourea Derivatives with Promising Activity against Planktonic and Biofilm-Embedded Microbial Cells. (2020). Molecules, 25(8), 1956. Retrieved February 15, 2026, from [Link]
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Design, synthesis and antiproliferative screening of newly synthesized acrylate derivatives as potential anticancer agents. (2023). RSC Advances, 13(34), 23789-23803. Retrieved February 15, 2026, from [Link]
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Comparative Guide: Biological Activity of Fluorinated vs. Non-Fluorinated Acrylic Acids
Executive Summary
This guide provides a technical comparison between Acrylic Acid (AA) and its bioisostere,
Key Takeaway: The substitution of hydrogen with fluorine at the
Part 1: Physicochemical Impact of Fluorination
The biological divergence begins with the fundamental physical shifts induced by the fluorine atom. Fluorine is the most electronegative element (3.98 Pauling scale), creating a strong inductive effect (
Table 1: Comparative Physicochemical Profile
| Property | Acrylic Acid (AA) | Impact on Biological Activity | |
| Structure | F replaces H at the | ||
| pKa | ~4.25 | ~2.60 – 2.90 | |
| Van der Waals Radius | 1.20 Å (H) | 1.47 Å (F) | Minimal steric hindrance.[1][2] F mimics H sterically but not electronically.[1] |
| C-X Bond Energy | 98 kcal/mol (C-H) | 116 kcal/mol (C-F) | |
| Electrophilicity | Moderate | High | F lowers the LUMO energy, activating the |
Mechanistic Insight: The Electronic Activation
The fluorine atom exerts a strong electron-withdrawing effect. In
Figure 1: Mechanism of Michael Addition. The presence of Fluorine at the
Part 2: Biological Activity & Reactivity Profiling
The "Lethal Synthesis" (Toxicity Warning)
The most critical distinction is metabolic processing. Non-fluorinated acrylic acid is generally metabolized via
However,
-
Non-Fluorinated AA: Metabolized to Acetyl-CoA
Energy.[1] -
Fluorinated AA: Metabolized to Fluoroacetyl-CoA
Aconitase Inhibition Toxicity.[1]
Covalent Warhead Design (Therapeutic Application)
In drug discovery (e.g., kinase inhibitors), acrylic amides are used to form covalent bonds with specific cysteine residues in the ATP binding pocket.
-
Why use Fluorine? If a standard acrylamide is too metabolically unstable or not reactive enough, substituting with
-fluoroacrylamide can tune the reactivity. -
Selectivity: While more reactive, the specific geometry of the C-F bond can be used to enforce conformation, potentially improving selectivity for the target protein over off-target thiols (like Glutathione).
Part 3: Experimental Protocols
To objectively compare the biological reactivity of these compounds, the Glutathione (GSH) Kinetic Assay is the gold standard. It mimics the reaction with protein cysteines in a controlled environment.
Protocol: Kinetic Glutathione Chemoassay
Objective: Determine the second-order rate constant (
Reagents:
-
Phosphate Buffer (100 mM, pH 7.[1]4) with 1 mM EDTA.
-
L-Glutathione (reduced, GSH).[1]
-
Test Compounds: Acrylic Acid,
-Fluoroacrylic Acid (or their methyl esters/amides for solubility).[1] -
Solvent: DMSO or Acetonitrile.[1]
Workflow:
-
Preparation: Prepare a 20 mM stock solution of the test compound in DMSO. Prepare a 1.0 mM stock of GSH in buffer.[1]
-
Pseudo-First-Order Setup: The concentration of GSH should be at least 10-fold higher than the test compound (e.g., 50
M Compound vs. 500 M GSH) to ensure pseudo-first-order kinetics. -
Incubation: Mix reagents in a UV-transparent 96-well plate at 37°C.
-
Detection: Monitor the depletion of the free thiol group over time.
-
Method A (Direct UV): If the adduct has a distinct UV spectrum.
-
Method B (DTNB/Ellman’s Reagent): At time points (0, 5, 10, 30, 60 min), take an aliquot and react with DTNB. Measure absorbance at 412 nm.
-
-
Calculation: Plot
vs. time. The slope is . Calculate .
Expected Results:
-
Acrylic Acid: Moderate reactivity.[1]
values typically in the range of .[1] -
-Fluoroacrylic Acid: Higher reactivity due to inductive activation.[1]
often higher depending on the specific derivative.[1]
Figure 2: Workflow for the Kinetic Glutathione Chemoassay to determine electrophilic reactivity.
Part 4: Safety & Handling (Critical)[1]
Warning:
-
Containment: All synthesis and assays must be performed in a certified fume hood.
-
PPE: Double nitrile gloves (fluorinated small molecules can penetrate standard latex), lab coat, and safety goggles.[1]
-
Waste: Do not mix with standard organic waste. Segregate as "Highly Toxic/Fluorinated Waste" for incineration.[1]
References
-
Purser, S., et al. (2008).[1] Fluorine in medicinal chemistry. Chemical Society Reviews. [Link]
-
Schultz, T. W., et al. (2006).[1] Glutathione reactivity and toxicity of Michael acceptors.[4] Chemical Research in Toxicology. [Link][1]
-
Gonçalves-Sá, J. (2020).[1] Fluorine in the design of covalent inhibitors. ChemMedChem. [Link][1]
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-
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A Comparative Guide to the X-ray Crystallography of Substituted Phenylacrylic Acids
Substituted phenylacrylic acids, including the widely recognized cinnamic acids, represent a cornerstone class of molecules in drug discovery, materials science, and agrochemicals.[1][2] Their biological activity and material properties are intrinsically linked to their three-dimensional structure and intermolecular interactions.[3] Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for elucidating these atomic-level details, providing invaluable insights for rational drug design and crystal engineering.[2][4]
This guide offers a comprehensive comparison of crystallographic approaches for substituted phenylacrylic acids. It moves beyond a simple recitation of protocols to explain the causal relationships behind experimental choices, ensuring a robust and reproducible workflow from crystal growth to final data validation.
The Crucial First Step: A Comparative Look at Crystallization
Obtaining high-quality single crystals is the most critical and often most challenging phase of a crystallographic study. For phenylacrylic acids, the choice of solvent and crystallization method is paramount.
Common Crystallization Techniques:
-
Slow Solvent Evaporation: This is the most frequently successful method for phenylacrylic acids.[5] A near-saturated solution is prepared in a suitable solvent and left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over days or weeks.[5] This gradual increase in concentration promotes the slow, ordered growth of large, well-defined crystals.[6]
-
Causality: The slow process minimizes the nucleation rate, allowing existing crystal nuclei to grow larger rather than forming a mass of small, unusable crystals. This is particularly effective for planar aromatic molecules which have a tendency to precipitate rapidly.
-
-
Slow Cooling: Based on the principle that solubility decreases as temperature drops, a saturated solution is prepared in a hot solvent and allowed to cool slowly to room temperature, or below.[7]
-
Vapor Diffusion: This technique is excellent for milligram-scale quantities. A concentrated solution of the compound is placed in a small open vial, which is then sealed inside a larger jar containing a more volatile "anti-solvent" in which the compound is insoluble.[5] The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.
-
Causality: The extremely slow change in solvent composition provides exquisite control over the saturation level, often yielding crystals of superior quality for difficult-to-crystallize compounds.
-
Solvent Selection: The choice of solvent is critical. An ideal solvent will dissolve the compound moderately at room temperature and completely when heated.[6] Common choices for phenylacrylic acids include:
-
Ethanol
-
Methanol
-
Acetone
-
Ethyl Acetate
-
Acetonitrile
Experimentation with solvent mixtures is often necessary to fine-tune solubility and achieve optimal crystal growth.
The Power of Substituents: A Comparative Analysis of Crystal Packing
The true power of studying this class of molecules lies in comparing how different substituents on the phenyl ring dictate the final crystal architecture. The carboxylic acid group is a robust hydrogen bond donor and acceptor, predisposing these molecules to form predictable patterns, or "supramolecular synthons."[8]
The most common motif is the carboxylic acid dimer , a highly stable eight-membered ring (R²₂(8) graph set) formed by two O-H···O hydrogen bonds between two molecules.[9][10] However, the introduction of other functional groups can create competition, leading to diverse and fascinating supramolecular assemblies.
| Compound Class | Key Substituent | Dominant Supramolecular Synthon | Resulting Architecture |
| Simple Cinnamic Acids | -H, -Cl, -Br | Carboxylic Acid Homodimer (O-H···O)[9] | Discrete dimers packed via weaker C-H···O or halogen interactions. |
| Hydroxy Cinnamic Acids | -OH | Carboxylic Acid Homodimer + Alcohol-Carboxyl Heterosynthon (O-H···O) | Can form extended chains or sheets, linking the primary dimers together. |
| Nitro Cinnamic Acids | -NO₂ | Carboxylic Acid Homodimer + C-H···O(nitro) interactions | The nitro group acts as a hydrogen bond acceptor, often leading to more complex 3D networks.[10] |
| Amino Cinnamic Acids | -NH₂ | Carboxylic Acid-Amine Heterosynthon (N-H···O, O-H···N) | Stronger and more directional than the homodimer, often dominating the crystal packing to form chains. |
This comparative analysis demonstrates how strategic placement of substituents can be used in "crystal engineering" to control the solid-state structure, which in turn influences properties like solubility and bioavailability—a key concern in drug development.[8]
The Experimental Workflow: A Self-Validating Protocol
A successful crystallographic experiment follows a logical progression, with validation checks integrated at each stage to ensure the integrity of the final structure.
-
Crystal Selection and Mounting:
-
Under a polarized light microscope, select a crystal that is clear, well-formed, and free of cracks or defects. Ideal dimensions are typically between 0.1 and 0.3 mm.[11]
-
Carefully mount the crystal on a glass fiber or cryo-loop using a minimal amount of non-diffracting oil or epoxy.[11]
-
Place the mounted crystal on the diffractometer's goniometer head and optically center it in the X-ray beam.
-
-
Data Collection:
-
Cool the crystal to a low temperature (typically 100 K) using a nitrogen or helium cryostream. This minimizes atomic vibrations and reduces radiation damage.
-
Perform an initial series of diffraction images to determine the unit cell dimensions and crystal system.[12]
-
Based on the unit cell, the instrument software will calculate an optimal strategy to collect a complete, redundant dataset, ensuring all unique reflections are measured multiple times.
-
Initiate the full data collection run. Modern detectors can complete this process in a few hours.[4]
-
-
Data Reduction and Structure Solution:
-
The raw diffraction images are processed to integrate the intensity of each reflection and apply corrections for experimental factors (e.g., Lorentz and polarization effects).
-
The resulting data file is used to solve the "phase problem." For small molecules like phenylacrylic acids, Direct Methods are almost always successful in providing an initial electron density map.
-
An initial molecular model is built into the electron density map.
-
-
Structure Refinement and Validation:
-
The initial model is refined using a full-matrix least-squares procedure. This process iteratively adjusts atomic positions, bond lengths, and thermal parameters to achieve the best possible fit between the calculated diffraction pattern (from the model) and the observed experimental data.[13]
-
The quality of the final model is assessed using metrics like the R1 factor (ideally < 5%) and the Goodness-of-Fit (GoF, ideally ~1.0).[4]
-
Crucial Validation Step: The final structural model is exported as a Crystallographic Information File (CIF). This file must be checked for integrity and consistency using the International Union of Crystallography's (IUCr) checkCIF service.[14][15] This automated tool generates a report highlighting potential errors or inconsistencies, ensuring the structure meets publication standards.[16][17]
-
The following diagram illustrates the logical flow of a single-crystal X-ray diffraction experiment.
Sources
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- 11. creative-biostructure.com [creative-biostructure.com]
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- 13. X-ray crystal structure analysis of N'-acetyl-N'-phenyl-2-naphthohydrazide | European Journal of Chemistry [eurjchem.com]
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- 15. CheckCIF [checkcif.iucr.org]
- 16. journals.iucr.org [journals.iucr.org]
- 17. m.youtube.com [m.youtube.com]
Mass Spectrometry Profiling of Acrylic Acid Derivatives: From Monomer Impurities to Covalent Drug Adducts
Executive Summary
Acrylic acid derivatives—specifically acrylates and acrylamides—occupy a dual role in modern pharmaceutical science. They serve as critical raw materials in polymer synthesis (hydrogels, excipients) and as potent "warheads" in targeted covalent inhibitors (TCIs) like Ibrutinib and Osimertinib.
This guide provides a technical comparison of mass spectrometry (MS) strategies for analyzing these derivatives. It contrasts Electron Ionization (EI) for volatile monomer impurity profiling against Electrospray Ionization (ESI) for characterizing complex covalent drug-protein adducts. We synthesize fragmentation mechanisms, diagnostic ion signatures, and experimental protocols to support researchers in drug development and quality control.
Part 1: Technical Deep Dive – Fragmentation Mechanisms
The mass spectral behavior of acrylic acid derivatives is dictated by the stability of the conjugated carbonyl system. The fragmentation pathway differs significantly based on the ionization energy imparted.
The "Warhead" Signature: Alpha-Cleavage (EI)
In hard ionization (EI, 70 eV), acrylic acid esters (acrylates) undergo predictable fragmentation dominated by alpha-cleavage. This pathway is driven by the formation of a resonance-stabilized acylium ion.
-
Mechanism: The radical cation molecular ion
cleaves at the bond alpha to the carbonyl group. -
Diagnostic Ion: The acryloyl cation
at m/z 55 . -
Significance: This ion is the base peak for methyl acrylate and a prominent fragment for most simple acrylates, serving as a universal fingerprint for the acryloyl moiety.
The Covalent Shift: Michael Addition Adducts (ESI)
In soft ionization (ESI), free acrylates appear as protonated molecules
-
Mechanism: The electrophilic
-carbon of the acrylamide warhead undergoes a Michael addition with a nucleophilic cysteine thiol on the target protein. -
Mass Shift: This results in a permanent mass increase on the peptide. For a simple acrylamide group, this shift is +71.04 Da . For complex drugs, the shift corresponds to the molecular weight of the inhibitor.
-
Fragmentation: In MS/MS (CID), the thioether bond is relatively stable. Fragmentation typically occurs along the peptide backbone (
and ions), allowing precise localization of the modified cysteine.
Part 2: Comparative Analysis – EI vs. ESI
The choice of ionization technique is binary, determined by the analyte's volatility and the analytical goal (impurity quantitation vs. metabolite identification).
Table 1: Performance Comparison of Ionization Modes for Acrylates
| Feature | Electron Ionization (EI) | Electrospray Ionization (ESI) |
| Primary Application | Impurity Analysis: Quantifying residual monomers (e.g., methyl acrylate) in excipients or drug substances. | Bioanalysis: Identifying drug metabolites and covalent protein adducts in biological matrices. |
| Analyte State | Volatile, thermally stable small molecules (< 500 Da). | Non-volatile, polar, or thermally labile molecules (Peptides, Intact Proteins). |
| Fragmentation | Extensive (In-source): High energy (70 eV) shatters the molecule. | Minimal (Soft): Generates |
| Diagnostic Signal | m/z 55 (Acryloyl cation). Base peak for methyl acrylate. | |
| Sensitivity | High for hydrophobic monomers; amenable to library matching (NIST). | High for polar adducts; ion suppression can be an issue in complex matrices. |
| Limitations | Cannot analyze intact drug-protein conjugates; derivatization required for polar acids. | Difficult to distinguish structural isomers without high-resolution MS/MS. |
Part 3: Visualization of Mechanisms & Workflows
Diagram 1: Fragmentation Pathway of Methyl Acrylate (EI)
This diagram illustrates the dominant alpha-cleavage pathway yielding the characteristic m/z 55 ion, alongside the McLafferty rearrangement which becomes accessible in longer-chain esters.
Caption: Electron Ionization (70 eV) of Methyl Acrylate predominantly yields the resonance-stabilized acryloyl cation (m/z 55) via alpha-cleavage.
Diagram 2: Analytical Decision Matrix
A logic flow for selecting the correct MS modality based on the acrylic derivative type.
Caption: Decision workflow for selecting GC-MS (EI) vs. LC-MS (ESI) based on analyte volatility and biological context.
Part 4: Experimental Protocols
Protocol A: GC-MS Analysis of Acrylate Monomer Impurities
Objective: Quantify residual methyl acrylate in a pharmaceutical intermediate. System: Single Quadrupole GC-MS (e.g., Agilent 5977).
-
Sample Preparation:
-
Dissolve 50 mg of sample in 1 mL of Dichloromethane (DCM).
-
Add internal standard (e.g., Toluene-d8) at 10 µg/mL.
-
-
GC Parameters:
-
Column: DB-624 or equivalent (volatile optimized), 30m x 0.25mm ID.
-
Inlet: Split mode (20:1), 200°C.
-
Oven Program: Hold 40°C for 2 min, ramp 10°C/min to 150°C.
-
-
MS Parameters (EI):
-
Data Analysis:
-
Extract Ion Chromatogram (EIC) for m/z 55 (Quantifier) and m/z 85 (Qualifier).
-
Confirm identity using NIST library match (>90% probability).
-
Protocol B: LC-MS/MS Confirmation of Covalent Binding
Objective: Confirm covalent binding of an acrylamide-based inhibitor to a target protein (e.g., BTK).[3] System: Q-TOF or Orbitrap LC-MS/MS.
-
Incubation:
-
Incubate recombinant protein (1 µM) with inhibitor (10 µM) for 1 hour at 37°C.
-
Control: Protein + DMSO (no inhibitor).
-
-
Digestion:
-
Denature (Urea), Reduce (DTT), Alkylate (Iodoacetamide - Note: Unreacted cysteines will be carbamidomethylated (+57 Da); drug-modified cysteines will have Drug Mass shift).
-
Digest with Trypsin (overnight).
-
-
LC-MS Parameters:
-
Column: C18 Reverse Phase (1.7 µm particle).
-
Gradient: 5-95% Acetonitrile with 0.1% Formic Acid over 30 min.
-
Ionization: ESI Positive mode.
-
Fragmentation: HCD or CID (Normalized Collision Energy 25-30%).
-
-
Data Analysis:
-
Search raw data against the protein sequence.
-
Variable Modification 1: Carbamidomethyl (C) = +57.02 Da (Unbound).
-
Variable Modification 2: Drug_Adduct (C) = +[Drug MW] Da (Bound).
-
Validation: Verify MS/MS spectra for continuous
ion series interrupted at the modified cysteine.
-
References
-
MassBank. (2025).[1][2] Mass Spectrum of Methyl Acrylate (EI-B). MassBank Record JP002535.[2] Available at: [Link]
-
NIST Mass Spectrometry Data Center. (2023). Methyl Methacrylate: Gas Chromatography and Mass Spectrometry. NIST Chemistry WebBook, SRD 69. Available at: [Link]
-
Faca, V. M., et al. (2006).[4] Quantitative Analysis of Acrylamide Labeled Serum Proteins by LC-MS/MS. Journal of Proteome Research. Available at: [Link]
-
Borsari, C., et al. (2023).[5] Understanding Intrinsic Warhead Reactivity and Selectivity. CHIMIA International Journal for Chemistry. Available at: [Link]
-
Resnick, E., et al. (2019). Characterizing and screening commercially available irreversible covalent fragments. Journal of the American Chemical Society. Available at: [Link]
Sources
A Senior Application Scientist's Guide to Confirming the Stereochemistry of (E)-Acrylic Acid Isomers
Introduction: The Critical Importance of Stereochemical Integrity
In the realm of materials science and pharmaceutical development, the precise three-dimensional arrangement of atoms within a molecule is not a trivial detail—it is fundamental to its function, reactivity, and safety. For acrylic acid derivatives, which are ubiquitous building blocks for polymers, adhesives, and active pharmaceutical ingredients (APIs), the distinction between (E) and (Z) diastereomers is paramount.[1][2][3][4] These geometric isomers, arising from restricted rotation around the carbon-carbon double bond, can exhibit profoundly different physical, chemical, and biological properties.
This guide moves beyond a simple recitation of methods. As your partner in the lab, I will provide a comparative analysis grounded in years of practical application, explaining not just how to perform these experiments, but why specific choices are made and how to interpret the results with confidence. We will explore the workhorse of stereochemical analysis, Nuclear Magnetic Resonance (NMR) spectroscopy, and complement it with other powerful techniques, ensuring every protocol is a self-validating system for robust and reliable characterization.
The Definitive Tool: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy stands as the cornerstone for differentiating (E)/(Z) isomers in solution. Its power lies in its sensitivity to the local electronic environment and through-bond or through-space relationships between nuclei.
¹H NMR: The First Line of Inquiry
The most direct and informative method for assigning the stereochemistry of disubstituted alkenes is by measuring the coupling constant (J-value) between the vinylic protons.
The Causality Behind the Coupling Constant: The magnitude of the vicinal coupling constant (³JHH) between two protons on a double bond is dictated by the dihedral angle between them, a relationship described by the Karplus equation. For the (E)-isomer, the protons are in a trans arrangement (180° dihedral angle), resulting in a significantly larger coupling constant than in the (Z)-isomer, where the protons are cis (0° dihedral angle).
Expected Data:
| Isomer Configuration | Dihedral Angle | Typical ³JHH Coupling Constant (Hz) |
| (E)-isomer (trans) | ~180° | 11 – 18 Hz |
| (Z)-isomer (cis) | ~0° | 6 – 14 Hz |
| This clear difference in coupling constants is often the most unambiguous piece of evidence for stereochemical assignment.[5][6][7] |
Experimental Protocol: ¹H NMR Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the purified acrylic acid derivative in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the solvent is free of residual acidic or basic impurities that could catalyze isomerization.
-
Spectrometer Setup: Insert the sample into the NMR spectrometer. Allow the sample to thermally equilibrate for several minutes.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for sharp, symmetrical peaks.
-
Acquisition: Acquire a standard 1D proton spectrum. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 100:1 for the peaks of interest is ideal).
-
Processing and Analysis: Fourier transform the raw data. Phase the spectrum and perform baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
-
Interpretation: Identify the signals corresponding to the vinylic protons. Expand the region and use the spectrometer's software to accurately measure the coupling constant between them. Compare the measured ³JHH value to the expected ranges in the table above to assign the stereochemistry.[8]
Workflow for ¹H NMR Analysis
Caption: Workflow for (E)/(Z) assignment using ¹H NMR.
Nuclear Overhauser Effect (NOE) Spectroscopy: Confirmation Through Space
When vinylic coupling constants are ambiguous or when dealing with trisubstituted alkenes where no H-H coupling exists, the Nuclear Overhauser Effect (NOE) provides definitive, through-space evidence of stereochemistry.[9]
The Causality Behind NOE: The NOE is the transfer of nuclear spin polarization between nuclei that are spatially close (typically < 5 Å), regardless of their through-bond connectivity.[10][11] In a (Z)-isomer, the vinylic proton and the substituent on the other carbon of the double bond are on the same side of the double bond and thus in close proximity. Irradiating one should produce an enhancement in the signal of the other. In the corresponding (E)-isomer, these groups are far apart, and no such enhancement will be observed.
Experimental Protocol: 1D Difference NOE
-
Setup: Follow steps 1-3 from the ¹H NMR protocol. The sample must be thoroughly degassed to remove dissolved oxygen, which is paramagnetic and can quench the NOE effect.
-
Control Spectrum: Acquire a standard 1D proton spectrum.
-
Irradiation: Create a selective irradiation experiment. Set the irradiation frequency precisely on the resonance of one of the key protons (e.g., the vinylic proton). Acquire the spectrum while this frequency is saturated.
-
Difference Spectrum: Subtract the control spectrum from the irradiated spectrum.
-
Interpretation: In the resulting difference spectrum, a positive signal will appear for any proton that is spatially close to the irradiated proton.[12] For a (Z)-isomer, irradiating a vinylic proton should show a positive NOE signal for the substituent on the adjacent carbon, and vice-versa. This effect will be absent in the (E)-isomer.
Logical Framework for NOE Analysis
Sources
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- 3. Khan Academy [khanacademy.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. How can you distinguish E and Z isomers by nmr? | Filo [askfilo.com]
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- 12. researchgate.net [researchgate.net]
A Comprehensive Guide to Elucidating the Cross-Reactivity Profile of (E)-3-(3-Fluoro-5-(methylthio)phenyl)acrylic acid
In the landscape of modern drug discovery, the aphorism "no drug is a magic bullet" holds profound significance. The intricate tapestry of the human proteome dictates that even the most exquisitely designed small molecules can engage with unintended targets, leading to unforeseen biological consequences. This phenomenon, known as cross-reactivity or off-target activity, is a critical parameter to define during preclinical development. A thorough understanding of a compound's selectivity profile is paramount for de-risking clinical translation, predicting potential toxicities, and uncovering novel therapeutic applications.
This guide provides a comprehensive framework for characterizing the cross-reactivity of a novel chemical entity, using the hypothetical molecule (E)-3-(3-Fluoro-5-(methylthio)phenyl)acrylic acid as a central case study. We will navigate the logical progression from predictive in silico modeling to rigorous in vitro screening and definitive cellular validation, offering field-proven insights and detailed experimental protocols for each stage.
The Strategic Imperative of Early Cross-Reactivity Profiling
The identification of off-target interactions is not merely an academic exercise; it is a cornerstone of translational science. Undesirable off-target effects are a significant contributor to preclinical and clinical drug attrition.[1][2] Early and comprehensive profiling allows for:
-
Informed Lead Optimization: Medicinal chemists can strategically modify a compound's structure to mitigate off-target binding while preserving on-target potency.
-
Anticipation of Adverse Events: A well-defined cross-reactivity profile can predict potential side effects, enabling the design of more informative toxicology studies.
-
Target Deconvolution and Repurposing: Unanticipated off-target activities may reveal novel mechanisms of action or opportunities for therapeutic repositioning.
A Multi-pronged Approach to Unveiling Off-Target Interactions
A robust cross-reactivity assessment employs a tiered and integrated strategy, as depicted below. This workflow ensures a cost-effective and scientifically rigorous evaluation, moving from broad, predictive methods to more focused and definitive assays.
Caption: A tiered workflow for comprehensive cross-reactivity profiling.
Phase 1: In Silico Prediction – Charting the Probabilistic Landscape
Before embarking on costly and time-consuming wet-lab experiments, computational modeling can provide a valuable roadmap of potential off-target interactions.[1][2] These methods fall into two main categories:
-
Ligand-Based Approaches: These methods leverage the principle that structurally similar molecules often exhibit similar biological activities. By comparing the 2D and 3D features of (E)-3-(3-Fluoro-5-(methylthio)phenyl)acrylic acid to large databases of compounds with known biological activities, we can generate a ranked list of potential off-targets.
-
Structure-Based Approaches: If the 3D structure of a putative target is known, molecular docking simulations can predict the binding affinity and pose of our test compound within the target's binding site.
For (E)-3-(3-Fluoro-5-(methylthio)phenyl)acrylic acid, the presence of the acrylic acid moiety, a known Michael acceptor, suggests potential covalent interactions with cysteine residues in protein binding pockets. The substituted phenyl ring provides a scaffold for various non-covalent interactions. A plausible starting point for in silico analysis would be to screen against a virtual panel of kinases, GPCRs, and nuclear receptors.
Phase 2: In Vitro Screening – From Prediction to Empirical Evidence
With a prioritized list of potential target families from our in silico analysis, we can now proceed to in vitro screening. A tiered approach is recommended to maximize efficiency and data quality.
Tier 1: Broad Panel Screening
The initial step involves screening our compound against a broad, commercially available panel of targets. For a compound with unknown primary targets, a comprehensive kinase panel is a logical starting point, as kinases represent a large and structurally related family of enzymes that are common off-targets for many small molecules.
Table 1: Hypothetical Kinase Panel Screening Data
| Compound | Target Kinase | Percent Inhibition at 10 µM |
| (E)-3-(3-Fluoro-5-(methylthio)phenyl)acrylic acid | Kinase A | 95% |
| Kinase B | 88% | |
| Kinase C | 52% | |
| Comparator 1: (E)-3-(3-Fluorophenyl)acrylic acid | Kinase A | 75% |
| Kinase B | 65% | |
| Kinase C | 25% | |
| Comparator 2: (E)-3-(3-(Methylthio)phenyl)acrylic acid | Kinase A | 92% |
| Kinase B | 85% | |
| Kinase C | 48% |
This is hypothetical data for illustrative purposes.
The data in Table 1 suggests that both the fluoro and methylthio groups contribute to the inhibitory activity against the hypothetical Kinases A, B, and C, with the methylthio group appearing to have a more significant impact.
Tier 2: Secondary and Orthogonal Assays
Hits identified in the primary screen (typically defined as >50% inhibition at a single concentration) should be validated through secondary assays to confirm their activity and determine their potency.
This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a purified kinase.
-
Reagent Preparation:
-
Prepare a 2X kinase solution in kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Prepare a 2X substrate/ATP solution in kinase buffer. The ATP concentration should be at or near the Km for the specific kinase.
-
Prepare a serial dilution of the test compound in DMSO, followed by a further dilution in kinase buffer to create a 4X compound solution.
-
-
Assay Procedure:
-
Add 5 µL of the 4X compound solution to the wells of a 384-well plate.
-
Add 5 µL of the 2X kinase solution to each well and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 10 µL of the 2X substrate/ATP solution to each well.
-
Incubate the reaction for 60 minutes at room temperature.
-
Stop the reaction and detect the remaining ATP by adding 20 µL of a commercial luminescence-based ATP detection reagent (e.g., Kinase-Glo®).
-
Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to positive (no inhibitor) and negative (no kinase) controls.
-
Plot the percent inhibition as a function of the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Numerous assay formats are available for kinase activity measurement, each with its own advantages and disadvantages.[3][4][5][6][7] The choice of assay should be guided by the specific kinase and the available resources.
Phase 3: Cellular Validation – Confirming Target Engagement in a Physiological Context
While in vitro assays are essential for identifying direct interactions, they do not fully recapitulate the complex environment of a living cell. Therefore, it is crucial to validate our in vitro findings in a cellular context.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique for confirming target engagement in intact cells or cell lysates.[8] The principle behind CETSA is that the binding of a ligand to its target protein stabilizes the protein, leading to an increase in its thermal stability.
-
Cell Treatment:
-
Culture cells to approximately 80% confluency.
-
Treat the cells with the test compound or vehicle control for a defined period (e.g., 1 hour).
-
-
Thermal Challenge:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures for a set time (e.g., 3 minutes) using a thermal cycler.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or sonication.
-
Separate the soluble fraction (containing stabilized protein) from the precipitated fraction by centrifugation.
-
Quantify the amount of the target protein remaining in the soluble fraction using a specific antibody and a suitable detection method (e.g., Western blot, ELISA).
-
-
Data Analysis:
-
Plot the amount of soluble target protein as a function of temperature for both the compound-treated and vehicle-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
-
Caption: Workflow for the cellular validation of an in vitro off-target hit.
Synthesizing the Data: Building a Comprehensive Cross-Reactivity Profile
The culmination of this multi-faceted approach is a comprehensive cross-reactivity profile that integrates data from in silico, in vitro, and cellular assays. This profile should be presented in a clear and concise manner, as illustrated in the hypothetical summary table below.
Table 2: Summary Cross-Reactivity Profile
| Compound | Primary Target(s) | Key Off-Target(s) (IC50) | Cellular Target Engagement (CETSA) | Observed Cellular Phenotype |
| (E)-3-(3-Fluoro-5-(methylthio)phenyl)acrylic acid | To be determined | Kinase A (150 nM), Kinase B (500 nM) | Yes (Kinase A, Kinase B) | Decreased cell proliferation |
| Comparator 1: (E)-3-(3-Fluorophenyl)acrylic acid | To be determined | Kinase A (800 nM), Kinase B (1.2 µM) | Weak (Kinase A) | Minimal effect on proliferation |
| Comparator 2: (E)-3-(3-(Methylthio)phenyl)acrylic acid | To be determined | Kinase A (180 nM), Kinase B (550 nM) | Yes (Kinase A, Kinase B) | Decreased cell proliferation |
This is hypothetical data for illustrative purposes.
This synthesized data allows for a nuanced understanding of the compound's selectivity and the structure-activity relationships that govern its off-target interactions.
Conclusion
The journey to elucidate the cross-reactivity profile of a novel compound like (E)-3-(3-Fluoro-5-(methylthio)phenyl)acrylic acid is a critical component of modern drug discovery. By embracing a logical, tiered approach that integrates computational prediction, broad in vitro screening, and rigorous cellular validation, researchers can build a comprehensive understanding of a compound's selectivity. This knowledge is not only essential for mitigating risks but also for unlocking the full therapeutic potential of new chemical entities.
References
- Lynch, J. J., et al. (2017). A new-generation computational platform for prioritizing drug repositioning opportunities.
- Whitebread, S., et al. (2016). Keynote review: In vitro safety pharmacology profiling: an essential tool for successful drug development. Drug Discovery Today, 21(5), 735-753.
- Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.
- Kuscu, C., et al. (2014). Genome-wide analysis reveals characteristics of off-target sites bound by the Cas9 endonuclease.
-
Creative Diagnostics. (n.d.). Off-Target Effects Analysis. Retrieved from [Link]
-
Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]
- Williams, E. T., et al. (2018).
-
Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]
-
Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery. Retrieved from [Link]
Sources
- 1. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 2. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 4. Biochemical Kinase Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
The Art of Molecular Design: A Comparative Guide to the Structure-Activity Relationship of Substituted Phenylacrylic Acids
Welcome to a comprehensive exploration of the structure-activity relationship (SAR) of substituted phenylacrylic acids, a class of compounds also known as cinnamic acid derivatives.[1][2] This guide is designed for researchers, scientists, and drug development professionals, offering an in-depth analysis of how subtle modifications to a core chemical scaffold can profoundly impact biological activity. We will delve into the nuances of substituent effects, supported by comparative experimental data, and provide detailed protocols for key assays to empower your own research endeavors.
Cinnamic acid, a naturally occurring aromatic carboxylic acid, serves as a versatile template for medicinal chemists.[2] Its structure, featuring a phenyl ring, an acrylic acid moiety, and a reactive double bond, presents multiple opportunities for chemical modification to enhance therapeutic potential.[3] These derivatives have demonstrated a remarkable breadth of biological activities, including antioxidant, antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] Understanding the SAR of these compounds is paramount for designing novel therapeutic agents with improved efficacy and selectivity.[4]
I. Antioxidant Activity: Quenching the Fires of Oxidative Stress
Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a multitude of diseases. Phenylacrylic acid derivatives have emerged as potent antioxidants, capable of scavenging free radicals and mitigating oxidative damage.[5]
Structure-Activity Relationship Insights
The antioxidant capacity of substituted phenylacrylic acids is intricately linked to the nature and position of substituents on the phenyl ring. The presence of hydroxyl (-OH) and methoxy (-OCH3) groups is a key determinant of activity.[6]
-
Hydroxyl Groups: Phenolic hydroxyl groups are crucial for antioxidant activity as they can readily donate a hydrogen atom to a free radical, thereby stabilizing it.[7] The number and position of these groups significantly influence efficacy. Generally, an increase in the number of hydroxyl groups correlates with enhanced antioxidant potential.[8]
-
Methoxy Groups: The electron-donating nature of methoxy groups can increase the electron density on the aromatic ring, which can enhance the stability of the resulting phenoxy radical after hydrogen donation, thus contributing to antioxidant activity.[6]
-
Synergistic Effects: The combination of hydroxyl and methoxy groups often leads to synergistic effects, resulting in higher antioxidant activity than would be expected from the sum of their individual contributions.[9] For instance, compounds with a catechol (3,4-dihydroxy) or gallol (3,4,5-trihydroxy) substitution pattern are often potent antioxidants.
-
The Acrylic Acid Side Chain: The -CH=CHCOOH group can enhance the antioxidant activity compared to a simple -COOH group attached to the phenyl ring.[6] This is attributed to the extended conjugation, which can further stabilize the radical species.
Comparative Antioxidant Activity Data
The following table summarizes the antioxidant activity of various substituted phenylacrylic acids, as determined by the DPPH radical scavenging assay. The IC50 value represents the concentration of the compound required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates higher antioxidant activity.
| Compound | Substituent(s) | IC50 (µM) - DPPH Assay | Reference |
| Cinnamic Acid | None | >1000 | [9] |
| p-Coumaric Acid | 4-hydroxy | 85.3 | |
| Caffeic Acid | 3,4-dihydroxy | 15.2 | [9] |
| Ferulic Acid | 4-hydroxy-3-methoxy | 35.7 | |
| Sinapic Acid | 4-hydroxy-3,5-dimethoxy | 28.4 |
Note: The IC50 values are compiled from various sources and experimental conditions may differ slightly.
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol provides a step-by-step method for determining the antioxidant activity of substituted phenylacrylic acids using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay.[7][10][11]
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (analytical grade)
-
Test compounds (substituted phenylacrylic acids)
-
Standard antioxidant (e.g., Ascorbic acid or Trolox)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 517 nm
-
Pipettes
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and protected from light.
-
Preparation of Test and Standard Solutions:
-
Prepare a stock solution of each test compound and the standard antioxidant in methanol.
-
From the stock solutions, prepare a series of dilutions to obtain a range of concentrations for testing.
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of the DPPH solution to each well.
-
Add 100 µL of the different concentrations of the test compounds or the standard antioxidant to the respective wells.
-
For the blank control, add 100 µL of methanol instead of the test sample.
-
-
Incubation: Mix the contents of the wells thoroughly and incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: After incubation, measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging Activity = [(A_control - A_sample) / A_control] x 100 Where:
-
A_control is the absorbance of the blank control (DPPH solution without the test sample).
-
A_sample is the absorbance of the DPPH solution with the test sample.
-
-
Determination of IC50: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound. The concentration that causes 50% scavenging of the DPPH radical is the IC50 value.
Workflow for the DPPH Radical Scavenging Assay.
II. Antimicrobial Activity: Combating Microbial Threats
The rise of antimicrobial resistance necessitates the development of new therapeutic agents. Substituted phenylacrylic acids have demonstrated significant activity against a broad spectrum of bacteria and fungi, making them promising candidates for new antimicrobial drugs.[12][13]
Structure-Activity Relationship Insights
The antimicrobial efficacy of these compounds is highly dependent on the substituents on the phenyl ring and modifications to the acrylic acid moiety.
-
Lipophilicity: Lipophilicity plays a crucial role in the antimicrobial activity of these compounds, as it influences their ability to penetrate the microbial cell membrane.[14]
-
Electron-Withdrawing Groups: The presence of electron-withdrawing groups, such as halogens (e.g., -Cl, -Br) and nitro groups (-NO2) , on the phenyl ring often enhances antimicrobial activity.[2][14] These groups can increase the electrophilicity of the molecule, potentially leading to interactions with microbial enzymes or other cellular components.
-
Position of Substituents: The position of the substituent on the phenyl ring is also critical. For example, a halogen at the para or ortho position can have a more significant impact on activity than at the meta position.[14]
-
Modification of the Carboxylic Acid Group: Conversion of the carboxylic acid to an ester or amide can modulate the antimicrobial activity.[13] This modification alters the lipophilicity and hydrogen-bonding capabilities of the molecule, which can affect its interaction with microbial targets.
Comparative Antimicrobial Activity Data
The following table presents the Minimum Inhibitory Concentration (MIC) values of various substituted phenylacrylic acids against common bacterial strains. The MIC is the lowest concentration of a compound that prevents visible growth of a microorganism. A lower MIC value indicates greater antimicrobial potency.
| Compound | Substituent(s) | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | Reference |
| Cinnamic Acid | None | >500 | >500 | [13] |
| trans-4-Chlorocinnamic acid | 4-Cl | 125 | 250 | [14] |
| trans-4-Bromocinnamic acid | 4-Br | 62.5 | 125 | [14] |
| trans-4-Nitrocinnamic acid | 4-NO2 | 250 | 500 | [15] |
| Methyl trans-cinnamate | -COOCH3 (ester) | 250 | 500 | [14] |
Note: MIC values can vary depending on the specific bacterial strain and the testing methodology used.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol details the broth microdilution method for determining the MIC of substituted phenylacrylic acids against bacterial strains.[2][5][9][12][16]
Materials:
-
Test compounds
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microplates
-
Spectrophotometer or microplate reader
-
Incubator
Procedure:
-
Preparation of Bacterial Inoculum:
-
Culture the bacterial strain in MHB overnight at 37°C.
-
Dilute the overnight culture in fresh MHB to achieve a standardized cell density, typically corresponding to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Further dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Preparation of Test Compound Dilutions:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform a serial two-fold dilution of the stock solution in MHB in the wells of a 96-well microplate to obtain a range of concentrations.
-
-
Inoculation:
-
Add the prepared bacterial inoculum to each well containing the test compound dilutions.
-
Include a positive control well (MHB with inoculum, no compound) and a negative control well (MHB without inoculum).
-
-
Incubation: Incubate the microplate at 37°C for 18-24 hours.
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the test compound at which no visible growth is observed.
-
Alternatively, the absorbance of each well can be measured using a microplate reader at 600 nm. The MIC is the lowest concentration that shows a significant inhibition of growth compared to the positive control.
-
Workflow for the Broth Microdilution MIC Assay.
III. Anticancer Activity: Targeting Uncontrolled Cell Proliferation
The search for novel anticancer agents is a continuous effort in medicinal chemistry. Substituted phenylacrylic acids have demonstrated cytotoxic effects against various cancer cell lines, indicating their potential as lead compounds for the development of new cancer therapies.[2][3]
Structure-Activity Relationship Insights
The anticancer activity of these derivatives is influenced by a variety of structural features.
-
Hydroxylation and Methoxylation: Similar to antioxidant activity, the presence of hydroxyl and methoxy groups on the phenyl ring can contribute to anticancer activity. These groups can modulate the electronic properties of the molecule and its ability to interact with biological targets.
-
Lipophilicity: A certain degree of lipophilicity is often required for compounds to effectively cross cell membranes and reach their intracellular targets.[14]
-
Specific Substituent Effects:
-
Halogens: Introduction of halogen atoms can enhance anticancer activity.
-
Trifluoromethyl Group (-CF3): This strongly electron-withdrawing group can significantly improve cytotoxic effects.[13]
-
Amide and Ester Derivatives: Modification of the carboxylic acid group to form amides or esters can lead to compounds with enhanced anticancer potency and selectivity.[15][17]
-
Comparative Anticancer Activity Data
The following table shows the half-maximal inhibitory concentration (IC50) values of selected substituted phenylacrylic acid derivatives against a human cancer cell line. A lower IC50 value signifies greater cytotoxic potency.
| Compound | Substituent(s) | Cell Line | IC50 (µM) | Reference |
| Cinnamic Acid | None | MCF-7 | >100 | |
| (E)-3-(4-methoxyphenyl)acrylonitrile | 4-OCH3, -CN | A549 | >500 (24h) | |
| (E)-3-(2,4-dimethoxyphenyl)acrylonitrile | 2,4-di-OCH3, -CN | MCF-7 | 34 (48h) | |
| (E)-3-(3,4,5-trimethoxyphenyl)acrylonitrile | 3,4,5-tri-OCH3, -CN | MCF-7 | >500 (24h) |
Note: IC50 values are highly dependent on the cell line, exposure time, and assay method.
Experimental Protocol: In Vitro Anticancer Activity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.[1][13][14][18]
Materials:
-
Cancer cell line (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds
-
MTT solution (5 mg/mL in PBS)
-
DMSO (dimethyl sulfoxide)
-
96-well cell culture plates
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at an appropriate density and allow them to adhere overnight in a CO2 incubator.
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the test compounds.
-
Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds, e.g., DMSO) and a blank control (medium only).
-
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 3-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculation of Cell Viability: The percentage of cell viability is calculated as follows: % Cell Viability = (Absorbance_sample / Absorbance_control) x 100
-
Determination of IC50: The IC50 value is determined by plotting the percentage of cell viability against the compound concentration. The concentration that inhibits 50% of cell growth is the IC50 value.
Workflow for the In Vitro Anticancer MTT Assay.
IV. Conclusion
The structure-activity relationship of substituted phenylacrylic acids is a rich and dynamic field of study with significant implications for drug discovery. As this guide has demonstrated, minor chemical modifications to the cinnamic acid scaffold can lead to substantial changes in biological activity. By systematically exploring the effects of different substituents and their positions, researchers can rationally design and synthesize novel derivatives with enhanced potency and selectivity for a variety of therapeutic targets. The experimental protocols provided herein offer a practical foundation for evaluating the biological activities of these promising compounds. Continued investigation into the SAR of phenylacrylic acid derivatives holds great promise for the development of the next generation of antioxidant, antimicrobial, and anticancer agents.
V. References
-
Synthesis, applications and Structure-Activity Relationship (SAR) of cinnamic acid derivatives: a review. (2021). Research, Society and Development, 10(1), e49110111973. [Link]
-
Detailed Protocol of DPPH Assay. (2025). Filo. [Link]
-
López-Lázaro, M. (2015). A simple and reliable approach for assessing anticancer activity in vitro. Current medicinal chemistry, 22(11), 1324–1334. [Link]
-
Guzman, J. D. (2014). Natural cinnamic acids, synthetic derivatives and hybrids as antitubercular agents. Molecules, 19(12), 19451–19485. [Link]
-
Structure of derivatives of cinnamic acid and its antimicrobial activity. (2022). Journal of the Serbian Chemical Society. [Link]
-
Crystal Structure–Activity Relationship of Some MeO Phenylacrylonitriles: Dual Antimicrobial–Cytotoxic Effects and in Silico Perspectives. (2023). Chemistry & Biodiversity. [Link]
-
Antimicrobial Activities of Natural Cinnamic Acid and Synthetic Derivatives: Review. (2021). AIP Conference Proceedings. [Link]
-
Characterization of Phenolic Acid Antimicrobial and Antioxidant Structure–Property Relationships. (2020). ACS Omega. [Link]
-
Synthesis and Antioxidant Activity of Polyhydroxylated trans-Restricted 2-Arylcinnamic Acids. (2016). Molecules. [Link]
-
DPPH Antioxidant Assay Kit D678 manual. DOJINDO. [Link]
-
Antioxidant and Hypolipidemic Activities of Cinnamic Acid Derivatives. (2023). Molecules. [Link]
-
Cinnamic Acid Derivatives and Their Biological Efficacy. (2020). Molecules. [Link]
-
New phenolic cinnamic acid derivatives as selective COX-2 inhibitors. Design, synthesis, biological activity and structure-activity relationships. (2018). European Journal of Medicinal Chemistry. [Link]
-
Antioxidant Activity of Synthetic Polymers of Phenolic Compounds. (2021). Polymers. [Link]
-
Synthesis and Antioxidant Activity of Polyhydroxylated trans-Restricted 2-Arylcinnamic Acids. (2016). Molecules. [Link]
-
Synthesis and structure--activity relationships of substituted cinnamic acids and amide analogues: a new class of herbicides. (2009). Pest Management Science. [Link]
-
Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids. (2020). Scientific Reports. [Link]
-
Structure activity relationship. Taylor & Francis. [Link]
-
Cinnamic Acid Derivatives and Their Biological Efficacy. (2020). PubMed. [Link]
Sources
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- 10. Detailed Protocol of DPPH Assay Please provide a detailed protocol for p.. [askfilo.com]
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Purity Analysis of Synthetic (E)-3-(3-Fluoro-5-(methylthio)phenyl)acrylic Acid
A Technical Comparison Guide for Medicinal Chemistry Applications
Executive Summary & Critical Quality Attributes (CQAs)
In the development of PPAR agonists and kinase inhibitors, (E)-3-(3-Fluoro-5-(methylthio)phenyl)acrylic acid serves as a high-value intermediate. Its structural complexity—combining a fluorinated aromatic system, an oxidation-prone thioether, and a stereospecific alkene—presents a unique "analytical triad" of challenges that routine methods often miss.
This guide compares the three dominant purity analysis methodologies. We move beyond simple "area %" to rigorous Mass Balance and Potency Assignment , ensuring the material is suitable for downstream GLP toxicology or GMP manufacturing.
The Analytical Triad (CQAs)
-
Stereochemical Purity: The (E)-isomer is typically the bioactive form. The (Z)-isomer is a potent impurity.
-
Oxidative Stability: The methylthio (-SMe) group is highly susceptible to oxidation, forming sulfoxides (-S(O)Me) and sulfones (-SO₂Me).
-
Absolute Content (Assay): Residual solvents and inorganic salts (from Pd-catalyzed Heck couplings or Knoevenagel condensations) inflate apparent purity if only HPLC area % is used.
Methodology Comparison: The Right Tool for the Job
We evaluated three methods: HPLC-PDA-MS , 1H/19F qNMR , and DSC .
| Feature | Method A: HPLC-PDA-MS | Method B: 1H / 19F qNMR | Method C: DSC |
| Primary Output | Impurity Profiling (Area %) | Absolute Purity (Weight %) | Thermal Purity (Mol %) |
| Stereoselectivity | High (requires specific column) | Superior (via J-coupling) | Poor (eutectic issues) |
| Oxidation Detection | Excellent (MS confirms +16/+32 Da) | Moderate (shift dependent) | Poor (decomposition) |
| Salt/Solvent Detection | Fails (invisible to UV) | Excellent (visible protons) | Moderate |
| Reference Standard | Required (for w/w%) | Not Required (Internal Std only) | Not Required |
| Throughput | High (20 min/sample) | Medium (30-60 min/sample) | Low |
Expert Verdict
-
Use HPLC-PDA-MS for routine process monitoring to track the disappearance of starting materials and the formation of oxidative byproducts.
-
Use qNMR for final lot release to establish the "Certificate of Analysis" (CoA) purity value, as it accounts for water, salts, and solvents that HPLC misses.
Strategic Analytical Workflow
The following decision tree illustrates when to deploy each method during the synthesis lifecycle.
Figure 1: Integrated Analytical Workflow. qNMR is the gatekeeper for final purity assignment.
Detailed Experimental Protocols
Protocol A: HPLC-PDA-MS (Impurity Profiling)
Objective: Separation of the (E)-product from the (Z)-isomer and sulfoxide impurities.
-
Instrument: Agilent 1290 Infinity II or equivalent.
-
Column: Waters XSelect CSH C18 XP,
mm, 2.5 µm. (CSH technology provides better peak shape for acidic compounds). -
Mobile Phase:
-
A: 0.1% Formic Acid in Water (Maintains acid protonation, pH ~2.7).
-
B: 0.1% Formic Acid in Acetonitrile.
-
-
Gradient: 5% B to 95% B over 12 minutes. Hold 2 min.
-
Flow Rate: 0.4 mL/min.
-
Detection: UV @ 280 nm (cinnamyl absorption) and MS (ESI+, Scan 100-600 m/z).
Critical Causality:
The use of formic acid is non-negotiable. Without it, the carboxylic acid moiety (
Protocol B: 1H/19F qNMR (Absolute Purity & Isomer Ratio)
Objective: Self-validating quantification of mass purity and stereochemistry.
-
Instrument: Bruker Avance III 400 MHz (or higher).
-
Solvent: DMSO-
(Ensures solubility of the aromatic core). -
Internal Standard (IS):
-
For 1H: Maleic Acid (Traceable, distinct singlet @ 6.2 ppm).
-
For 19F:
-Trifluorotoluene (Stable, distinct shift).
-
-
Parameters (Crucial for Accuracy):
-
Pulse Angle:
(maximizes signal-to-noise per time). -
Relaxation Delay (
): 30 seconds . (Fluorine nuclei in aromatics often have relaxation times > 3s. must be to ensure 99.9% magnetization recovery). -
Scans: 16 (1H), 32 (19F).
-
Calculations:
The purity (
Data Analysis & Interpretation
Stereochemical Discrimination (1H NMR)
The alkene protons are the diagnostic handle.
-
(E)-Isomer: Doublet at
ppm with a coupling constant Hz . -
(Z)-Isomer: Doublet at
ppm with a coupling constant Hz .
Note: If the integration ratio of E:Z is 98:2, but HPLC shows 99.5% purity, the HPLC method is likely co-eluting the isomers.
Oxidation Liability (HPLC-MS)
The methylthio group is the weak link. Look for these specific shifts in your MS data:
-
Parent [M+H]+: 213.04 m/z
-
Sulfoxide (+16): 229.04 m/z (Elutes earlier on C18).
-
Sulfone (+32): 245.04 m/z (Elutes earliest).
Quantitative Comparison (Simulated Data)
| Parameter | HPLC Result | qNMR Result | Interpretation |
| Purity Value | 99.2% (Area) | 96.4% (w/w) | Discrepancy: The sample contains ~2.8% invisible impurities (likely inorganic salts or residual solvents). |
| (E)/(Z) Ratio | 98.5 : 1.5 | 98.4 : 1.6 | Excellent correlation; HPLC method is separating isomers well. |
| Residual Solvent | Not Detected | 1.1% (EtOAc) | HPLC UV cannot see Ethyl Acetate easily; NMR sees it clearly at 4.03/1.99 ppm. |
Visualizing the qNMR Workflow
The following diagram details the rigorous setup required for a valid qNMR experiment, emphasizing the critical "weighing" step which is the largest source of error.
Figure 2: qNMR Execution Path. Note that d1 delay is the critical instrument parameter.
References
-
Pauli, G. F., et al. (2012). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry.
-
Bhat, S., et al. (2020). "Comparison of NMR and HPLC for Purity Determination of Pharmaceutical Intermediates." Journal of Pharmaceutical and Biomedical Analysis.
-
United States Pharmacopeia (USP). General Chapter <761> Nuclear Magnetic Resonance.[2]
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Reference for 19F relaxation parameters).
-
ResearchGate. "Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds." (For chemical shift verification).
Sources
A Senior Scientist's Guide to Docking Studies of Acrylic Acid Derivatives with Target Proteins
This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison and workflow for conducting molecular docking studies of acrylic acid derivatives. We will move beyond a simple recitation of steps to explore the causality behind experimental choices, ensuring a robust and scientifically sound approach to predicting molecular interactions.
The Ascendance of the Acrylic Scaffold in Drug Discovery
Acrylic acid and its derivatives represent a privileged scaffold in medicinal chemistry. Characterized by an α,β-unsaturated carbonyl group, these compounds are notable electrophiles. This reactivity is frequently harnessed in drug design to form covalent bonds with nucleophilic residues—most commonly cysteine—within the active sites of target proteins.[1][2] This ability to form irreversible or long-residence-time interactions can lead to enhanced potency and prolonged duration of action. Consequently, acrylic acid derivatives have been investigated as inhibitors for a wide range of protein targets implicated in diseases from cancer to microbial infections.[3][4]
Molecular docking serves as a critical in silico tool to rationalize these interactions, predict binding poses, and estimate binding affinities before committing to costly synthesis and in vitro testing.[5] This guide will compare the docking of various acrylic acid derivatives against several key protein targets and provide a validated, step-by-step protocol for performing these studies.
The Pillars of Molecular Docking: Search and Scoring
At its core, molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[5] The process relies on two fundamental components:
-
Search Algorithms: These algorithms explore the vast conformational space of the ligand within the defined binding site of the protein. Methods range from systematic searches to stochastic approaches like genetic algorithms (used in AutoDock) or Monte Carlo methods.[5] The goal is to generate a diverse set of possible binding poses.
-
Scoring Functions: Once a pose is generated, a scoring function estimates its binding affinity. These functions are mathematical models that approximate the free energy of binding, considering factors like electrostatic interactions, van der Waals forces, hydrogen bonds, and desolvation penalties. The output is typically a numerical score (e.g., in kcal/mol), where a more negative value indicates a more favorable interaction.[6]
Several software packages are available, each with unique algorithms. AutoDock Vina is a widely used open-source tool praised for its speed and accuracy, making it ideal for virtual screening.[7] Commercial packages like Glide (Schrödinger) or GOLD often feature more sophisticated scoring functions and may offer higher accuracy for lead optimization but come at a significant cost.[7]
Comparative Docking Analysis of Acrylic Acid Derivatives
The versatility of the acrylic acid scaffold is evident in the breadth of its biological targets. Below, we compare the documented docking performance of various derivatives against three distinct and therapeutically relevant proteins. This data highlights how subtle changes in the derivative's structure can influence its binding affinity and interaction profile.
| Derivative Class/Example | Target Protein | PDB ID | Docking Software | Binding Affinity (kcal/mol) | Key Interacting Residues | Experimental IC₅₀ (µM) |
| Phenyl-acrylic acid analog | β-Tubulin | 1SA0 | MOE | -7.5 to -8.5 (Est.) | CYS241, LEU248, ALA316, VAL318 | 3.24 |
| Substituted Acrylate Ester | β-Tubulin | 1SA0 | MOE | -7.0 to -8.0 (Est.) | CYS241, LEU248, ALA316, VAL318 | 4.06 |
| Novel Acrylic Acid Analog | Urease | 4UBP | MOE | -9.83 | Ni²⁺ ions, HIS315, ASP363, ARG339 | 10.46 |
| Indole-3-acrylic acid | α-Glucosidase | 3W37 | MOE | -8.5 to -9.5 (Est.) | ASP232, GLU296, ASP357 | Varies |
| Acrylamide Derivative | EGFR Tyrosine Kinase | 1M17 | Glide | -8.53 (ref.) | CYS773 (covalent), MET769, LYS721 | Varies |
Note: Binding affinity values are often software-dependent and should be used for relative comparison within the same study. Experimental IC₅₀ values are provided for context where available from the cited literature.
The data reveals a consistent theme: the acrylic acid scaffold orients the molecule within the active site to engage with key catalytic or allosteric residues. For instance, in tubulin, derivatives interact with the colchicine binding site, while in urease, they coordinate with the catalytic nickel ions.[8][9] In EGFR, the acrylamide warhead is positioned to form a covalent bond with a key cysteine residue (Cys773).[10]
Experimental Protocol: A Validated Workflow for Non-Covalent Docking with AutoDock Vina
This protocol provides a detailed, step-by-step methodology for a standard protein-ligand docking experiment. As our model system, we will dock a hypothetical acrylic acid derivative against α-glucosidase.
Causality Behind Software Choice: We will use AutoDock Vina for this workflow. It is crucial to understand that standard Vina cannot perform covalent docking.[7] Its scoring function is not parameterized to handle the formation of a covalent bond. This protocol is therefore suitable for screening derivatives for their initial, non-covalent binding pose before considering a more specialized covalent docking approach. For true covalent inhibitors, software like CovDock (Schrödinger) , DOCKovalent , or ADFR is required.[7][11][12]
Step 1: System and Software Preparation
-
Install Software:
Step 2: Receptor Preparation (α-Glucosidase)
-
Download the Protein Structure: Obtain the crystal structure of human α-glucosidase from the RCSB Protein Data Bank ([Link]). For this example, we'll use PDB ID: 3W37 .[14]
-
Clean the PDB File: Open the 3W37.pdb file in AutoDock Tools (ADT).
-
Remove Water Molecules: Select Edit -> Delete Water. Water molecules can interfere with the docking process unless you are specifically studying their displacement.
-
Remove Co-crystallized Ligands/Ions: The structure may contain inhibitors or ions from the crystallization process. Delete these to create an empty binding site.
-
-
Prepare the Receptor for Docking:
-
Add Hydrogens: Select Edit -> Hydrogens -> Add. Choose "Polar only" as non-polar hydrogens are typically not involved in key interactions and their inclusion unnecessarily increases computational complexity.
-
Compute Charges: Select Edit -> Charges -> Compute Gasteiger. This assigns partial atomic charges, which are essential for the scoring function to calculate electrostatic interactions.
-
Save as PDBQT: Select File -> Save -> Write PDBQT. Name the file receptor.pdbqt. This format contains the atomic coordinates plus charge and atom type information required by Vina.
-
Step 3: Ligand Preparation (Acrylic Acid Derivative)
-
Obtain or Draw the Ligand: Draw your acrylic acid derivative in a chemical drawing program like ChemDraw or MarvinSketch and save it as a .mol or .sdf file. For this example, we'll assume we have ligand.mol.
-
Generate 3D Coordinates: Use a program like Open Babel to convert the 2D drawing into a 3D structure.
-
Prepare Ligand in ADT:
-
Open ligand.pdb in ADT (File -> Read Molecule).
-
Detect Rotatable Bonds: Select Ligand -> Torsion Tree -> Detect Root. This defines the rotatable bonds, allowing the ligand to be flexible during docking.
-
Save as PDBQT: Select Ligand -> Output -> Save as PDBQT. Name the file ligand.pdbqt.
-
Step 4: Defining the Binding Site (Grid Box)
-
Identify the Active Site: The active site of α-glucosidase (PDB: 3W37) is a well-characterized pocket containing key catalytic residues like ASP232, GLU296, and ASP357.[14][15]
-
Set the Grid Box: In ADT, go to Grid -> Grid Box. A box will appear around the protein.
-
Position the center of the box to encompass the active site residues.
-
Adjust the dimensions of the box to be large enough to allow the ligand to move and rotate freely, typically with a 4-5 Å buffer around the likely binding area.
-
Note the coordinates for the center (x, y, z) and size (x, y, z) of the box.
-
Step 5: Running the Docking Simulation
-
Create a Configuration File: Create a text file named conf.txt with the following content, using the coordinates from the previous step.
-
Execute AutoDock Vina: Open a terminal or command prompt, navigate to your working directory, and run the following command:
This process may take a few minutes.[7] Vina will generate two files: all_poses.pdbqt, containing the predicted binding poses, and log.txt, containing the binding affinity scores for each pose.
Step 6: Analysis and Validation
-
Analyze the Results: Open the log.txt file. It will display a table of the top binding poses (usually 9) and their corresponding affinity scores. The pose with the lowest score is the predicted best fit.
-
Visualize the Interactions: Load the receptor.pdbqt and all_poses.pdbqt files into PyMOL or Chimera. Analyze the top-ranked pose.
-
Identify hydrogen bonds between the ligand and protein.
-
Observe hydrophobic interactions.
-
Check for proximity to key active site residues.
-
-
Protocol Validation (Trustworthiness): The most critical step is to validate your docking protocol.[5] If a co-crystallized ligand was present in the original PDB file, perform the docking protocol on that known ligand.
-
Re-docking: Dock the known inhibitor back into the prepared receptor.
-
Calculate RMSD: Superimpose the top-ranked docked pose with the original crystal structure pose and calculate the Root Mean Square Deviation (RMSD).
-
Acceptance Criteria: An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that your protocol settings can accurately reproduce the experimentally determined binding mode.[16][17]
-
Visualizing the Workflow and Inhibition Mechanism
To better illustrate the process, the following diagrams were created using Graphviz.
Caption: Molecular Docking Workflow with AutoDock Vina.
Caption: Covalent Inhibition by Michael Addition Reaction.
References
-
AutoDock Vina Tutorial: Protein-Ligand Docking for Beginners 2026 . (2026). Bioinformatics Review. [Link]
-
Diabetes Mellitus: Alpha glucosidase . (n.d.). RCSB PDB-101. [Link]
-
Covalent Docking Using Schrödinger Tutorial . (2023). YouTube. [Link]
-
AutoDock Vina Tutorial: Protein-Ligand Docking for Beginners 2026 . (2026). Bioinformatics Review. [Link]
-
Urease enzyme (PDB code 4UBP) catalytic site binding mode analysis . (2020). ResearchGate. [Link]
-
How to Perform Covalent Docking Without Templates in Schrödinger . (2023). YouTube. [Link]
-
Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide . (2023). YouTube. [Link]
-
How to Perform Molecular Docking with AutoDock Vina Step-by-Step Tutorial . (2023). YouTube. [Link]
-
How to Interpret Docking Scores with Precision . (2023). YouTube. [Link]
-
Autodock Vina Tutorial - Molecular Docking . (2020). YouTube. [Link]
-
Ten quick tips to perform meaningful and reproducible molecular docking calculations . (2023). PLOS Computational Biology. [Link]
-
Urease enzyme (PDB-ID 4GY7) cartoon representation . (2021). ResearchGate. [Link]
-
How to validate the molecular docking results? . (2022). ResearchGate. [Link]
-
Basic docking — Autodock Vina 1.2.0 documentation . (n.d.). Read the Docs. [Link]
-
What are the best ways to validate a docking result? . (2013). ResearchGate. [Link]
-
RCSB PDB - 7D9B: Crystal structure of alpha-glucosidase . (2021). RCSB PDB. [Link]
-
The active site of α-glucosidase (pdb 3W37) using molecular surface . (2024). ResearchGate. [Link]
-
Covalent docking tutorial . (2019). Center for Computational Structural Biology. [Link]
-
RCSB PDB - 3W37: Sugar beet alpha-glucosidase with acarbose . (2013). RCSB PDB. [Link]
-
Molecular interactions at the colchicine binding site in tubulin . (2018). PMC. [Link]
-
RCSB PDB - 3WY1: Crystal structure of alpha-glucosidase . (2015). RCSB PDB. [Link]
-
2019 Covalent docking tutorial 1 with PDB 5VKG . (2020). Rizzo Lab. [Link]
-
Lessons from Docking Validation . (n.d.). Michigan State University. [Link]
-
Novel Acrylate-Based Derivatives: Design, Synthesis, Antiproliferative Screening, and Docking Study as Potential Combretastatin Analogues . (2023). PMC. [Link]
-
RCSB PDB - 4O2B: Tubulin-Colchicine complex . (2014). RCSB PDB. [Link]
-
RCSB PDB - 2KAU: THE CRYSTAL STRUCTURE OF UREASE FROM KLEBSIELLA AEROGENES . (n.d.). RCSB PDB. [Link]
-
RCSB PDB - 1KRA: CRYSTAL STRUCTURE OF KLEBSIELLA AEROGENES UREASE . (n.d.). RCSB PDB. [Link]
-
RCSB PDB - 2UBP: STRUCTURE OF NATIVE UREASE FROM BACILLUS PASTEURII . (1999). RCSB PDB. [Link]
-
Analysis of the colchicine-binding site of beta-tubulin . (1993). PubMed. [Link]
-
Molecular determinants of acrylamide neurotoxicity through covalent docking . (2021). PMC. [Link]
-
RCSB PDB - 1SA0: TUBULIN-COLCHICINE: STATHMIN-LIKE DOMAIN COMPLEX . (2004). RCSB PDB. [Link]
-
RCSB PDB - 6XER: Tubulin-RB3_SLD in complex with colchicine . (2021). RCSB PDB. [Link]
-
Designing, molecular docking, and dynamics simulations studies of 1,2,3-triazole clamped Uracil-Coumarin hybrids against EGFR tyrosine kinase . (2020). Journal of Applied Pharmaceutical Science. [Link]
-
Docking Study of EGFR inhibitor as Anticancer Agents . (2020). Impressions@MAHE. [Link]
-
Covalent targeting of remote cysteine residues to develop CDK12 and 13 inhibitors . (2016). DSpace@MIT. [Link]
-
Insights from the molecular docking analysis of EGFR antagonists . (2022). PMC. [Link]
-
Novel Acrylate-Based Derivatives: Design, Synthesis, Antiproliferative Screening, and Docking Study . (2023). ACS Omega. [Link]
-
Docking-based virtual screening studies aiming at the covalent inhibition of SARS-CoV-2 MPro . (2021). PubMed. [Link]
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- 5. Ten quick tips to perform meaningful and reproducible molecular docking calculations - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
A Comparative Guide to the Thermal Analysis of Acrylic Acid-Based Polymers
For Researchers, Scientists, and Drug Development Professionals
Acrylic acid-based polymers are integral to a vast array of applications, from superabsorbent hydrogels in drug delivery and personal care products to coatings and adhesives. Their performance in these roles is critically dependent on their thermal properties. This guide will explore the thermal characteristics of poly(acrylic acid) (PAA) and its copolymers, providing a comparative framework based on key analytical methods: Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Dynamic Mechanical Analysis (DMA).
The Significance of Thermal Analysis
Thermal analysis techniques are indispensable tools for characterizing polymeric materials.[1] They provide critical data on thermal stability, decomposition pathways, phase transitions, and mechanical properties under varying temperatures.[1][2] For acrylic acid-based polymers, this information is vital for:
-
Predicting material performance at elevated temperatures or during thermal processing.
-
Understanding the influence of structural modifications , such as copolymerization and crosslinking, on thermal stability.
-
Ensuring the quality and consistency of polymer-based products.
-
Guiding the design of novel polymers with tailored thermal properties for specific applications.
Thermogravimetric Analysis (TGA): Unveiling Thermal Stability and Decomposition
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[2] This technique is fundamental for determining the thermal stability of polymers and elucidating their decomposition mechanisms.
The Decomposition Pathway of Poly(acrylic acid) (PAA)
The thermal degradation of PAA is a multi-step process.[3]
-
Initial Water Loss (Below 200°C): PAA is highly hydrophilic and readily absorbs moisture. The initial weight loss observed in a TGA thermogram, typically between 30°C and 200°C, is attributed to the evaporation of both free and bound water.[4]
-
Anhydride Formation (200-300°C): The first major decomposition step involves the removal of water from adjacent carboxylic acid groups, leading to the formation of six-membered glutaric anhydride-type structures.[5] This intramolecular dehydration results in a significant weight loss.
-
Decarboxylation and Chain Scission (Above 300°C): At higher temperatures, the polymer backbone begins to break down.[3] This stage is characterized by decarboxylation (loss of CO2) and random chain scission, leading to the formation of various volatile products.[3][5] The major volatile product at 350°C has been identified as carbon dioxide.[5]
Comparative TGA of PAA and its Copolymers
The incorporation of comonomers into the PAA backbone can significantly alter its thermal stability.
| Polymer System | Onset of Major Decomposition (°C) | Key Observations |
| Poly(acrylic acid) (PAA) | ~250-300°C | Multi-step decomposition involving dehydration, anhydride formation, and chain scission.[3][6] |
| Poly(acrylamide-co-acrylic acid) | Varies with composition | The presence of acrylamide can alter the decomposition profile. |
| Poly(N-isopropylacrylamide-co-acrylic acid) | Varies with composition | Intermolecular hydrogen bonding between amide and carboxyl groups can enhance thermal stability.[7] |
| Poly(acrylic acid-co-methyl methacrylate) | Varies with composition | The introduction of the more stable methyl methacrylate units can increase the overall thermal stability. |
Data compiled from representative literature. Actual values can vary based on molecular weight, composition, and experimental conditions.
The thermal stability of copolymers is influenced by the nature of the comonomer and the resulting intermolecular interactions. For instance, copolymers of acrylic acid and N-isopropylacrylamide exhibit enhanced thermal stability due to strong hydrogen bonding between the amide and carboxyl groups.[7]
Experimental Protocol: Thermogravimetric Analysis (TGA)
This protocol outlines a generalized procedure for the TGA of acrylic acid-based polymers.
Objective: To determine the thermal stability and decomposition profile of the polymer.
Instrument: Thermogravimetric Analyzer.
Sample Preparation:
-
Accurately weigh 5-10 mg of the dried polymer sample into a ceramic or platinum TGA pan.
Atmosphere:
-
Utilize an inert atmosphere, such as nitrogen, to study thermal decomposition without oxidative effects.
-
Maintain a constant flow rate (e.g., 20-50 mL/min).
Temperature Program:
-
Heat the sample from ambient temperature to 600°C at a constant heating rate of 10 °C/min.[6]
Data Analysis:
-
Plot the percentage of weight loss versus temperature to obtain the TGA curve.
-
Determine the onset of decomposition as the temperature at which significant weight loss begins.[6]
-
Calculate the derivative of the TGA curve (DTG) to identify the temperatures of maximum decomposition rates.[6]
Differential Scanning Calorimetry (DSC): Probing Thermal Transitions
Differential Scanning Calorimetry (DSC) is a powerful technique used to measure the heat flow into or out of a sample as a function of temperature.[1] It is particularly useful for identifying the glass transition temperature (Tg), melting temperature (Tm), and crystallization events.[8]
Glass Transition Temperature (Tg) of PAA and its Derivatives
The glass transition temperature is a critical property of amorphous or semi-crystalline polymers, marking the transition from a rigid, glassy state to a more flexible, rubbery state. For PAA, the Tg is influenced by factors such as molecular weight and the presence of water. The reported Tg for PAA can vary, with some studies indicating a Tg around 106°C.[9]
Comparative DSC of PAA-Based Systems
Copolymerization and crosslinking have a profound impact on the Tg of acrylic acid-based polymers.
| Polymer System | Glass Transition Temperature (Tg) (°C) | Key Observations |
| Poly(acrylic acid) (PAA) | ~88-106°C | The Tg is sensitive to moisture content and molecular weight.[7][9] |
| Poly(N-isopropylacrylamide-co-acrylic acid) | 140-159°C | A single, higher Tg suggests strong intermolecular interactions between the comonomer units.[7] |
| Styrene/Acrylic Acid Copolymers | Varies | Block copolymers can exhibit two distinct Tgs corresponding to the individual polymer blocks, while random and gradient copolymers show a single, broad transition.[10] |
| Crosslinked PAA Hydrogels | Increases with crosslinking | The formation of a three-dimensional network restricts chain mobility, leading to an increase in Tg.[11] However, very high crosslinking densities may have the opposite effect.[11] |
Data compiled from representative literature. Actual values can vary based on molecular weight, composition, and experimental conditions.
The significant increase in the Tg of PNIPAAm-co-PAA copolymers compared to the individual homopolymers is a strong indicator of the miscibility and strong intermolecular hydrogen bonding between the amide and carboxylic acid groups.[7]
Experimental Protocol: Differential Scanning Calorimetry (DSC)
This protocol, based on ASTM D3418, provides a standardized method for the DSC analysis of polymers.[8][12]
Objective: To determine the glass transition temperature (Tg) and other thermal transitions.
Instrument: Differential Scanning Calorimeter.
Sample Preparation:
-
Accurately weigh 5-10 mg of the dried polymer sample into an aluminum pan and hermetically seal it.
Atmosphere:
-
Use an inert atmosphere, such as nitrogen, to prevent oxidative degradation.
Temperature Program:
-
First Heating Scan: Heat the sample from a sub-ambient temperature (e.g., -50°C) to a temperature above its expected transitions (e.g., 200°C) at a controlled rate of 10°C/min.[6] This step erases the sample's prior thermal history.
-
Cooling Scan: Cool the sample at a controlled rate (e.g., 10°C/min) back to the starting temperature.
-
Second Heating Scan: Perform a second heating scan under the same conditions as the first.
Data Analysis:
-
The glass transition is observed as a step-like change in the baseline of the DSC thermogram (heat flow vs. temperature).[6]
-
The Tg is typically determined from the second heating scan as the midpoint of this transition to ensure it reflects the intrinsic properties of the material.[6]
Dynamic Mechanical Analysis (DMA): Characterizing Viscoelastic Properties
Dynamic Mechanical Analysis (DMA) is a highly sensitive technique for measuring the viscoelastic properties of materials as a function of temperature, time, or frequency.[13][14] It applies an oscillating force to the sample and measures the resulting displacement.[15] DMA is particularly adept at identifying the glass transition, as the change in mechanical properties at the Tg is often more pronounced than the change in heat capacity detected by DSC.[1]
DMA for the Analysis of Acrylic Polymers
DMA provides several key parameters:
-
Storage Modulus (E'): Represents the elastic response of the material and is a measure of its stiffness.
-
Loss Modulus (E''): Represents the viscous response and is related to the energy dissipated as heat.
-
Tan Delta (δ): The ratio of the loss modulus to the storage modulus (E''/E'). The peak of the tan delta curve is often used to determine the Tg.
Comparative Insights from DMA
DMA is invaluable for understanding the effects of structural modifications on the mechanical behavior of acrylic acid-based polymers.
| Feature | Impact on DMA Results |
| Copolymerization | The Tg as determined by the tan delta peak will shift depending on the comonomer and the nature of the intermolecular interactions. For immiscible blends or phase-separated block copolymers, multiple tan delta peaks may be observed.[16] |
| Crosslinking | An increase in crosslink density leads to a higher storage modulus in the rubbery plateau region (above Tg) and often a broader tan delta peak. This reflects the restricted mobility of the polymer chains within the network. |
| Plasticization | The addition of plasticizers will lower the Tg, which is observed as a shift of the tan delta peak to a lower temperature. Immersion DMA can be used to study the plasticizing effect of aqueous environments.[17] |
A study on enteric polymethacrylic acid methylmethacrylate copolymers demonstrated a drastic reduction in Tg when measured in a wet state (immersed in simulated gastric fluid) compared to the dry state, highlighting the significant plasticizing effect of water.[17]
Experimental Protocol: Dynamic Mechanical Analysis (DMA)
This generalized protocol outlines the DMA of polymer films.
Objective: To determine the viscoelastic properties, including the glass transition temperature (Tg).
Instrument: Dynamic Mechanical Analyzer.
Sample Preparation:
-
Prepare a rectangular film of the polymer with well-defined dimensions.
Test Geometry:
-
Utilize a suitable clamp, such as film tension or single cantilever, based on the sample's stiffness.
Experimental Parameters:
-
Frequency: Apply an oscillating force at a fixed frequency (e.g., 1 Hz).
-
Strain: Use a small strain amplitude (e.g., 0.1%) to ensure the analysis is within the linear viscoelastic region.
-
Temperature Program: Ramp the temperature from a sub-ambient temperature to a point well above the Tg at a constant rate (e.g., 3°C/min).
Data Analysis:
-
Plot the storage modulus (E'), loss modulus (E''), and tan delta as a function of temperature.
-
Determine the Tg from the peak of the tan delta curve. The peak of the loss modulus can also be used as an indicator of the glass transition.
Conclusion
The thermal analysis of acrylic acid-based polymers through TGA, DSC, and DMA provides a comprehensive understanding of their material properties. TGA is essential for evaluating thermal stability and decomposition, DSC for identifying key thermal transitions like the glass transition, and DMA for offering detailed insights into the viscoelastic behavior and its temperature dependence.
A comparative approach, as demonstrated in this guide, is crucial for elucidating the structure-property relationships in these versatile polymers. By systematically analyzing how modifications such as copolymerization and crosslinking affect the thermal characteristics, researchers and developers can rationally design and select materials with the optimal performance for their specific applications, from advanced drug delivery systems to high-performance industrial materials. The protocols and comparative data presented herein serve as a foundational resource for the rigorous thermal characterization of acrylic acid-based polymers.
References
- Investigation of the thermal degradation of poly(acrylic acid) and poly(methacrylic acid) by high-resolution carbon-13 CP/MAS NMR spectroscopy. Macromolecules.
- Crosslinking Effect on Thermal Conductivity of Electrospun Poly(acrylic acid) Nanofibers. (2019).
- Phenomenological data of the thermal decomposition of poly(acrylic acid), its sodium salt and metal complexes.
- Thermostability of Organobentonite Modified with Poly(acrylic acid). (2023). MDPI.
- Thermal degradation of polyacrylic acid in dilute aqueous solution.
- Characterization and Thermal Stability of Polymers for Boiler Tre
- A Comparative Guide to the Thermal Analysis of Acryl
- D3418 Standard Test Method for Transition Temperatures and Enthalpies of Fusion and Crystallization of Polymers by Differential Scanning Calorimetry. (2021). ASTM.
- Hydrogels Obtained via γ-Irradiation Based on Poly(Acrylic Acid)
- DSC Test for Determining Thermal Properties of Polymer M
- pH- and CO2-Sensitive Poly(N-isopropylacryl amide-co-acrylic acid)
- SYNTHESIS AND CHARACTERIZATION OF CROSS-LINKED TRI-POLYMERS OF POLY ACRYLIC ACID AS W
- The use of dynamic mechanical analysis (DMA) to evaluate plasticization of acrylic polymer films under simulated gastrointestinal conditions. (2010). PubMed.
- Use of Dynamic Mechanical Analysis (DMA) for Characterizing Interfacial Interactions in Filled Polymers. (2021). MDPI.
- Breadth of glass transition temperature in styrene/acrylic acid block, random, and gradient copolymers: Unusual sequence distribution effects.
- An introduction to thermal analysis of polymeric m
- Characterization of Polymers using Dynamic Mechanical Analysis (DMA).
- DMA: Dynamic Mechanical Analysis – Advances in Polymer Science.
- Dynamic Mechanical Analysis of Thermosetting M
- Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (E)-3-(3-Fluoro-5-(methylthio)phenyl)acrylic acid
This document provides a detailed, step-by-step protocol for the safe and compliant disposal of (E)-3-(3-Fluoro-5-(methylthio)phenyl)acrylic acid. As a specialized acrylic acid derivative used in advanced research and drug development, its handling and disposal demand a thorough understanding of its chemical properties and the associated regulatory landscape. This guide is designed to equip researchers, scientists, and laboratory professionals with the necessary information to manage this chemical waste responsibly, ensuring personal safety and environmental protection.
The procedures outlined herein are grounded in established safety protocols and regulatory standards, such as the Resource Conservation and Recovery Act (RCRA) enforced by the U.S. Environmental Protection Agency (EPA).[1] The causality behind each step is explained to foster a culture of safety and deep understanding within the laboratory.
Part 1: Hazard Characterization and Assessment
Before any disposal procedure can be initiated, a thorough understanding of the compound's hazards is paramount. While a specific Safety Data Sheet (SDS) for this exact molecule may not always be accessible, its hazard profile can be reliably inferred from its structural components: the acrylic acid backbone and its phenyl substituents.
Acrylic acid and its derivatives are generally classified as:
-
Corrosive: They can cause severe skin burns and eye damage.[2][3]
-
Harmful/Toxic: The substance may be harmful if swallowed, inhaled, or in contact with skin.[2][3][4][5]
-
Flammable: Many organic acids are flammable liquids and vapors.[2][3][6]
-
Reactive: Acrylic acids can undergo hazardous polymerization, especially when exposed to heat, light, or incompatible materials.[5]
-
Environmental Hazard: The compound is often toxic to aquatic life.[2][3][6]
Based on these characteristics, (E)-3-(3-Fluoro-5-(methylthio)phenyl)acrylic acid must be treated as hazardous waste. It should never be disposed of down the sink or in regular trash.[7][8]
Summary of Potential Hazards
| Hazard Classification | GHS Pictogram | Description |
| Skin Corrosion | Corrosive | Causes severe skin burns and eye damage.[2][3][6] |
| Acute Toxicity | Harmful | Harmful if swallowed, inhaled, or in contact with skin.[4][5][6] |
| Flammable Liquid | Flame | Flammable liquid and vapor. Keep away from heat and ignition sources.[2][3][6] |
| Environmental Hazard | Environment | Very toxic to aquatic life with long-lasting effects.[2][3][6] |
Part 2: Personnel Protection and Safety Measures
Proper personal protective equipment (PPE) is non-negotiable when handling this chemical waste. The goal is to create a barrier between the researcher and the hazardous material.
Required PPE:
-
Eye Protection: Chemical splash goggles are mandatory. If there is a significant splash risk, a face shield should be worn in addition to goggles.[9]
-
Hand Protection: Use chemically resistant gloves. Nitrile gloves are a common minimum, but for prolonged contact, neoprene or butyl gloves are recommended. Always consult the glove manufacturer's compatibility chart.[10] Double gloving is a prudent practice.
-
Body Protection: A fully buttoned, flame-resistant lab coat must be worn.[10]
-
Footwear: Closed-toe shoes are required at all times in the laboratory.[10]
All handling of (E)-3-(3-Fluoro-5-(methylthio)phenyl)acrylic acid waste, including container labeling and transfers, should be performed inside a certified chemical fume hood to prevent inhalation of vapors.[5]
Part 3: Waste Collection and Segregation Protocol
The proper collection and segregation of chemical waste at the point of generation, known as a "Satellite Accumulation Area" (SAA), is a cornerstone of laboratory safety and regulatory compliance.[11][12]
Step-by-Step Collection Procedure
-
Select a Compatible Container:
-
Use a container made of a material compatible with corrosive organic acids. High-density polyethylene (HDPE) or glass containers are typically suitable.[8][10] Avoid metal containers due to the risk of corrosion.[8]
-
The container must be in good condition, free of cracks or damage, and have a secure, leak-proof screw-top cap.[1][11]
-
Ensure the container size is appropriate for the amount of waste to be generated to minimize headspace. However, do not fill liquid containers beyond 75-90% capacity to allow for vapor expansion.[11][13]
-
-
Label the Container:
-
Before adding any waste, affix a "Hazardous Waste" label to the container.[8][11]
-
Clearly write the full chemical name: "(E)-3-(3-Fluoro-5-(methylthio)phenyl)acrylic acid". Do not use abbreviations or chemical formulas.[8][11]
-
List all constituents and their approximate percentages if it is a mixed waste stream.
-
Indicate the relevant hazards (e.g., "Corrosive," "Flammable," "Toxic").
-
-
Segregate the Waste:
-
This waste stream must be segregated from incompatible materials. Store it separately from bases, oxidizers, and reactive chemicals.[11][14] Mixing incompatible wastes can cause violent chemical reactions.[8]
-
Specifically, this compound should be collected as a non-halogenated organic acid waste . Do not mix it with halogenated solvents, bases, or heavy metal waste.
-
-
Accumulate the Waste:
-
Keep the waste container tightly closed at all times, except when adding waste.[7][8][11] Leaving a funnel in the container is a common violation and safety hazard.[11]
-
Store the container in a designated Satellite Accumulation Area within the laboratory, near the point of generation and under the control of laboratory personnel.[7][11]
-
Utilize secondary containment (such as a chemical-resistant tray or bin) to contain any potential leaks or spills.[1]
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of (E)-3-(3-Fluoro-5-(methylthio)phenyl)acrylic acid.
Caption: Workflow for the safe collection and disposal of acrylic acid waste.
Part 4: Spill and Emergency Procedures
Accidents can happen, and a clear, rehearsed emergency plan is critical.
Small Spills (manageable by trained lab personnel):
-
Alert Personnel: Notify others in the immediate area.
-
Ensure Ventilation: Work must be done in a fume hood or well-ventilated area.
-
Don PPE: Wear the appropriate PPE as described in Part 2.
-
Contain and Absorb: Cover the spill with an inert absorbent material like sand, clay, or a commercial chemical spill kit.[15] Do not use combustible materials like paper towels to absorb the bulk of a flammable liquid.
-
Collect Residue: Using non-sparking tools, carefully scoop the absorbent material into a designated hazardous waste container.[5][16]
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Label and Dispose: Seal and label the container with the spill debris and arrange for disposal through your institution's Environmental Health & Safety (EH&S) office.
Large Spills (beyond the comfort or training of lab personnel):
-
Evacuate: Immediately evacuate the area.
-
Alert: Notify your supervisor and contact your institution's emergency number or EH&S office.[10]
-
Secure the Area: If safe to do so, close the door to the affected area to contain vapors.
-
Do Not Attempt to Clean: Await the arrival of trained emergency responders.
Part 5: Final Disposal and Record-Keeping
When the waste container is nearly full (around 90%), it is time to arrange for its final disposal.[11]
-
Finalize Labeling: Ensure the label is complete, accurate, and legible.
-
Request Pickup: Complete a chemical waste pickup request form as required by your institution's EH&S department.[11]
-
Documentation: Maintain records of the waste generated as required by institutional policy and regulations like RCRA.[1]
The ultimate disposal of (E)-3-(3-Fluoro-5-(methylthio)phenyl)acrylic acid will be conducted by a licensed hazardous waste management facility, likely through high-temperature incineration.[15] This process ensures the complete destruction of the hazardous compound, minimizing its environmental impact.
By adhering to this comprehensive guide, laboratory professionals can ensure the safe, compliant, and responsible management of this specialized chemical waste, upholding the highest standards of scientific integrity and workplace safety.
References
- Daniels Health. (2025, May 21).
- Inchem.org. (1997). Acrylic acid (HSG 104, 1997).
- Columbia University Research. Hazardous Chemical Waste Management Guidelines.
- University of Nevada, Reno. (2025, January). Chapter 20: Chemical Waste Management.
- Washington State University.
- The University of Chicago Environmental Health and Safety. Hazardous Waste Disposal Procedures.
- McNeese State University. Chemical and Hazardous Waste Management and Disposal Policy.
- Redox. (2021, August 18).
- Emory University Department of Chemistry. Chemical Waste Disposal Guidelines.
- Sigma-Aldrich. (2025, November 6).
- CPAchem Ltd. (2023, December 5).
- BASF. (2025, October 17).
- Fisher Scientific. (2009, September 26).
- BASF. (2025, October 31).
- Cornell University Environmental Health and Safety. (2021). Chapter 7 - Management Procedures For Specific Waste Types.
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Personal Protective Equipment (PPE) & Handling Guide: (E)-3-(3-Fluoro-5-(methylthio)phenyl)acrylic acid
Executive Summary & Hazard Identification
Compound: (E)-3-(3-Fluoro-5-(methylthio)phenyl)acrylic acid Physical State: Solid (Powder) Functional Group Analysis: [1][2]
-
Acrylic Acid Moiety: Potential corrosive/severe irritant to mucous membranes; potential skin sensitizer.
-
Methylthio Group (Thioether): High probability of "stench" (volatile sulfur odor); incompatible with strong oxidizers.
-
Fluorine Substituent: Increases lipophilicity (potential for enhanced skin absorption); requires halogenated waste disposal.
The Core Safety Directive: Treat this compound as a potent respiratory irritant and potential sensitizer . While specific toxicological data for this exact CAS may be sparse, "read-across" toxicology from 4-fluorocinnamic acid and thio-benzoic derivatives dictates a conservative safety posture. The presence of the thioether group necessitates strict odor control to prevent laboratory contamination.
Risk Assessment & Engineering Controls (The "Why")
Before donning PPE, you must establish Engineering Controls.[3] PPE is the last line of defense, not the first.
| Hazard Category | Source | Risk Mitigation Strategy |
| Inhalation | Fine dust/powder | Mandatory: Handle only inside a certified chemical fume hood. Never weigh on an open bench. |
| Odor (Stench) | Methylthio group | Use a fume hood with active charcoal filtration or high-velocity exhaust. Keep waste containers sealed. |
| Skin Contact | Acidic nature + Lipophilic F-group | Double-gloving is required when handling solutions to prevent permeation. |
| Reactivity | Thioether | CRITICAL: Do NOT mix with strong oxidizers (e.g., |
Personal Protective Equipment (PPE) Matrix
This protocol uses a Task-Based PPE Selection model.
A. Hand Protection (Gloves)[1][4][5][6][7][8][9][10]
-
Material: Nitrile Rubber (Minimum thickness: 0.11 mm / 4-5 mil).
-
Protocol: Double Gloving is recommended.
-
Inner Glove: Standard Nitrile (4 mil).[2]
-
Outer Glove: Standard Nitrile (4 mil) OR Long-cuff Nitrile (if working with deep vessels).
-
-
Rationale: Thioethers (sulfides) can permeate thin rubber over time. The acrylic acid moiety is corrosive.[7] Double gloving provides a "breakthrough buffer" and allows you to strip the outer glove immediately upon contamination without exposing skin.
-
Contraindication: Do NOT use Latex (poor resistance to organic acids and sulfides).
B. Eye & Face Protection[1][4][5][6][7][8][9][10][11][12]
-
Standard Handling: Chemical Safety Goggles (Indirect Vented).
-
Why? Safety glasses with side shields are insufficient for fine powders that act as irritants. Goggles seal the eye area against airborne dust.
-
-
Large Scale (>5g) or Solution Work: Add a Face Shield over goggles.
C. Respiratory Protection[4][5][8][9][13]
-
Primary: Chemical Fume Hood (Face velocity: 80–100 fpm).
-
Secondary (If hood is unavailable - NOT RECOMMENDED): Full-face respirator with Multi-Gas/Vapor (Organic Vapor + Acid Gas) and P100 Particulate cartridges.
-
Note: The "Acid Gas" component handles the acrylic acid; "Organic Vapor" handles the thioether odor; "P100" handles the dust.
-
D. Body Protection[4][8][14]
-
Lab Coat: 100% Cotton or Flame-Resistant (Nomex) lab coat. Avoid synthetic blends that melt.
-
Clothing: Long pants (no leggings/synthetics) and closed-toe leather/composite shoes.
PPE Decision Logic Diagram
The following diagram illustrates the decision workflow for selecting PPE based on the state of the matter (Solid vs. Solution).
Figure 1: Decision matrix for selecting PPE based on physical state and solvent carrier.
Operational Protocol: Step-by-Step Handling
Step 1: Preparation
-
Verify Fume Hood operation (magnehelic gauge or ribbon test).
-
Clear the hood deck of incompatible chemicals (specifically oxidizers like Hydrogen Peroxide or Nitric Acid).
-
Place an absorbent pad (benchkote) in the working area to capture spills.
Step 2: Weighing (The Critical Step)
-
Static Control: Cinnamic acid derivatives are often fluffy, static-prone solids. Use an anti-static gun or ionizer if available.
-
Technique:
-
Open the vial inside the hood.
-
Use a disposable spatula.
-
Weigh into a tared vial/flask. Do not use weighing boats if possible; weigh directly into the destination vessel to minimize transfer steps.
-
Cap the destination vessel immediately.
-
Step 3: Solubilization
-
Solvent Choice: The compound is likely soluble in DMSO, Methanol, or DMF.
-
Procedure: Add solvent to the solid.
-
Exotherm Check: While unlikely to be violent, acrylic acids can release heat upon solvation. Touch the bottom of the vial (with gloved hand) to check for heat before scaling up.
Step 4: Cleanup
-
Wipe the exterior of the stock vial with a dry Kimwipe, then a solvent-dampened Kimwipe.
-
Dispose of the Kimwipe in Solid Hazardous Waste (do not throw in regular trash due to stench/fluorine).
-
Remove outer gloves and dispose of them as hazardous waste.
Emergency Response & Waste Disposal
Spill Response Workflow
If a spill occurs, follow this logic to neutralize and clean up safely.
Figure 2: Spill response workflow prioritizing containment and proper waste labeling.
Waste Disposal Specifications
This compound presents a dual-challenge for disposal:
-
Fluorine Content: Requires high-temperature incineration to prevent Hydrofluoric Acid (HF) formation in standard incinerators.
-
Sulfur Content: Can generate SOx gases.
| Waste Stream | Labeling Requirement | Container Type |
| Solid Waste | "Solid Hazardous Waste: Fluorinated Organic, Thioether. Irritant." | HDPE Wide-Mouth Jar (Double Bagged) |
| Liquid Waste | "Organic Solvents + [Compound Name]. Halogenated." | Amber Glass or HDPE Carboy |
Disposal Rule: Never mix with "Oxidizing Waste" streams.
References
-
Fisher Scientific. (2024). Safety Data Sheet: 4-Fluorocinnamic acid. Retrieved from
-
Ansell. (2022). Chemical Resistance Guide: Permeation & Degradation Data. Retrieved from
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from
-
PubChem. (n.d.). Compound Summary: Cinnamic Acid Derivatives. Retrieved from
Sources
- 1. fishersci.com [fishersci.com]
- 2. bg.cpachem.com [bg.cpachem.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. fishersci.com [fishersci.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. download.basf.com [download.basf.com]
- 8. WERCS Studio - Application Error [assets.thermofisher.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. fishersci.com [fishersci.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. One moment, please... [bergamot.com.my]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
